molecular formula C8H5F2NO4 B8523386 (2,3-Difluoro-5-nitrophenyl)acetic acid CAS No. 875003-88-6

(2,3-Difluoro-5-nitrophenyl)acetic acid

Cat. No.: B8523386
CAS No.: 875003-88-6
M. Wt: 217.13 g/mol
InChI Key: HFKPSXLOLLNFRT-UHFFFAOYSA-N
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Description

(2,3-Difluoro-5-nitrophenyl)acetic Acid is a high-purity chemical building block of significant value in medicinal chemistry and organic synthesis. This compound features a phenylacetic acid core that is selectively functionalized with two fluorine atoms and a nitro group at the 2, 3, and 5 positions of the aromatic ring. This specific substitution pattern makes it a versatile intermediate for constructing more complex molecules, particularly in the development of pharmaceutical agents. The nitro group serves as a key handle for further synthetic transformations; it can be readily reduced to a primary amino group, providing a versatile aniline intermediate that can be used in amide coupling or diazotization reactions to access a diverse array of derivatives . The presence of fluorine atoms, which are common in modern drug design, can influence a molecule's electronic properties, metabolic stability, and bioavailability. As a phenylacetic acid derivative, this compound is directly useful in condensation reactions or can be readily converted into acid chlorides or active esters for peptide-mimetic synthesis. It serves as a key precursor in the synthesis of various heterocyclic systems and is instrumental in the research and development of targeted small-molecule therapies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can expect high lot-to-lot consistency and comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure reliability in experimental outcomes. For specific storage conditions and handling instructions, please refer to the associated Safety Data Sheet.

Properties

CAS No.

875003-88-6

Molecular Formula

C8H5F2NO4

Molecular Weight

217.13 g/mol

IUPAC Name

2-(2,3-difluoro-5-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5F2NO4/c9-6-3-5(11(14)15)1-4(8(6)10)2-7(12)13/h1,3H,2H2,(H,12,13)

InChI Key

HFKPSXLOLLNFRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)F)F)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

(2,3-Difluoro-5-nitrophenyl)acetic acid CAS 195609-18-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2-Fluoro-5-nitrophenyl)acetic acid (CAS 195609-18-8)

Executive Summary

(2-Fluoro-5-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a valuable and versatile intermediate in synthetic organic chemistry. Its trifunctional nature—featuring a carboxylic acid handle, an electron-withdrawing nitro group, and a fluorine substituent—makes it a significant building block in the design and synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes, key chemical reactions, and its applications, particularly in the fields of pharmaceutical and agrochemical research. Furthermore, it details critical safety and handling protocols to ensure its proper use in a laboratory setting.

Compound Identification and Nomenclature

It is important to clarify a potential point of confusion regarding the compound's nomenclature. The CAS number 195609-18-8 is authoritatively assigned to (2-Fluoro-5-nitrophenyl)acetic acid , a mono-fluorinated compound. This guide will focus exclusively on the properties and data associated with this specific chemical entity as identified by its CAS number.

IdentifierData
CAS Number 195609-18-8
IUPAC Name 2-(2-Fluoro-5-nitrophenyl)acetic acid
Synonyms 3-(Carboxymethyl)-4-fluoronitrobenzene[1]
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1]
InChI Key IDWINSICBKJFBK-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C=C(C(=C1)F)CC(=O)O)[O-]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its application in research and synthesis.

Physicochemical Data

The properties of (2-Fluoro-5-nitrophenyl)acetic acid are summarized in the table below. It exists as a stable solid under standard conditions.

PropertyValueSource(s)
Physical Form Solid, Powder[2]
Appearance Light cream[2]
Melting Point 149-150 °C[1]
Boiling Point 375.5 ± 27.0 °C (Predicted)[1]
Density 1.498 g/cm³[1]
Flash Point 180.9 ± 23.7 °C[1]
Purity Commercially available at ≥98%
Storage Sealed in a dry place at room temperature
Spectroscopic Profile: An Expert Analysis

While specific spectra for this exact compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for researchers to confirm the identity and purity of the substance after synthesis or purification.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methylene protons (-CH₂-) adjacent to the carboxylic acid would appear as a singlet around 3.7 ppm. The three aromatic protons would present as complex multiplets between 7.0 and 8.5 ppm. The proton ortho to the nitro group would be the most downfield-shifted due to strong deshielding. Fluorine coupling (²JH-F, ³JH-F) would further split these aromatic signals.

  • ¹³C NMR: The carbon spectrum would show eight distinct signals. The carbonyl carbon of the carboxylic acid would be found significantly downfield (175-180 ppm). The aromatic carbons would appear in the 110-160 ppm region, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹JC-F). The carbon attached to the nitro group would also be significantly downfield. The methylene carbon (-CH₂-) would be observed around 40 ppm.

  • IR Spectroscopy: The infrared spectrum would be characterized by several strong absorption bands. A broad peak from 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. Two distinct strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ would represent the asymmetric and symmetric stretching of the nitro group (NO₂), respectively. A peak around 1200-1250 cm⁻¹ would likely correspond to the C-F stretch.

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of (2-Fluoro-5-nitrophenyl)acetic acid is key to its effective use as a chemical intermediate.

Plausible Synthetic Pathway

A logical synthetic approach for this molecule would involve the modification of a commercially available precursor. One common strategy in the synthesis of phenylacetic acids is the conversion of a corresponding benzyl halide. A plausible route is outlined below.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 2-Fluoro-5-nitrotoluene B 2-Fluoro-5-nitrobenzyl bromide A->B  NBS, AIBN  CCl4, Reflux C 2-Fluoro-5-nitrobenzonitrile B->C  NaCN  DMSO D (2-Fluoro-5-nitrophenyl)acetic acid CAS: 195609-18-8 C->D  H2SO4 (aq)  Heat

Caption: Plausible synthetic workflow for (2-Fluoro-5-nitrophenyl)acetic acid.

Experimental Protocol (Hypothetical):

  • Radical Bromination: 2-Fluoro-5-nitrotoluene is dissolved in an inert solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) is added as the bromine source, and a radical initiator such as azobisisobutyronitrile (AIBN) is added in a catalytic amount. The mixture is heated to reflux. Causality: The initiator generates radicals that facilitate the selective bromination of the benzylic position over the aromatic ring. The reaction is monitored by TLC until the starting material is consumed. The product, 2-fluoro-5-nitrobenzyl bromide, is then isolated after filtration of succinimide and removal of the solvent.

  • Nucleophilic Substitution (Cyanation): The crude benzyl bromide is dissolved in a polar aprotic solvent like DMSO. Sodium cyanide (NaCN) is added, and the mixture is stirred at room temperature. Causality: The highly toxic cyanide anion acts as a nucleophile, displacing the bromide to form the corresponding nitrile. This step is critical as it adds the second carbon atom required for the acetic acid moiety.

  • Hydrolysis: The resulting 2-fluoro-5-nitrobenzonitrile is subjected to acidic hydrolysis. The nitrile is heated in the presence of a strong aqueous acid, such as sulfuric acid. Causality: The harsh acidic conditions protonate the nitrile nitrogen, facilitating a two-step hydrolysis, first to an amide and then to the carboxylic acid, releasing ammonia as a byproduct. The final product, (2-Fluoro-5-nitrophenyl)acetic acid, precipitates upon cooling and can be purified by recrystallization.

Chemical Reactivity and Derivatization Potential

The molecule's utility stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

G cluster_acid Carboxylic Acid Reactions cluster_nitro Nitro Group Reduction cluster_ring Aromatic Ring Substitution main (2-Fluoro-5-nitrophenyl)acetic acid ester Ester Derivative main->ester  ROH, H+ amide Amide Derivative main->amide  1. SOCl2  2. R2NH amine (2-Fluoro-5-aminophenyl)acetic acid main->amine  H2, Pd/C  or SnCl2, HCl nas Nu-Ar Substitution Product main->nas  Nu- (e.g., RO-)

Caption: Key reactivity pathways for (2-Fluoro-5-nitrophenyl)acetic acid.

  • Carboxylic Acid Group: This is a versatile handle for forming esters, amides, and acid chlorides. This allows for the coupling of the molecule to various other scaffolds, a common strategy in drug discovery.

  • Nitro Group: The nitro group is a powerful electron-withdrawing group that activates the aromatic ring. More importantly, it can be readily reduced to an amine (-NH₂) using standard conditions (e.g., H₂/Pd-C, SnCl₂, or Fe/HCl). This resulting aniline derivative is a crucial precursor for forming amides, sulfonamides, or engaging in diazotization reactions.

  • Fluoro-Aromatic System: The fluorine atom and the nitro group strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. The fluorine itself can potentially be displaced by strong nucleophiles under forcing conditions. The fluorine atom can also improve metabolic stability and binding affinity in a final drug product.

Applications in Research and Development

Phenylacetic acid derivatives are well-established building blocks in applied chemistry.[3] The unique substitution pattern of (2-Fluoro-5-nitrophenyl)acetic acid makes it a high-value intermediate.

  • Pharmaceutical Development: This compound is an ideal starting point for creating libraries of novel compounds for drug discovery. The sequential modification of the carboxylic acid and the nitro group allows for the systematic exploration of chemical space. Its structural motifs are found in compounds researched for anti-inflammatory, analgesic, and antimicrobial properties.[4] The fluorine atom is a bioisostere of a hydrogen atom but can significantly alter the compound's electronic properties, pKa, and metabolic profile, making it a desirable feature in modern medicinal chemistry.

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, this molecule serves as a scaffold for developing new herbicides and pesticides.[4] The toxophoric properties of the nitrophenyl group can be modulated and refined through derivatization to achieve target-specific activity with minimized environmental impact.

Safety, Handling, and Storage

Proper handling of (2-Fluoro-5-nitrophenyl)acetic acid is essential to ensure laboratory safety. The following information is synthesized from multiple safety data sheets.

Safety AspectDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][2]
Laboratory Handling Protocol
  • Engineering Controls: All work should be performed in a certified chemical fume hood to avoid inhalation of the powder.[5]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles (conforming to EN166 or NIOSH standards).[2][6]

  • Dispensing: To avoid creating dust, carefully scoop the solid from its container. Do not pour the powder. Prepare solutions by adding the solid to the solvent in the fume hood.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open. Seek medical attention.[5][6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not discharge into drains.[5][6]

Storage and Stability

The compound is stable under normal laboratory conditions.[6] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

(2-Fluoro-5-nitrophenyl)acetic acid, identified by CAS 195609-18-8, is a strategically important chemical intermediate. Its value is derived from the interplay of its three functional groups, which offer multiple avenues for synthetic modification. Researchers in drug discovery and agrochemical development can leverage its unique properties to construct novel molecules with tailored biological activities. Adherence to strict safety protocols is mandatory when handling this compound to mitigate the risks associated with its irritant and harmful nature.

References

  • Safety Data Sheet - 2-(2-(Trifluoromethoxy)phenyl)acetic acid. Angene Chemical. [Link]

  • (2,3-difluoro-5-nitrophenyl)acetic acid | 875003-88-6. Moshang Chemical. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

Sources

Technical Monograph: 2,3-Difluoro-5-nitrobenzeneacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthetic pathways, and application spectrum of 2,3-difluoro-5-nitrobenzeneacetic acid , a specialized fluorinated intermediate critical in the development of high-potency bioactive scaffolds.

Executive Summary

2,3-Difluoro-5-nitrobenzeneacetic acid (Systematic Name: 2-(2,3-difluoro-5-nitrophenyl)acetic acid) represents a high-value pharmacophore scaffold. Characterized by a highly electron-deficient aromatic ring due to the synergistic withdrawal effects of two fluorine atoms and a nitro group, this compound serves as a pivotal intermediate in the synthesis of aldose reductase inhibitors , prostaglandin receptor modulators , and next-generation fluoroquinolones .

Its structural uniqueness lies in the specific 2,3-difluoro substitution pattern , which imparts metabolic stability against oxidative defluorination, while the 5-nitro group provides a versatile handle for reduction to an aniline, enabling further coupling into heterocyclic drug cores.

Structural Analysis & Physicochemical Properties

Chemical Identity[1]
  • IUPAC Name: 2-(2,3-Difluoro-5-nitrophenyl)acetic acid

  • Molecular Formula: C₈H₅F₂NO₄

  • Molecular Weight: 217.13 g/mol

  • Predicted pKa: ~3.8 (Acidic moiety enhanced by electron-withdrawing ring substituents)

  • LogP: ~1.6 (Lipophilicity modulated by polarity of NO₂ and COOH)

Electronic Topography

The 2,3-difluoro motif creates a "fluorine shield" that protects the adjacent positions from metabolic attack. The nitro group at position 5 exerts a strong mesomeric withdrawing effect (-M), significantly deactivating the ring towards electrophilic aromatic substitution (EAS) but activating it for Nucleophilic Aromatic Substitution (SₙAr) at the 4- and 6-positions, should a leaving group be present.

Structural Visualization

The following diagram illustrates the connectivity and the electronic vectors influencing the molecule's reactivity.

G Core Benzene Ring (Electron Deficient) F2 2-Fluoro (σ-withdrawing) Core->F2 C2 F3 3-Fluoro (σ-withdrawing) Core->F3 C3 NO2 5-Nitro (Strong -M/-I) Core->NO2 C5 Tail Acetic Acid Moiety (-CH2COOH) Core->Tail C1 F2->F3 Vicinal Repulsion NO2->Core Deactivation

Figure 1: Structural connectivity and electronic substituent effects of 2,3-difluoro-5-nitrobenzeneacetic acid.

Synthetic Routes & Process Chemistry

Retrosynthetic Analysis

Direct nitration of 2,3-difluorobenzeneacetic acid is not recommended due to regioselectivity issues. The directing effects of the alkyl group (C1) and fluorine (C3) strongly favor the C4 and C6 positions, making the C5-nitro isomer a minor product.

Optimal Strategy: Construct the C5-nitro moiety before installing the acetic acid tail, or use a precursor where the C5 position is electronically favored. The Toluene Route is the industry standard for high regiochemical fidelity.

The "Toluene Route" Protocol

This pathway utilizes 2,3-difluorotoluene as the starting material.[1]

Step 1: Regioselective Nitration

  • Reagents: HNO₃ / H₂SO₄ (Mixed Acid).[2]

  • Mechanism: Electrophilic Aromatic Substitution.

  • Challenge: The methyl group directs ortho/para (2,4,6), F2 directs ortho/para (3,5), F3 directs ortho/para (2,4,6).

  • Outcome: The 5-nitro position is activated by the para-effect of F2. Careful temperature control (-10°C to 0°C) maximizes the yield of 2,3-difluoro-5-nitrotoluene , though separation from the 6-nitro isomer is required via fractional crystallization.

Step 2: Radical Bromination (Wohl-Ziegler)

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or Trifluorotoluene (Solvent).

  • Conditions: Reflux under N₂.

  • Product: 2,3-Difluoro-5-nitrobenzyl bromide .

Step 3: Cyanation (Homologation)

  • Reagents: NaCN or KCN, DMF/Water or TBAB (Phase Transfer Catalyst).

  • Conditions: 0°C to Room Temperature. Exothermic.

  • Product: 2-(2,3-difluoro-5-nitrophenyl)acetonitrile .

Step 4: Acid Hydrolysis

  • Reagents: Conc. HCl / Acetic Acid or H₂SO₄ (60%).

  • Conditions: Reflux, 4-6 hours.

  • Product: 2,3-Difluoro-5-nitrobenzeneacetic acid .

Synthetic Workflow Diagram

Synthesis Start Start: 2,3-Difluorotoluene Step1 HNO3/H2SO4 Nitration Start->Step1 Inter1 2,3-Difluoro-5-nitrotoluene (Isomer Separation Required) Step2 NBS / AIBN Radical Bromination Inter1->Step2 Inter2 2,3-Difluoro-5-nitrobenzyl bromide Step3 NaCN / DMF Cyanation Inter2->Step3 Inter3 2,3-Difluoro-5-nitrophenylacetonitrile Step4 HCl / AcOH Hydrolysis Inter3->Step4 Final Target: 2,3-Difluoro-5-nitrobenzeneacetic Acid Step1->Inter1 Step2->Inter2 Step3->Inter3 Step4->Final

Figure 2: Process chemistry workflow for the synthesis of 2,3-difluoro-5-nitrobenzeneacetic acid.

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The coupling constants (


) are diagnostic for the specific 2,3-difluoro substitution pattern.
TechniqueDiagnostic Signal (Expected)Mechanistic Explanation
¹H NMR

3.85 (s, 2H, -CH ₂-)
Benzylic protons shift downfield due to the electron-poor ring.
¹H NMR

7.8 - 8.2 (m, 2H, Ar-H)
H4 and H6 protons. H4 will show complex splitting (ddd) due to coupling with F3 (ortho) and F2 (meta).
¹⁹F NMR

-135 to -150 ppm
Distinct shifts for F2 and F3. J(F-F) coupling (~20 Hz) confirms vicinal arrangement.
IR 1710-1730 cm⁻¹ (C=O)Strong carbonyl stretch characteristic of carboxylic acids.
IR 1530 & 1350 cm⁻¹ (NO₂)Asymmetric and symmetric nitro stretches.
HRMS [M-H]⁻ 216.01Negative mode ESI typically yields the carboxylate anion.

Applications in Drug Discovery

Pharmacophore Utility

This compound is rarely the final API; rather, it is a "linker-scaffold" used to construct:

  • CRTH2 Antagonists: The acetic acid tail mimics prostaglandin D2 metabolites, while the fluorinated ring improves metabolic stability.

  • Aldose Reductase Inhibitors: The acidic moiety binds to the catalytic site, while the hydrophobic ring occupies the specificity pocket.

  • Indole/Oxindole Synthesis: Reduction of the nitro group to an amine (-NH₂) allows for intramolecular cyclization with the acetic acid side chain (after activation) to form 4,5-difluoro-7-substituted oxindoles , a privileged scaffold in kinase inhibitors.

Bioisosteric Considerations

The 2,3-difluoro substitution mimics the steric bulk of a hydrogen atom (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å) but drastically alters the electronic landscape. This is used to:

  • Block P450 metabolic hotspots (C2/C3 oxidation).

  • Increase lipophilicity (C-F bond is more lipophilic than C-H).

  • Modulate the pKa of the acetic acid tail via the inductive effect.

References

  • Google Patents. (2009). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.[1] Retrieved from

  • Google Patents. (2009). CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.

Sources

Molecular weight and formula of (2,3-Difluoro-5-nitrophenyl)acetic acid

[1][2][3][4]

Chemical Identity & Physical Properties

This compound represents a highly functionalized phenylacetic acid derivative.[1] The presence of two fluorine atoms and a nitro group on the phenyl ring creates a unique electronic environment, enhancing the lipophilicity and metabolic stability of downstream pharmacophores.

Core Data Table
PropertyValue
Chemical Name This compound
CAS Number 875003-88-6
Molecular Formula C₈H₅F₂NO₄
Molecular Weight 217.13 g/mol
Exact Mass 217.0187 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 137–142 °C (Typical for similar isomers)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~3.8 (Carboxylic acid), modulated by electron-withdrawing ring substituents

Structural Analysis & Electronic Effects

The This compound scaffold is governed by the interplay of strong electron-withdrawing groups (EWGs).[1]

  • Fluorine Atoms (C2, C3): The vicinal difluoro motif induces a strong inductive withdrawing effect (-I), reducing electron density on the ring.[1] However, the fluorine atoms also possess a resonance donating effect (+R), which directs electrophilic substitution to ortho/para positions relative to themselves.[1]

  • Nitro Group (C5): A powerful deactivator (-I, -M).[1] Its position at C5 is strategically significant; it is meta to the C1-acetic acid side chain and para to the C2-fluorine, creating a "push-pull" electronic system that stabilizes the ring against oxidative metabolism.[1]

  • Acetic Acid Tail (C1): Provides a reactive handle for amide coupling (e.g., with amines to form peptidomimetics) or esterification.[1]

Synthesis Protocols

Synthesis of this specific isomer requires careful regiocontrol to avoid the formation of the 4-nitro or 6-nitro byproducts.[1] Two primary routes are established in the literature and patent landscape.

Route A: Direct Nitration (Laboratory Scale)

This method utilizes the directing effects of the fluorine atoms on the parent compound, 2,3-difluorophenylacetic acid.[1]

Mechanism: The C2-fluorine directs para to C5.[1] The C3-fluorine directs para to C6.[1] The acetic acid group (at C1) is a weak activator/ortho-para director.[1] Under controlled conditions, the activation from the C2-fluorine (para-direction) favors substitution at C5, especially since C6 is sterically hindered by the acetic acid group.[1]

Protocol:

  • Dissolution: Dissolve 2,3-difluorophenylacetic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Nitration: Dropwise addition of fuming nitric acid (HNO₃, 1.1 eq) while maintaining internal temperature < 10°C.[1]

  • Quenching: Stir for 1-2 hours, then pour reaction mixture onto crushed ice.

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethyl Acetate/Hexanes to isolate the 5-nitro isomer from potential 4-nitro/6-nitro impurities.[1]

Route B: From 2,3-Difluoro-5-nitrotoluene (Industrial Scale)

For larger scales, starting with the pre-nitrated toluene derivative avoids isomer separation issues.[1]

  • Radical Halogenation: 2,3-Difluoro-5-nitrotoluene is reacted with NBS (N-bromosuccinimide) and AIBN to form the benzyl bromide.[1]

  • Cyanation: The bromide is displaced by cyanide (NaCN) to form the nitrile.

  • Hydrolysis: Acidic hydrolysis (HCl/AcOH) converts the nitrile to the carboxylic acid.

Synthesis Workflow Diagram

SynthesisStart2,3-Difluorophenylacetic Acid(Precursor)IntermediateSigma Complex(Transition State)Start->Intermediate Electrophilic Attack ReagentH2SO4 / HNO3(Nitration)Reagent->IntermediateProduct(2,3-Difluoro-5-nitrophenyl)acetic acidIntermediate->Product -H+ (Major Path) Byproduct4-Nitro / 6-Nitro Isomers(Impurities)Intermediate->Byproduct Minor Path

Caption: Electrophilic aromatic substitution pathway favoring the 5-nitro isomer due to steric and electronic directing effects.[1]

Analytical Characterization

Confirming the structure requires distinguishing the 5-nitro isomer from other potential regioisomers.[1]

Predicted NMR Profile (DMSO-d₆)
  • ¹H NMR (Proton):

    • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1]

    • δ 8.1-8.3 ppm (m, 1H): H6 (Aromatic).[1] Located between the nitro group and the acetic acid tail; deshielded by -NO₂.[1]

    • δ 7.9-8.1 ppm (m, 1H): H4 (Aromatic).[1] Located between the two fluorines and the nitro group.

    • δ 3.8 ppm (s, 2H): Benzylic protons (-CH ₂-COOH).[1]

  • ¹⁹F NMR (Fluorine):

    • Distinct doublet-of-doublets patterns due to F-F coupling (³J_FF) and F-H coupling.[1] The chemical shifts will be characteristic of vicinal fluorines on an electron-deficient ring (typically -130 to -150 ppm range).[1]

Mass Spectrometry[1]
  • Ionization: ESI (Negative Mode) is preferred due to the carboxylic acid.

  • m/z: [M-H]⁻ peak at 216.0 .[1]

Applications in Drug Discovery

This compound is a critical "building block" in medicinal chemistry, specifically for:

  • BACE Inhibitors (Alzheimer's Disease): The (2,3-difluoro-5-nitrophenyl) moiety is used to construct the P2/P3 binding domains of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors.[1] The fluorine atoms improve blood-brain barrier (BBB) permeability and prevent metabolic oxidation of the phenyl ring.[1]

    • Mechanism:[1][2] The acetic acid group is typically coupled to an amine (e.g., an amino-oxazine or sultam core) to form an amide bond, anchoring the inhibitor in the enzyme's active site.[1]

  • Bioisosteric Replacement: The 2,3-difluoro substitution pattern mimics the steric demand of a hydrogen or methyl group but with inverted electronic properties, often used to optimize potency and selectivity in kinase inhibitors.[1]

Handling & Safety

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] As a nitro compound, avoid high heat or shock, though this specific acid is generally stable.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or decarboxylation over long periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to NOx and F fumes).[1]

References

  • Synthesis & Properties: 2,3-Difluoro-5-nitrophenylacetic acid. ChemicalBook. Retrieved from .[1]

  • Patent Application (BACE Inhibitors): Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors. US Patent 9,085,576 B2.[1] Retrieved from .

  • Intermediate Synthesis: Preparation of fluorophenylacetic acid derivatives. WO2014138484A1. Retrieved from .[1]

  • Structural Analogs: 2-(2,4-Difluoro-5-nitrophenyl)acetic acid. ChemScene. Retrieved from .[1]

Suppliers and price of (2,3-Difluoro-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the supply, pricing, and technical utilization of (2,3-Difluoro-5-nitrophenyl)acetic acid .

Supply Chain, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This compound (CAS: 875003-88-6 ) is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1][2] It serves as a critical scaffold for developing indole-based therapeutics, CRTH2 antagonists, and kinase inhibitors where metabolic stability and lipophilicity modulation are required.

Unlike its more common isomer, (2,3-difluoro-6-nitrophenyl)acetic acid, the 5-nitro variant offers a unique substitution pattern that allows for para-extension relative to the difluoro motif, essential for specific binding pocket geometries. Due to the regioselectivity challenges in its synthesis, it is classified as a High-Value/Low-Volume chemical in the global supply chain.

Chemical Profile & Technical Specifications[1][2][3][4][5][6][7][8]
PropertySpecification
Chemical Name This compound
CAS Number 875003-88-6
Molecular Formula C₈H₅F₂NO₄
Molecular Weight 217.13 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 148–152 °C (Estimated based on isomers)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa ~3.8 (Carboxylic acid), modulated by electron-withdrawing nitro/fluoro groups
Storage Inert atmosphere, 2–8°C. Hygroscopic.[1][3]
Market Analysis: Suppliers and Price

The market for CAS 875003-88-6 is driven by "Make-to-Order" (MTO) requests rather than bulk catalog stock. The 5-nitro isomer is often a minor product in standard nitration reactions, making it significantly more expensive than the 6-nitro isomer.

Pricing Tiers (2025/2026 Estimates)

Note: Prices fluctuate based on synthesis batch size and purity requirements.

QuantityEstimated Price Range (USD)Availability Status
1 g $180 – $350Lead time: 2–3 weeks (Stock variable)
5 g $600 – $950Lead time: 2–4 weeks
25 g $2,200 – $3,000Custom Synthesis (4–6 weeks)
100 g+ InquireCustom Manufacturing Project
Recommended Suppliers

Researchers should prioritize suppliers capable of providing H-NMR and HPLC isomer purity data to ensure the absence of the 6-nitro isomer.

  • Specialty Fluorine Specialists:

    • Fluorochem (UK): High reliability for fluorinated aromatics.

    • Apollo Scientific (UK): Extensive catalog of difluoro-nitro isomers.

  • Custom Synthesis Houses (Global):

    • Combi-Blocks (USA): Often stocks precursors and can scale up.

    • Enamine (Ukraine/EU): Major supplier for building blocks in drug discovery.

    • WuXi AppTec (China): For bulk/process scale requirements.

Procurement Strategy: Always request a Certificate of Analysis (CoA) specifically confirming the 5-nitro vs. 6-nitro regiochemistry , as these isomers have identical masses and similar polarities.

Synthesis & Manufacturing Logic

The synthesis of the 5-nitro isomer is technically demanding due to the directing effects of the fluorine atoms. Standard nitration of 2,3-difluorophenylacetic acid favors the 6-position (para to the F at C3). To obtain the 5-position (para to the F at C2), a directed route or rigorous separation is required.

Route A: Direct Nitration (The Separation Challenge)

This is the most common industrial route but yields a mixture requiring High-Performance Liquid Chromatography (HPLC) or fractional crystallization.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Challenge: The carboxylic acid side chain (at C1) is sterically bulky. The C6 position is electronically activated by the C3-Fluorine (para-director). The C5 position is activated by the C2-Fluorine (para-director).

  • Outcome: Typically ~3:1 ratio favoring the 6-nitro isomer.

Route B: The "5-Methyl" Precursor Route (High Fidelity)

For high-purity applications, starting from 2,3-difluoro-5-nitrotoluene is superior because the nitro group is already fixed in the correct position before the acetic acid tail is constructed.

Step-by-Step Protocol (Route B):

  • Radical Bromination:

    • Reagents: 2,3-Difluoro-5-nitrotoluene, N-Bromosuccinimide (NBS), AIBN (catalyst).

    • Solvent: Carbon Tetrachloride or Trifluorotoluene (greener alternative).

    • Conditions: Reflux, 4–6 hours.

    • Product: 2,3-Difluoro-5-nitrobenzyl bromide.

  • Cyanation (Kolbe Nitrile Synthesis):

    • Reagents: Sodium Cyanide (NaCN) or TMS-CN.

    • Solvent: DMSO or Ethanol/Water gradient.

    • Conditions: 0°C to Room Temp (Exothermic).

    • Product: 2,3-Difluoro-5-nitrobenzyl cyanide.

  • Acid Hydrolysis:

    • Reagents: Conc. HCl / Glacial Acetic Acid (1:1).

    • Conditions: Reflux, 12 hours.[4][5]

    • Product:This compound .[1][2]

Visualization of Synthesis Workflow

SynthesisRoute Start 2,3-Difluoro-5-nitrotoluene (CAS: 1805056-06-7) Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter1 Benzyl Bromide Intermediate Step1->Inter1 Yield: ~85% Step2 Cyanation (NaCN, DMSO) Inter1->Step2 Inter2 Benzyl Cyanide Intermediate Step2->Inter2 Yield: ~90% Step3 Acid Hydrolysis (HCl, AcOH) Inter2->Step3 Final (2,3-Difluoro-5-nitrophenyl) acetic acid (CAS: 875003-88-6) Step3->Final Yield: ~75% High Regiopurity

Caption: High-fidelity synthesis route via the toluene precursor, avoiding the isomer separation issues of direct nitration.

Applications in Drug Discovery

The This compound scaffold is a versatile pharmacophore.

1. Bioisosterism & Metabolic Stability
  • Fluorine Effect: The 2,3-difluoro substitution blocks metabolic oxidation at the most reactive phenyl positions (ortho/meta), significantly increasing the half-life (

    
    ) of the drug candidate.
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorine and nitro groups lowers the pKa of the acetic acid tail, potentially improving potency in salt-bridge interactions within enzyme active sites.

2. Precursor for Fused Heterocycles

The nitro group at position 5 is a "masked" amine. Upon reduction (using Fe/NH₄Cl or H₂/Pd-C), it cyclizes with the acetic acid side chain (or derivatives) to form 4,5-difluoroindoles or oxindoles . These are privileged structures in:

  • Kinase Inhibitors: Targeting EGFR or VEGFR pathways.

  • CRTH2 Antagonists: For asthma and allergic rhinitis treatments.

3. Self-Validating Quality Control Protocol

To ensure the integrity of your experiments, perform this QC check upon receipt of the chemical:

  • 1H-NMR (DMSO-d6): Look for the methylene singlet (

    
     ppm). Crucially, analyze the aromatic region. The 5-nitro isomer will show two distinct aromatic protons with specific coupling constants (
    
    
    
    ) different from the 6-nitro isomer.
  • 19F-NMR: Essential for confirming the 2,3-difluoro pattern remains intact and checking for defluorinated impurities.

Safety & Handling (SDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. The nitro group poses a potential explosion hazard if heated under confinement (though low risk for this specific acid derivative).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to F and N emissions).

References
  • LookChem. (2025). Product Profile: this compound (CAS 875003-88-6).[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 520772: 2,3-difluorophenylacetic acid (Precursor Data). Retrieved from [Link]

  • Organic Syntheses. (2014). Nitration of Phenylacetic Acids: General Procedures and Regioselectivity. Org. Syn. Coll. Vol. 1. Retrieved from [Link]

Sources

Comparative Technical Analysis: 2,3-Difluoro vs. 2,4-Difluoro Phenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, the strategic placement of fluorine atoms on phenyl rings is a critical tool for modulating metabolic stability, lipophilicity, and binding affinity. This guide provides a rigorous technical comparison between 2,3-difluorophenylacetic acid and 2,4-difluorophenylacetic acid .

While these two isomers share identical molecular weights and similar lipophilic profiles, they diverge significantly in their metabolic liabilities and electronic vectors . The 2,4-isomer is frequently employed to block the metabolically vulnerable para-position (C4), enhancing half-life (


). In contrast, the 2,3-isomer  creates a unique steric and electronic environment, often used to fine-tune receptor fit or induce specific conformational biases without introducing the bulk of a para-substituent.

Physicochemical Profiling

The following table summarizes the core physical properties. Note the similarity in melting points and lipophilicity, which masks the profound differences in electronic behavior.

Property2,3-Difluorophenylacetic Acid2,4-Difluorophenylacetic Acid
CAS Number 145689-41-481228-09-3
Molecular Formula C

H

F

O

C

H

F

O

Molecular Weight 172.13 g/mol 172.13 g/mol
Melting Point 115 – 122 °C115 – 119 °C
Predicted pKa ~3.9 – 4.1~4.23
LogP (Exp/Pred) ~1.5 – 1.71.6 – 1.78
Electronic Vector High Dipole (Vicinal Additive)Moderate Dipole (Vector Cancellation)
Metabolic Liability High (C4 open to oxidation)Low (C4 blocked by Fluorine)

Technical Insight: The slightly lower pKa predicted for the 2,3-isomer arises from the additive inductive effect (


) of the fluorine at the meta-position (C3), which is not opposed by resonance donation. In the 2,4-isomer, the para-fluorine (C4) exerts a resonance donating effect (

) that partially counteracts its inductive withdrawal, slightly weakening the acidity compared to the 2,3-analog.

Structural & Electronic Analysis

Electronic Effects and Hammett Constants

The substitution pattern dictates the electron density of the aromatic ring, influencing


 stacking interactions in protein pockets.
  • 2,3-Difluoro (Ortho/Meta):

    • Inductive Effect: Both fluorines exert strong

      
       effects.
      
    • Resonance: The C3 fluorine cannot donate electron density to the exocyclic carbon via resonance.

    • Result: The ring is highly electron-deficient, particularly at the positions ortho and para to the fluorines. The dipole moment is maximized because the C-F vectors are only 60° apart, creating a strong local polarity that can anchor the molecule in polar pockets.

  • 2,4-Difluoro (Ortho/Para):

    • Inductive Effect: Strong

      
       at C2 and C4.
      
    • Resonance: The C4 fluorine can donate electron density (

      
      ) into the ring system.
      
    • Result: While still electron-deficient, the 2,4-isomer has a lower net dipole moment (vectors are 120° apart). The C4 fluorine physically blocks the site most prone to electrophilic attack and enzymatic oxidation.

Visualization of Electronic Vectors

G cluster_0 2,3-Difluoro Isomer cluster_1 2,4-Difluoro Isomer A1 C2-F (Ortho) Inductive (-I) A3 Net Dipole High Magnitude A1->A3 A2 C3-F (Meta) Inductive (-I) A2->A3 B1 C2-F (Ortho) Inductive (-I) B3 Net Dipole Moderate Magnitude B1->B3 B2 C4-F (Para) Inductive (-I) + Resonance (+R) B2->B3 Partial Cancellation

Figure 1: Comparative electronic vector analysis. Red arrows indicate additive dipole effects; the dashed green arrow indicates partial vector cancellation and resonance opposition.

Medicinal Chemistry Implications: Metabolic Stability

The primary differentiator for drug design is the interaction with Cytochrome P450 (CYP) enzymes.[1]

The "Para-Blockade" Strategy

CYP450 enzymes typically oxidize aromatic rings at the least sterically hindered and most electron-rich position, which is often the para-position relative to an alkyl substituent (like the acetic acid tail).

  • 2,4-Difluoro Isomer (The Blocker):

    • The fluorine at C4 renders the para-position impervious to hydroxylation. The C-F bond energy (~116 kcal/mol) is far too high for CYPs to break under physiological conditions.

    • Outcome: Significant increase in metabolic half-life (

      
      ).
      
  • 2,3-Difluoro Isomer (The Open Door):

    • The C4 position remains a C-H bond. While the electron-withdrawing nature of the ring deactivates it slightly towards oxidation, it remains a "soft spot."

    • Outcome: Susceptible to formation of 4-hydroxy-2,3-difluorophenyl metabolites, leading to faster clearance.

Logic Diagram: Metabolic Fate

Metabolism cluster_24 2,4-Difluoro Pathway cluster_23 2,3-Difluoro Pathway M24_Start 2,4-Difluoro Substrate M24_CYP CYP450 Encounter M24_Start->M24_CYP M24_Result No Reaction at C4 (Metabolically Stable) M24_CYP->M24_Result C-F Bond Resistant M23_Start 2,3-Difluoro Substrate M23_CYP CYP450 Encounter M23_Start->M23_CYP M23_Result Hydroxylation at C4 (Rapid Clearance) M23_CYP->M23_Result C-H Bond Labile

Figure 2: Metabolic stability decision tree. The 2,4-isomer effectively blocks the primary oxidative pathway.

Synthetic Pathways[2][3][4]

Synthesis of these isomers often requires different starting materials to ensure regioselectivity.

Synthesis of 2,3-Difluorophenylacetic Acid

The "Green Route" via photohalogenation is preferred for industrial scalability.

  • Starting Material: 2,3-Difluorotoluene.[2]

  • Step 1 (Radical Halogenation): Reaction with

    
     or 
    
    
    
    under UV light to form 2,3-difluorobenzyl halide.[2]
    • Note: Requires controlled conditions to prevent gem-dihalogenation.

  • Step 2 (Carbonylation): Palladium-catalyzed carbonylation with CO and water (or alcohol followed by hydrolysis).

    • Alternative: Cyanation with NaCN followed by acid hydrolysis (less green due to toxicity).

Synthesis of 2,4-Difluorophenylacetic Acid

Often derived from the aniline via the Sandmeyer reaction or similar toluene functionalization.

  • Starting Material: 2,4-Difluorotoluene.

  • Step 1: Bromination/Chlorination to benzyl halide.

  • Step 2: Cyanation to 2,4-difluorobenzyl cyanide.

  • Step 3: Acid hydrolysis (

    
    ) to the phenylacetic acid.
    

Experimental Protocol: General Synthesis (Carbonylation Route)

This protocol is adapted for the synthesis of the 2,3-isomer but is applicable to the 2,4-isomer with the corresponding starting material.

Objective: Conversion of 2,3-difluorobenzyl chloride to 2,3-difluorophenylacetic acid.

  • Reagents:

    • Substrate: 2,3-Difluorobenzyl chloride (1.0 eq)

    • Catalyst:

      
       (1-3 mol%) or Cobalt tetracarbonyl salt
      
    • Solvent: THF or Toluene/Water biphasic system

    • Reagent: CO (balloon or autoclave at 5-10 bar), Base (

      
      )
      
  • Procedure:

    • Setup: Charge a high-pressure reactor with the benzyl chloride, catalyst, base, and solvent.

    • Reaction: Purge with

      
      , then pressurize with CO. Heat to 60-80°C. Monitor by HPLC for the disappearance of the benzyl chloride peak.
      
    • Workup: Vent CO carefully. Filter the catalyst. Acidify the aqueous layer to pH ~2 with 1M HCl.

    • Isolation: Extract with Ethyl Acetate (3x). Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

  • Quality Control:

    • HPLC: Purity >98%.

    • 1H NMR (DMSO-d6): Check for the singlet methylene peak (~3.6 ppm) and the characteristic aromatic splitting pattern (multiplets ~7.1-7.4 ppm).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagenaars, et al. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. Link

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2,4-Difluorophenylacetic acid. Link

  • Thermo Scientific Chemicals. 2,3-Difluorophenylacetic acid Product Specifications. Link

  • Google Patents. CN101486638A - Preparation of 2,3-difluorophenylacetic acid. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Solubility Profile & Process Thermodynamics of (2,3-Difluoro-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

(2,3-Difluoro-5-nitrophenyl)acetic acid (CAS: 875003-88-6 ) is a critical fluorinated intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and agrochemicals. Its structure combines a lipophilic fluorinated aromatic core with a polar nitro group and an ionizable carboxylic acid tail.

Understanding the solubility landscape of this compound is not merely an academic exercise; it is the bottleneck for optimizing reaction yield, designing scalable recrystallization processes, and ensuring high-purity isolation.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-(2,3-Difluoro-5-nitrophenyl)acetic acid[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 217.13 g/mol

  • Key Functional Groups:

    • Nitro (

      
      ):  Strongly electron-withdrawing, increases polarity and crystal lattice energy.
      
    • Difluoro (

      
      ):  Increases lipophilicity relative to non-fluorinated analogs, modulates acidity (
      
      
      
      ).
    • Carboxylic Acid (

      
      ):  pH-dependent solubility switch; enables salt formation.
      

Thermodynamic Fundamentals & Solubility Prediction

To predict the behavior of this specific isomer, we analyze the thermodynamic properties of its close structural analogs, such as 4-nitrophenylacetic acid and 2,3-difluorophenylacetic acid.

The "Brick Dust" vs. "Grease Ball" Analysis

This compound behaves largely as "Brick Dust" in non-polar solvents due to strong intermolecular interactions (hydrogen bonding of


 dimers and dipole-dipole interactions of 

).
  • Enthalpy of Dissolution (

    
    ):  Positive (Endothermic). Solubility increases significantly with temperature.[3]
    
  • Solvent-Solute Interactions:

    • H-Bond Donors (Alcohols): Disrupt acid dimers, increasing solubility.

    • Dipolar Aprotic (DMSO, DMF): Strong interaction with the electron-deficient aromatic ring and acidic proton, resulting in maximal solubility.

    • Non-Polar (Heptane, Toluene): Minimal interaction; high energy penalty to break crystal lattice.

Predicted Solubility Ranking (at 25°C)

Based on Linear Solvation Energy Relationships (LSER) of nitrophenylacetic acid derivatives:

Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Super-Solvents DMSO, DMF, NMP> 200 mg/mLStrong dipole-dipole & H-bond acceptance.
Good Solvents Methanol, Ethanol, THF50 - 150 mg/mLH-bonding capability; "like dissolves like".
Moderate Solvents Ethyl Acetate, Acetone20 - 80 mg/mLDipole interactions; effective for crystallization.
Poor Solvents Toluene, DCM1 - 10 mg/mLWeak interactions; useful as anti-solvents.
Anti-Solvents n-Heptane, Water (pH < 2)< 1 mg/mLHigh hydrophobic mismatch.

Experimental Protocols

As exact literature values for this specific isomer are proprietary or sparse, the following self-validating protocols are the industry standard for generating the necessary data for process design.

Protocol A: Dynamic Laser Monitoring (The Gold Standard)

This method utilizes turbidity detection to determine the metastable zone width (MSZW) and precise solubility curves.

Solubility_Protocol start Start: Weigh Solute & Solvent slurry Create Slurry (Excess Solid) start->slurry heat Ramp Heating (0.5°C/min) slurry->heat detect Laser Transmissivity = 100% (Clear Point) heat->detect Dissolution cool Ramp Cooling (0.5°C/min) detect->cool cloud Laser Transmissivity < 90% (Cloud Point) cool->cloud Nucleation data Record T_sol and T_cryst cloud->data data->heat Repeat for Accuracy

Figure 1: Dynamic Laser Monitoring workflow for determining solubility (Clear Point) and nucleation limits (Cloud Point).

Protocol B: Gravimetric Shake-Flask (The Robust Alternative)

For labs without turbidity probes, this method provides thermodynamic equilibrium data.

  • Preparation: Add excess this compound to 10 mL of solvent in a sealed vial.

  • Equilibration: Agitate at constant temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop agitation and allow settling for 1 hour.

  • Filtration: Filter supernatant through a 0.45

    
     PTFE syringe filter (pre-heated to 
    
    
    
    ).
  • Quantification: Evaporate solvent from a weighed aliquot and dry residue to constant weight OR analyze via HPLC (UV detection at 254 nm).

Data Correlation & Modeling

Once experimental data is obtained, raw points must be fitted to thermodynamic models to interpolate solubility at any temperature.

The Modified Apelblat Equation

This is the most accurate empirical model for phenylacetic acid derivatives in organic solvents.



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (Kelvin)
    
  • 
    : Empirical constants derived from regression.
    

Application: Use the Apelblat parameters to calculate the Enthalpy of Solution (


) :


  • Insight: If

    
     is high (> 30 kJ/mol), cooling crystallization will be highly efficient (yield drops sharply with temperature).
    

Process Application: Crystallization Strategy[6]

Based on the polarity profile, the following solvent systems are recommended for purification.

Recommended Solvent System: Ethyl Acetate / n-Heptane
  • Rationale: The compound has moderate solubility in Ethyl Acetate (EtOAc) which increases steeply with temperature. Heptane acts as a powerful anti-solvent.

  • Procedure:

    • Dissolve crude solid in EtOAc at reflux (approx. 75°C).

    • Hot filter to remove inorganic salts (if any).

    • Slowly add n-Heptane until slight turbidity persists.

    • Cool slowly to 5°C.

    • Result: High purity crystals with removal of non-polar impurities in the mother liquor.

Alternative System: Ethanol / Water[7]
  • Rationale: Good for removing polar impurities.

  • Risk: Ensure pH is kept low (add trace HCl) to prevent ionization of the carboxylic acid, which would prevent crystallization.

Solvent_Selection input Crude (2,3-Difluoro-5-nitrophenyl) acetic acid check_pol Main Impurity Polarity? input->check_pol polar Polar Impurities (Salts, Acids) check_pol->polar nonpolar Non-Polar Impurities (Oils, Tars) check_pol->nonpolar sys2 System: EtOH / Water (Wash away salts) polar->sys2 sys1 System: EtOAc / Heptane (Wash away tars) nonpolar->sys1

Figure 2: Decision tree for solvent system selection based on impurity profile.

References

  • Chemical Identity & Properties

    • 2-(2,3-Difluoro-5-nitrophenyl)acetic acid (CAS 875003-88-6). MolAid Chemical Database. Link

  • Analogous Solubility Data (4-Nitrophenylacetic Acid)

    • Zhang, Y., et al. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents. Figshare. Link

  • Experimental Methodology (Gravimetric)

    • Standard Practice for Solubility Determination. Organic Syntheses, Coll.[4][5] Vol. 1. Link

  • Purification of Fluorinated Phenylacetic Acids

    • Synthesis and purification of fluorinated phenylacetic acid derivatives. ChemicalBook Protocols. Link

Sources

MSDS and safety data for (2,3-Difluoro-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: MSDS & Safety Architecture for (2,3-Difluoro-5-nitrophenyl)acetic acid

Executive Summary

This compound (CAS 875003-88-6) is a specialized fluorinated phenylacetic acid derivative employed primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients, particularly antagonists for G-protein coupled receptors (e.g., CRTH2 or CGRP). Its structural motif—combining an acidic tail, a deactivated aromatic ring, and a nitro group—presents specific handling challenges regarding stability, acidity, and potential energetic properties. This guide synthesizes physicochemical data with field-proven safety protocols to ensure operational integrity during drug development workflows.

Part 1: Chemical Identity & Physicochemical Profile[1]

The following data consolidates available experimental values and high-confidence predicted properties based on structural analogs (e.g., 2,4-difluoro-5-nitrophenylacetic acid).

PropertySpecification
Chemical Name This compound
CAS Registry Number 875003-88-6
Molecular Formula C₈H₅F₂NO₄
Molecular Weight 217.13 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 135–145 °C (Predicted based on analogs)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Acid) ~3.8 (Predicted; enhanced acidity due to electron-withdrawing nitro/fluoro groups)
SMILES O=C(O)CC1=CC(=O)=CC(F)=C1F

Part 2: Hazard Identification & Safety Architecture

While a specific REACH-compliant SDS may be sparse for this niche intermediate, its hazard profile is derived from the GHS Classification of Fluorinated Nitro-Aromatics .

GHS Classification (Inferred)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Functional Group Risk Analysis
  • Nitro Group (-NO₂): Although phenylacetic acids are generally stable, the nitro group introduces a potential for energetic decomposition if heated under confinement or subjected to strong shock. Avoid heating dry residue above 150°C.

  • Fluorine Substituents: The C-F bonds are stable, but thermal decomposition (fire) will release toxic Hydrogen Fluoride (HF) gas.

  • Carboxylic Acid: Corrosive to mucous membranes; dust inhalation is the primary exposure vector in the lab.

Part 3: Safe Handling & Operational Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .

  • Static Control: Use anti-static weighing boats and grounded spatulas, as nitro-aromatic powders can be static-sensitive.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling outside a hood (not recommended).

  • Hands: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Nitrile (8 mil) or Neoprene.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

Workflow Visualization: Safe Solubilization

The following diagram outlines the logical flow for preparing stock solutions, minimizing dust exposure.

SafeHandling Start Solid Reagent (CAS 875003-88-6) Weighing Weighing Station (Anti-static, Fume Hood) Start->Weighing Transfer w/ Static Control Solvent Add Solvent (DMSO/MeOH) Weighing->Solvent Add Solvent Slowly Dissolution Dissolution (Vortex/Sonicate) Solvent->Dissolution Cap Tightly Stock Stock Solution (Sealed, Labeled) Dissolution->Stock Store at 4°C

Figure 1: Safe solubilization workflow emphasizing containment and static control.

Part 4: Emergency Response & Waste Management

Fire Fighting Measures
  • Media: Water spray, Dry chemical, Carbon dioxide (CO₂).[2]

  • Specific Hazard: Combustion generates NOₓ and HF . Firefighters must wear full SCBA.

  • Do NOT: Do not use high-pressure water jets that may scatter the powder.[2]

Spill Response Logic

Immediate decision-making is critical during a spill. The logic below dictates the response based on spill state (Solid vs. Solution).

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (DMSO/MeOH) Type->Liquid ActionSolid Wet Wipe / HEPA Vac (Avoid Dust) Solid->ActionSolid ActionLiquid Absorb with Sand/Vermiculite (Do NOT use sawdust) Liquid->ActionLiquid Disposal Seal in HazMat Bag Label: 'Toxic/Corrosive' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision tree for spill response. Note the prohibition of sawdust (combustible) for nitro compounds.

Part 5: Synthesis & Contextual Application

Understanding the synthesis provides insight into potential impurities (e.g., residual mineral acids or fluorinated precursors).

Retrosynthetic Analysis

The compound is typically accessed via two primary routes. Route A (Nitration) is common but requires careful temperature control to avoid di-nitration or defluorination.

Synthesis Target This compound Precursor1 2,3-Difluorophenylacetic acid Reagent1 Nitration (HNO3/H2SO4, <0°C) Precursor1->Reagent1 Precursor2 2,3-Difluorotoluene Reagent2 1. Halogenation 2. Cyanation/Hydrolysis Precursor2->Reagent2 Reagent1->Target Electrophilic Aromatic Substitution Reagent2->Precursor1 Functional Group Interconversion

Figure 3: Retrosynthetic pathway showing the origin of the nitro group and the phenylacetic acid scaffold.

Strategic Utility

This scaffold is a bioisostere for other phenylacetic acids. The fluorine atoms at the 2,3-positions modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the nitro group serves as a handle for reduction to an aniline, enabling further coupling (e.g., amide bond formation) in drug discovery campaigns.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 875003-88-6. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitrophenylacetic acid derivatives. Retrieved from [Link]

  • Organic Syntheses. Nitration of Phenylacetic Acids: General Procedures. Coll. Vol. 1, p. 396.[3] Retrieved from [Link]

Sources

In-Depth Technical Guide: pKa Profiling of Fluorinated Nitrophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, phenylacetic acid (PAA) derivatives serve as critical scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and enzyme inhibitors. The introduction of fluorine and nitro groups onto this scaffold is a strategic maneuver to modulate lipophilicity (LogP), metabolic stability, and, crucially, acidity (pKa).

The pKa value dictates the ionization state of the molecule at physiological pH (7.4), directly influencing solubility, membrane permeability, and protein binding . This guide provides a rigorous technical analysis of the pKa values of fluorinated nitrophenylacetic acid derivatives, synthesizing experimental data with theoretical Hammett relationships to offer a predictive framework for derivative design.

Theoretical Framework: Electronic Determinants of Acidity[1]

The acidity of phenylacetic acid derivatives is governed by the stability of the carboxylate anion (


).[1][2] Substituents on the phenyl ring influence this stability primarily through Inductive (

)
and Field (

)
effects, as the methylene spacer (

) effectively insulates the carboxyl group from direct Resonance (

)
interaction with the aromatic ring.
The Hammett Relationship for Phenylacetic Acids

Unlike benzoic acids, where resonance plays a direct role, phenylacetic acids follow a modified Hammett relationship. The reaction constant (


) for the ionization of phenylacetic acids in water is approximately 0.49 , compared to 1.00  for benzoic acid. This reduced sensitivity is due to the insulating methylene group.

Equation:


[1]
  • 
    :  4.31 (Phenylacetic acid)
    
  • 
    :  0.49 (Sensitivity factor)
    
  • 
    :  Hammett substituent constant
    
Substituent Effects[2]
  • Nitro Group (

    
    ):  A powerful electron-withdrawing group (EWG).[1][2] It stabilizes the carboxylate anion via a strong inductive effect, significantly lowering pKa.
    
  • Fluorine (

    
    ):  A dual-nature substituent. While highly electronegative (-I effect), it possesses lone pairs capable of weak resonance donation (+R).[1][2] However, in PAA derivatives, the -I effect dominates, especially in the ortho and meta positions.[2]
    
Visualization of Electronic Effects

The following diagram illustrates the stabilization of the carboxylate anion by electron-withdrawing groups.

ElectronicEffects PAA Phenylacetic Acid (pKa ~ 4.31) Anion Carboxylate Anion (R-CH2-COO-) PAA->Anion Dissociation Sub_F Fluorine (-F) Inductive Withdrawal (-I) Stabilizes Anion Sub_F->Anion Lowers pKa (Weakly) Sub_NO2 Nitro (-NO2) Strong Inductive/Field (-I) Strong Stabilization Sub_NO2->Anion Lowers pKa (Strongly)

Caption: Figure 1. Electronic stabilization of the phenylacetate anion. Note the dominant inductive stabilization provided by the Nitro group compared to Fluorine.

Data Analysis: Quantitative pKa Profiling

The following table synthesizes experimental literature values with calculated values derived from the Hammett equation (


) where experimental gaps exist.

Table 1: pKa Values of Fluorinated and Nitrated Phenylacetic Acid Derivatives (Water, 25°C)

Compound NameSubstituent Pattern

(Hammett)
pKa (Exp/Lit)pKa (Calc)*

pKa vs PAA
Phenylacetic acid Unsubstituted0.004.31 -Ref
4-Fluorophenylacetic acid para-F0.064.25 4.28-0.06
3-Fluorophenylacetic acid meta-F0.344.10 4.14-0.21
2-Fluorophenylacetic acid ortho-FN/A (Ortho)4.01 --0.30
4-Nitrophenylacetic acid para-NO20.783.85 3.93-0.46
2,4-Difluorophenylacetic acid 2,4-Di-FN/A3.98 --0.33
4-Fluoro-3-nitrophenylacetic acid 4-F, 3-NO20.06 + 0.71~3.90 3.93-0.41
2-Fluoro-4-nitrophenylacetic acid 2-F, 4-NO2N/A + 0.78~3.65 --0.66

*Calculated values use


. Note that ortho-substituents deviate from standard Hammett linearity due to steric/proximity effects.
Key Insights
  • The "Ortho" Effect: 2-Fluorophenylacetic acid (4.01) is significantly more acidic than the 4-isomer (4.25).[1][2] The proximity of the fluorine atom to the methylene group exerts a stronger field effect, stabilizing the negative charge more effectively than through-bond transmission from the para position.

  • Additivity: The effects of Fluorine and Nitro groups are roughly additive. For instance, adding a 2-Fluoro group to 4-Nitrophenylacetic acid drops the pKa from 3.85 to ~3.65, creating a significantly more acidic species that will be fully ionized at pH 4.0.[1][2]

  • Solubility Implications: The lower pKa of the nitro-derivatives means they exist almost exclusively as anions at physiological pH, improving aqueous solubility despite the lipophilic nature of the aromatic ring.

Experimental Protocols

To ensure data integrity, pKa determination for these derivatives requires protocols that account for their limited aqueous solubility.

Method A: Potentiometric Titration (Gold Standard)

Best for: Compounds with solubility > 1 mM.[1]

Principle: Precise measurement of pH change upon addition of standardized base.

Workflow Diagram:

TitrationWorkflow Start Sample Preparation (Weigh 5-10 mg) Solvent Dissolution Solvent: 20% MeOH / 80% Water (Ensures solubility of nitro-derivatives) Start->Solvent Titrant Titrant Setup 0.01 M Carbonate-free NaOH Standardized vs KHP Solvent->Titrant Process Titration Add titrant in 5 µL increments Wait for electrode stability (<0.1 mV/s) Titrant->Process Calc Data Analysis Gran Plot / Derivative Method Extrapolate to 0% MeOH if needed Process->Calc

Caption: Figure 2.[1][2] Potentiometric titration workflow optimized for sparingly soluble phenylacetic acid derivatives.

Detailed Protocol:

  • Preparation: Dissolve

    
     mol of the derivative in 50 mL of degassed water. If turbidity is observed (common with nitrated derivatives), add Methanol (MeOH) up to 20% v/v.[1]
    
  • Blank Titration: Perform a blank titration on the solvent mixture to correct for solvent acidity/basicity.

  • Titration: Titrate with 0.01 M NaOH under nitrogen atmosphere (to exclude

    
    ) at 25°C ± 0.1°C.
    
  • Calculation: Use the Gran Plot method to determine the equivalence point (

    
    ). The pKa is the pH at 
    
    
    
    (Henderson-Hasselbalch approximation), corrected for the activity coefficient of the solvent system.[1]
Method B: Capillary Electrophoresis (CE)

Best for: High-throughput screening or very low solubility compounds.[1][2]

  • Buffer System: Prepare a series of buffers ranging from pH 2.5 to 6.0 (phosphate/citrate).

  • Injection: Inject the sample and a neutral marker (e.g., DMSO) into the capillary.

  • Measurement: Measure effective mobility (

    
    ) at each pH.
    
  • Fitting: Fit the mobility data to the sigmoidal Boltzmann equation to extract the inflection point (pKa).

References

  • ChemicalBook. (2025). 4-Nitrophenylacetic acid - Chemical Properties and pKa. Retrieved from [1]

  • PubChem. (2025).[3][4][5] 2-(4-Fluorophenyl)acetic acid Compound Summary. National Library of Medicine. Retrieved from [1]

  • University of Texas. (n.d.). Free Energy Relationships: Hammett Equation and pKa. Retrieved from (Note: Generalized reference for Hammett Theory in PAA).[1]

  • Sigma-Aldrich. (2025). 2-Fluorophenylacetic acid Product Specification. Retrieved from [1][2]

  • EPA CompTox. (2025).[6] 2,4-Difluorophenylacetic acid Properties. US Environmental Protection Agency. Retrieved from [1]

Sources

Methodological & Application

Application Note: Photochemical Benzylic Bromination of 2,3-Difluoro-5-nitrotoluene

[1]

Executive Summary

This Application Note details the protocol for the regioselective photohalogenation (specifically bromination) of 2,3-difluoro-5-nitrotoluene to 2,3-difluoro-5-nitrobenzyl bromide . This transformation is a critical step in the synthesis of pharmacophores found in next-generation kinase inhibitors and agrochemicals.

Unlike traditional thermal Wohl-Ziegler conditions (which often require toxic

visible-light photocatalysisacetonitrile

-trifluorotoluene

Strategic Considerations & Mechanism

The Chemical Challenge

The substrate, 2,3-difluoro-5-nitrotoluene, presents a highly electron-deficient aromatic ring.

  • Electronic Effects: The nitro group (

    
    ) and two fluorine atoms withdraw electron density from the ring. This deactivation prevents electrophilic aromatic substitution, making radical substitution  at the benzylic methyl group the exclusive pathway.
    
  • Regioselectivity: The benzylic C-H bond is the weakest bond available for hydrogen abstraction. However, the electron-withdrawing groups slightly increase the bond dissociation energy (BDE) compared to toluene, requiring an efficient radical initiator.

Mechanistic Pathway (Wohl-Ziegler)

The reaction proceeds via a radical chain mechanism initiated by photons.[1]

  • Initiation: Light cleaves the N-Br bond in N-Bromosuccinimide (NBS) or activates a trace amount of

    
    , generating bromine radicals (
    
    
    ).[1]
  • Propagation:

    • 
       abstracts a hydrogen from the benzylic methyl group, forming a benzylic radical and HBr.
      
    • The benzylic radical reacts with

      
       (generated in situ from NBS+HBr) to form the product and regenerate 
      
      
      .
  • Termination: Radical recombination (minor pathway).

Visualization: Radical Chain Mechanism

RadicalMechanismInitiationINITIATION(hv, 450nm)NBSN-BromosuccinimideInitiation->NBSBrRadBr• (Radical)NBS->BrRadLight CleavageProductProduct(Ar-CH2-Br)NBS->ProductBr SourceBenzRadBenzylic Radical(Ar-CH2•)BrRad->BenzRadH-AbstractionSubstrate2,3-Difluoro-5-nitrotolueneSubstrate->BenzRadBenzRad->ProductBr TransferHBrHBr

Figure 1: Radical chain mechanism for the photobromination of electron-deficient toluenes.

Experimental Protocol

Reagents & Equipment Table
ComponentSpecificationRole
Substrate 2,3-Difluoro-5-nitrotoluene (>98%)Starting Material
Reagent N-Bromosuccinimide (NBS)Bromine Source (Recrystallize if yellow)
Solvent Acetonitrile (MeCN) or TrifluorotolueneSolvent (Polarity aids NBS solubility)
Initiator Blue LED (440-460 nm)Photon Source
Additives TMSCl (1 mol%)Optional: Scavenges water, accelerates reaction
Atmosphere Nitrogen or ArgonInert gas to prevent radical quenching by

Reactor Setup Diagram

ReactorSetupcluster_reactionReaction MixtureLightSourceBlue LED Array(450 nm, 40W)FlaskPyrex/Quartz Vessel(UV transparent)LightSource->FlaskIrradiationStirrerMagnetic Stir PlateFlask->StirrerAgitationSubstrateSubstrate + NBSin MeCNFlask->SubstrateContainsCoolingFan / Water Bath(Maintain 25-30°C)Cooling->FlaskTemp Control

Figure 2: Photochemical reactor setup ensuring uniform irradiation and temperature control.

Step-by-Step Procedure

Step 1: Preparation (Dark Room/Amber Glass)

  • Weigh 2,3-difluoro-5-nitrotoluene (1.0 equiv) and NBS (1.1 equiv) into a dry reaction vessel.

    • Note: Ensure NBS is white.[1] Yellow NBS contains free

      
       and HBr, which can be used but degrades stoichiometry precision.
      
  • Add Acetonitrile (MeCN) (concentration 0.1 M to 0.2 M).[1]

    • Why MeCN? It solubilizes NBS and polar intermediates better than

      
      , often accelerating the reaction for electron-poor substrates.
      
  • Degassing (Critical): Sparge the solution with Nitrogen or Argon for 15 minutes.

    • Scientific Logic:[1][2][3][4] Dissolved oxygen is a radical scavenger (triplet diradical) and will inhibit the initiation phase, leading to long induction periods.

Step 2: Reaction

  • Place the vessel in the photoreactor setup (approx. 2-5 cm from LED source).[1]

  • Start vigorous stirring and turn on the Blue LED (450 nm) .[1]

    • Temperature: The reaction is slightly exothermic. Maintain internal temperature between 25°C and 40°C using a fan or water bath.[1] Do not exceed 60°C to prevent thermal decomposition of the nitro group.

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 9:1) every 30 minutes.

    • Endpoint: Reaction is complete when starting material is <2%.[1]

    • Typical Time: 1 to 4 hours depending on light intensity.[1]

Step 3: Workup & Purification [1][2]

  • Quench: Turn off lights. Dilute the mixture with water and extract with Ethyl Acetate or Dichloromethane.

  • Wash: Wash the organic layer with:

    • Saturated

      
       (to remove residual bromine/oxidants).[1]
      
    • Water.[1][5][6]

    • Brine.[1][7]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate under reduced pressure (keep bath <40°C).
    
  • Purification:

    • The crude residue is often pure enough for the next step.

    • If purification is needed, use Flash Column Chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Warning: Benzylic bromides are reactive.[1][6][8] Do not leave on silica for extended periods.[1]

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: Benzyl bromides are potent lachrymators (tear gas agents).[1] Always handle in a functioning fume hood.[1] Wear double nitrile gloves and safety goggles.[1]

  • UV/Blue Light: High-intensity LED light can damage the retina.[1] Use amber shielding or UV-blocking eyewear during operation.[1]

  • Explosion Risk: While rare on this scale, nitro compounds can be shock-sensitive if polynitrated byproducts form (unlikely here) or if distilled to dryness at high heat.[1] Avoid overheating.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Induction Period) Oxygen inhibition or wet solvent.[1]Re-degas for 20 mins. Add 1 mol% AIBN or

as a kick-starter.[1]
Poly-bromination (Dibromo) Excess NBS or high conversion.[1]Stop reaction at 90-95% conversion. Reduce NBS to 1.0 equiv.
Hydrolysis (Benzyl Alcohol) Wet solvent or silica gel.[1]Use anhydrous solvents.[1] Minimize time on silica column.[1]

References

  • Cantillo, D., et al. (2013). "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." Journal of Organic Chemistry. Link

  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide (NBS) in Organic Synthesis." Synlett. Link

  • Kopecky, D. J., et al. (2010). "Discovery of a Series of 2-Aminopyridines as Alk5 Inhibitors." ACS Medicinal Chemistry Letters. (Context for fluoronitrotoluene intermediates). Link

  • Fisher Scientific. (2024).[1] "Safety Data Sheet: 2-Fluoro-5-nitrotoluene." Link

Application Note: Carbonylation Methods for Preparing Fluorinated Phenylacetic Acids

[1]

Abstract & Strategic Importance

Fluorinated phenylacetic acids are critical pharmacophores in medicinal chemistry. The metabolic stability of the C–F bond, combined with the lipophilicity modulation it offers, makes these scaffolds essential for NSAIDs, CRTH2 antagonists, and metabolic blockers.

Traditional synthesis via cyanide displacement of benzyl halides followed by hydrolysis suffers from severe safety risks (HCN generation) and poor atom economy. Carbonylation —the transition-metal-catalyzed insertion of carbon monoxide (CO)—offers a superior, scalable alternative.

This guide details two robust protocols for converting fluorinated benzyl halides to their corresponding phenylacetic acids:

  • Palladium-Catalyzed Alkoxycarbonylation: Ideal for late-stage functionalization and high-value intermediates.

  • Cobalt-Catalyzed Biphasic Hydroxycarbonylation: A cost-effective, heavy-duty method for early intermediates.

Critical Mechanistic Insights: The "Fluorine Effect"

When working with fluorinated substrates, standard carbonylation logic requires adjustment.

Electronic Deactivation

Fluorine atoms on the aromatic ring are strongly electron-withdrawing.

  • Impact: This decreases the electron density at the benzylic position, potentially slowing down the oxidative addition step in Pd-catalyzed cycles.

  • Solution: Use electron-rich phosphine ligands (e.g., PPh3, Xantphos) to increase the nucleophilicity of the metal center, facilitating the activation of the C–Cl or C–Br bond.

The HF Elimination Risk (Secondary Substrates)

WARNING: For secondary fluorinated benzyl halides (e.g.,

  • Mechanism:

    
    -hydride elimination followed by fluoride extrusion can lead to the formation of styrenes or 
    
    
    -unsaturated acids rather than the desired saturated acid.
  • Mitigation: This protocol focuses on primary benzyl halides where this pathway is structurally blocked. For secondary substrates, lower temperatures and high CO pressure (to accelerate insertion over elimination) are required.

Protocol A: Palladium-Catalyzed Alkoxycarbonylation

Best for: High purity requirements, mild conditions, and laboratory-scale synthesis.

This method converts fluorinated benzyl chlorides/bromides into esters first. Esters are often easier to purify (via chromatography or distillation) than free acids. A subsequent mild hydrolysis yields the target acid.[1]

Reaction Setup
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl

    
    (PPh
    
    
    )
    
    
    ][2]
  • CO Source: CO Balloon (1 atm) or low-pressure reactor (5 bar).

  • Solvent: Alcohol (MeOH or EtOH) acts as both solvent and nucleophile.

Step-by-Step Methodology

Step 1: Catalyst Loading In a glovebox or under argon flow, charge a dried Schlenk flask with:

  • Fluorinated Benzyl Halide (1.0 equiv, e.g., 10 mmol)

  • PdCl

    
    (PPh
    
    
    )
    
    
    (1-3 mol%)
  • Triethylamine (Et

    
    N) (1.5 equiv) - Scavenges the HX acid byproduct.
    
  • Methanol (dry, 0.5 M concentration relative to substrate)

Step 2: CO Introduction

  • Atmospheric Pressure:[3][4][5][6][7] Evacuate the flask and backfill with CO (balloon) three times. Leave the balloon attached.

  • Pressure Vessel: Purge reactor with N

    
    , then charge with CO to 5 bar (approx. 70 psi).
    

Step 3: Reaction

  • Heat the mixture to 70–80 °C .

  • Stir vigorously (800 rpm) to ensure gas-liquid mixing.

  • Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 4–12 hours.

    • Note: Fluorinated substrates may require longer times than non-fluorinated analogues due to electronic effects.

Step 4: Work-up & Hydrolysis

  • Filter the mixture through a Celite pad to remove Pd black.

  • Concentrate the filtrate to obtain the crude ester.

  • Hydrolysis: Dissolve crude ester in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours.

  • Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[8]

Visualized Mechanism (Graphviz)

Pd_CycleStartPd(0)L2Active CatalystOxAddOxidative Addition(Ar-CH2-Pd-X)Start->OxAdd + Ar-CH2-XCO_InsertCO Insertion(Acyl-Pd Complex)OxAdd->CO_Insert + CONu_AttackNucleophilic Attack(ROH)CO_Insert->Nu_Attack Formation of Acyl-PdRegenReductive Elimination(Regenerates Pd(0))Nu_Attack->Regen - HX (Base assisted)ProductProduct Release(Ar-CH2-COOR)Regen->Start Cycle RepeatsRegen->Product Ester formed

Figure 1: Catalytic cycle for Pd-catalyzed alkoxycarbonylation. Note the base-assisted regeneration step.

Protocol B: Cobalt-Catalyzed Biphasic Hydroxycarbonylation

Best for: Scale-up (>50g), primary chlorides, and cost-sensitive processes.

This method uses a Phase Transfer Catalyst (PTC) to shuttle the active cobalt species between the organic phase (substrate) and aqueous phase (base). It produces the carboxylic acid directly .

Reaction Setup
  • Catalyst: Dicobalt octacarbonyl [Co

    
    (CO)
    
    
    ]
  • PTC: PEG-400 or Tetrabutylammonium bromide (TBAB).

  • Solvent: Toluene (Organic) / 30% NaOH (Aqueous).

Step-by-Step Methodology

Step 1: Biphasic Preparation In a reactor equipped with a mechanical stirrer, add:

  • Toluene (3 volumes) containing the Fluorinated Benzyl Chloride.

  • Aqueous NaOH (30% w/w, 2.5 equiv).

  • PEG-400 (5 mol% relative to substrate).

Step 2: Catalyst Addition

  • Add Co

    
    (CO)
    
    
    (2–5 mol%).
  • Caution: Co

    
    (CO)
    
    
    is volatile and toxic. Handle in a fume hood.

Step 3: Carbonylation

  • Pressurize with CO to 1–5 bar . (This reaction can often run at atmospheric pressure if agitation is sufficient, but slight pressure improves rate).

  • Heat to 50–60 °C .

  • Stirring is Critical: The reaction occurs at the interface. High shear stirring is required.

Step 4: Separation

  • Upon completion, stop stirring and allow phases to separate.

  • The Product is in the Water Phase: The phenylacetic acid exists as the sodium salt in the aqueous layer.

  • Separate the aqueous layer. Wash with fresh toluene to remove unreacted organic halides.

Step 5: Acidification

  • Slowly add conc. HCl to the aqueous phase until pH < 2.[9]

  • The fluorinated phenylacetic acid will precipitate as a solid. Filter and dry.

Workflow Diagram

Co_WorkflowInputBiphasic Mix:Org: Benzyl-Cl + Co catAq: NaOH + PEGReactReaction:CO Pressure (1-5 bar)50-60°CInput->ReactSeparatePhase SeparationReact->SeparateOrgPhaseOrganic Phase(Recycle Catalyst)Separate->OrgPhaseAqPhaseAqueous Phase(Product as Na-Salt)Separate->AqPhasePrecipAcidification (HCl)PrecipitationAqPhase->PrecipFinalFinal ProductFluorinated PAAPrecip->Final

Figure 2: Process flow for the biphasic Cobalt-catalyzed synthesis.

Comparative Data & Troubleshooting

Catalyst Selection Matrix
FeaturePalladium (Method A)Cobalt (Method B)
Primary Substrate ExcellentExcellent
Secondary Substrate Good (with high pressure)Poor (HF elimination risk)
Functional Group Tolerance High (Esters, Nitriles OK)Moderate (Strong base used)
Product Form Ester (needs hydrolysis)Acid (Direct)
Cost High (

$)
Low ($)
Atom Economy Moderate (Reagents used)High
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Conversion Poisoned CatalystEnsure effective N2 purging; O2 kills active Pd(0) and Co(-1).
Black Precipitate (Pd) Ligand dissociationIncrease PPh3 loading (P/Pd ratio 4:1).
Defluorination Aryl-F activationReduce temperature; switch to bulky ligands (e.g., t-BuXPhos) to favor C-Cl over C-F activation.
Styrene Formation Beta-Hydride EliminationIncrease CO pressure to favor insertion; lower temperature.

Safety & Handling

  • Carbon Monoxide: Odorless, colorless, and lethal. All reactions must be performed in a fume hood equipped with a CO detector.

  • Pressure Vessels: Inspect all glassware/autoclaves for micro-cracks before pressurizing.

  • Hydrofluoric Acid (HF): While rare in these specific protocols, thermal decomposition of polyfluorinated side-products can release HF. Use plastic/Teflon ware for workup if degradation is suspected.

References

  • Palladium-Catalyzed Carbonylation of Benzyl Chlorides: Kohlpaintner, C. W., & Beller, M. (1997).[10] Journal of Molecular Catalysis A: Chemical. Link

  • Cobalt-Catalyzed Synthesis of Phenylacetic Acids: Alper, H., & Despeyroux, H. (1984). Angewandte Chemie International Edition. Link

  • Fluorine Effects in Carbonylation: Zonov, Y. V., et al. (2025).[11] Molecules. Link

  • Mild Carbonylation Protocols: Sargent, B. T., & Alexanian, E. J. (2016).[6] Journal of the American Chemical Society. Link

  • General Review on Carbonylation: Wu, X. F., et al. (2011). Angewandte Chemie International Edition. Link

Application Note: (2,3-Difluoro-5-nitrophenyl)acetic acid as a Key Intermediate in Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating threat of multi-drug resistant (MDR) Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has necessitated the continuous evolution of the oxazolidinone class of antibiotics [3]. In the pursuit of novel, highly potent derivatives, (2,3-Difluoro-5-nitrophenyl)acetic acid (CAS: 875003-88-6) has emerged as a critical pharmaceutical intermediate.

This application note provides an in-depth mechanistic and procedural guide for utilizing this compound in the synthesis of 7-fluoro-1,3-dihydro-indol-2-one oxazolidinones [1]. By acting as a highly functionalized scaffold, it enables the regioselective construction of the indolone core, which serves as the lipophilic tail of next-generation antibacterial pharmacophores.

Physicochemical Profiling & Structural Rationalization

To successfully leverage this compound in complex syntheses, researchers must understand the specific reactivity imparted by its structural moieties. The upstream synthesis of this intermediate typically derives from 2,3-difluorophenylacetic acid precursors [2], yielding a highly activated aromatic system.

Structural Significance (The "Why" Behind the Chemistry)
  • The Nitro Group (-NO₂ at C5): Serves a dual purpose. First, it is a powerful electron-withdrawing group (EWG) that activates the ring for Nucleophilic Aromatic Substitution (SₙAr). Second, it acts as a "masked" amine. Once the indolone core is formed, the nitro group is reduced to an aniline, providing the exact attachment point required to build the oxazolidinone ring [1].

  • The Difluoro Substitutions (C2 and C3): The fluorine at C2 acts as an excellent leaving group during the SₙAr reaction. The fluorine at C3, however, remains in the final drug molecule. This retained C-F bond is crucial; it enhances the molecule's lipophilicity, improves metabolic stability against cytochrome P450 enzymes, and increases binding affinity to the bacterial ribosome.

  • The Acetic Acid Moiety (C1): Acts as the essential tether for intramolecular cyclization. Following the introduction of an amine at C2, the carboxylic acid undergoes amidation to close the 5-membered lactam (indol-2-one) ring.

Quantitative Data Summary

Table 1: Physicochemical Profile of the Intermediate

ParameterValue / Description
Chemical Name This compound
CAS Registry Number 875003-88-6
Molecular Formula C₈H₅F₂NO₄
Molecular Weight 217.13 g/mol
Appearance Off-white to pale yellow crystalline solid
Key Reactive Sites C2 (SₙAr target), C1 (Amidation handle), C5 (Reducible)

Mechanistic Pathway: Regioselective SₙAr and Cyclization

The transformation of this compound into a 7-fluoro-1-alkyl-5-nitro-1,3-dihydro-indol-2-one relies on a brilliant exploitation of regioselectivity.

When reacted with a primary amine (e.g., isopropylamine), the nucleophile must choose between displacing the C2-fluorine or the C3-fluorine. The reaction is exclusively selective for the C2 position. Why? The nitro group at C5 is positioned para to the C2-fluorine, allowing it to stabilize the anionic Meisenheimer intermediate via direct resonance. Conversely, the nitro group is meta to the C3-fluorine, offering no such resonance stabilization. This textbook regioselectivity ensures high yields and prevents the formation of unwanted structural isomers.

Pathway Start This compound (CAS: 875003-88-6) SNAr Step 1: Regioselective SNAr Displacement of C2-Fluorine Start->SNAr Reagent Isopropylamine (Nucleophile) Reagent->SNAr Intermediate 2-(Isopropylamino)-3-fluoro- 5-nitrophenylacetic acid SNAr->Intermediate Lactamization Step 2: Acid-Catalyzed Lactamization Intramolecular Amidation Intermediate->Lactamization Indolone 7-Fluoro-1-isopropyl-5-nitro- 1,3-dihydro-indol-2-one Lactamization->Indolone Reduction Step 3: Nitro Reduction (Fe / NH4Cl) Indolone->Reduction Amine 5-Amino-7-fluoro-1-isopropyl- 1,3-dihydro-indol-2-one Reduction->Amine Oxazolidinone Step 4: Oxazolidinone Assembly (Pharmacophore Construction) Amine->Oxazolidinone Target Novel Oxazolidinone Antibacterial Agent Oxazolidinone->Target

Synthetic workflow from this compound to oxazolidinone antibacterials.

Experimental Protocols: Synthesis of the Indolone Core

The following self-validating protocol details the synthesis of 7-fluoro-1-isopropyl-5-nitro-1,3-dihydro-indol-2-one , a direct precursor for antibacterial drug assembly [1].

Phase 1: Regioselective Nucleophilic Aromatic Substitution (SₙAr)
  • Preparation: Charge a flame-dried round-bottom flask with this compound (1.0 eq) and anhydrous Dimethyl Sulfoxide (DMSO, 10 volumes).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) followed by isopropylamine (3.0 eq).

  • Reaction: Stir the suspension and heat to 80°C under a nitrogen atmosphere for 4–6 hours.

    • Causality Insight: DMSO, a polar aprotic solvent, is chosen specifically because it leaves the nucleophile (isopropylamine) unsolvated and highly reactive, accelerating the formation of the Meisenheimer complex.

  • Workup: Cool the mixture to room temperature, dilute with distilled water, and carefully acidify to pH 3 using 1M HCl. Extract the intermediate (2-(isopropylamino)-3-fluoro-5-nitrophenylacetic acid) with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Intramolecular Lactamization
  • Preparation: Dissolve the crude intermediate from Phase 1 in glacial acetic acid (5 volumes).

  • Reaction: Heat the solution to reflux (approx. 118°C) for 2–3 hours.

    • Causality Insight: The acidic environment protonates the carboxylic acid, increasing its electrophilicity, while the heat drives the condensation of the secondary amine with the acid. The elimination of water forces the closure of the highly stable 5-membered lactam ring.

  • Workup & Purification: Concentrate the mixture under reduced pressure to remove acetic acid. Neutralize the residue with saturated NaHCO₃ and extract with dichloromethane (DCM). Purify via recrystallization (ethanol/water) to yield the pure indolone.

Phase 3: Nitro Reduction (Preparation for Pharmacophore Assembly)
  • Reaction: Dissolve the purified indolone in an ethanol/water mixture (4:1). Add Iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq). Reflux for 2 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the nitro-aromatic spot and the appearance of a highly polar, UV-active spot indicates complete reduction.

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate to isolate 5-amino-7-fluoro-1-isopropyl-1,3-dihydro-indol-2-one , ready for oxazolidinone ring construction.

Analytical Validation

To ensure the integrity of the synthesized intermediate before proceeding to complex oxazolidinone assembly, the following analytical parameters must be met.

Table 2: Quantitative Reaction Parameters & Analytical Validation

ParameterOptimal Condition / Expected Value
Overall Yield (Phases 1 & 2) 75% – 85%
HPLC Purity > 98% (AUC, 254 nm)
ESI-MS [M+H]⁺ (Indolone) m/z 239.2 (Target Formula: C₁₁H₁₁FN₂O₃)
¹H NMR (DMSO-d₆) Key Shifts Aromatic protons at ~8.0–8.5 ppm (indicating intact nitro-aromatic system); characteristic isopropyl septet at ~4.5 ppm.

Conclusion

This compound is far more than a simple building block; it is a highly engineered scaffold designed to dictate regiochemistry and streamline the synthesis of complex heterocycles. By understanding the electronic interplay between its nitro and fluoro substituents, drug development professionals can efficiently synthesize 7-fluoro-1,3-dihydro-indol-2-one derivatives, accelerating the discovery of life-saving oxazolidinone antibacterials.

References

  • WO2006106427A1 - 7-fluoro-1,3-dihydro-indol-2-one oxazolidinones as antibacterial agents. World Intellectual Property Organization.
  • LookChem - Cas 145689-41-4, 2,3-Difluorophenylacetic acid. Available at:[Link]

  • US7087784B2 - Process to prepare oxazolidinones. United States Patent and Trademark Office.

Application Note: Precision Esterification of (2,3-Difluoro-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the validated protocols for the esterification of (2,3-Difluoro-5-nitrophenyl)acetic acid (CAS: 875003-88-6).[1] While phenylacetic acid esterification is generally considered routine, the specific substitution pattern of this substrate—featuring two fluorine atoms and a nitro group—introduces unique electronic vulnerabilities.[1]

Critical Insight: The presence of a fluorine atom at the 3-position (ortho to the 5-nitro group) creates a high risk for Nucleophilic Aromatic Substitution (SnAr) under basic conditions.[1] Consequently, standard base-promoted alkylation methods must be rigorously controlled, and acid-catalyzed pathways are strongly preferred to maintain structural integrity.[1]

Chemical Analysis & Reactivity Profile

Substrate Properties[2]
  • Chemical Name: this compound[1][2][3]

  • Molecular Formula: C₈H₅F₂NO₄[4][5][6]

  • Molecular Weight: 217.13 g/mol [4]

  • Key Functional Groups:

    • Carboxylic Acid: Target for esterification (pKₐ ~3.8, slightly more acidic than phenylacetic acid due to EWGs).[1]

    • Nitro Group (C5): Strong electron-withdrawing group (EWG).[1]

    • Fluorine (C2): Ortho to the acetic acid side chain; provides steric bulk but minimal electronic liability.[1]

    • Fluorine (C3): CRITICAL LIABILITY. Located ortho to the nitro group and para to the alkyl side chain.[1] This position is highly activated for SnAr displacement by alkoxides (e.g., MeO⁻).[1]

Mechanistic Risks (The "3-Fluoro" Trap)

Attempting esterification using strong bases (e.g., Sodium Methoxide) or aggressive alkylation conditions (K₂CO₃/MeOH/Heat) can lead to the formation of the 3-methoxy impurity via the Meisenheimer complex intermediate.[1]

Recommendation: Utilize acid-catalyzed Fischer esterification or acyl chloride activation to avoid generating strong nucleophiles that could attack the aromatic ring.[1]

Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (Preferred for Methyl/Ethyl Esters)

Best for: Scalability, Cost-efficiency, High Purity.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)[1]

  • Solvent/Reagent: Anhydrous Methanol (or Ethanol) (10–20 volumes)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (0.1–0.2 equiv) or Thionyl Chloride (SOCl₂) (1.1 equiv - in situ acid generation)[1]

  • Equipment: Round-bottom flask, Reflux condenser, N₂ line.[1]

Step-by-Step Protocol
  • Charge: Add 10.0 g (46.0 mmol) of this compound to a 250 mL round-bottom flask.

  • Solvate: Add 100 mL of anhydrous Methanol. Stir to suspend.

  • Catalyst Addition (Choose one):

    • Option 1 (H₂SO₄): Add 0.5 mL conc. H₂SO₄ dropwise.[1][7]

    • Option 2 (SOCl₂): Cool to 0°C. Add 3.7 mL (50.6 mmol) Thionyl Chloride dropwise over 20 mins. (This generates anhydrous HCl in situ).[1]

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC/TLC.[1] Target <1% starting acid.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to ~20% volume.

    • Dilute with Ethyl Acetate (100 mL).[1]

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.[1] Caution: CO₂ evolution.[1]

    • Wash with Brine (50 mL).[1]

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to dryness.

  • Purification: usually yields a solid/oil of sufficient purity (>95%).[1] If necessary, recrystallize from Hexanes/EtOAc.[1]

Method B: Activation via Acyl Chloride (For Complex/Hindered Alcohols)

Best for: Valuable alcohol partners, strict stoichiometry, or tert-butyl esters.

Reagents
  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Alcohol: R-OH (1.0–1.2 equiv)[1]

  • Base: Triethylamine (Et₃N) or Pyridine (1.5 equiv)[1]

Step-by-Step Protocol
  • Activation: Dissolve 5.0 g of substrate in 50 mL anhydrous DCM under N₂. Cool to 0°C.[1][8]

  • Chlorination: Add catalytic DMF (0.05 mL). Add Oxalyl Chloride (2.4 mL, 27.6 mmol) dropwise.

  • Evolution: Allow to warm to Room Temp (RT) and stir for 2 hours until gas evolution ceases.

  • Esterification:

    • Cool back to 0°C.

    • Add the target Alcohol (e.g., tert-butanol, benzyl alcohol) mixed with Et₃N (4.8 mL).[1]

    • Note: Add slowly to control exotherm.[1]

  • Completion: Stir at RT for 2–4 hours.

  • Quench: Add water (50 mL) to quench. Separate layers.

  • Wash: 1M HCl (to remove amine salts), then Sat. NaHCO₃, then Brine.[1]

Process Safety & Handling

Hazard ClassSpecific RiskMitigation
Nitro Compounds Potential energetic decomposition at high temps.[1]Do not distill residue at >150°C. DSC testing recommended for scale-up >100g.[1]
Fluorinated Aromatics Hydrofluoric Acid (HF) potential if combustion occurs.[1]Use standard PPE.[1] Avoid contact with strong alkalis which may strip fluoride.[1]
Thionyl/Oxalyl Chloride Releases HCl, SO₂, CO gases.[1]Perform all additions in a well-ventilated fume hood.[1] Use a caustic scrubber for off-gas.[1]

Analytical Data & Validation

Expected Results (Methyl Ester)[1][10][11]
  • Product: Methyl (2,3-difluoro-5-nitrophenyl)acetate[1][3]

  • CAS: 1805055-88-2[1][3]

  • Appearance: Off-white to pale yellow solid.[1]

  • ¹H NMR (400 MHz, CDCl₃) Prediction:

    • δ 8.0–7.8 (m, 2H, Ar-H) [Protons ortho to NO2 are deshielded].[1]

    • δ 3.85 (s, 2H, Ar-CH₂-CO).[1]

    • δ 3.75 (s, 3H, O-CH₃).[1]

  • ¹⁹F NMR: Two distinct signals (approx -130 to -150 ppm), showing coupling.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete conversion (Equilibrium).[1]Use Method A (SOCl₂) to drive equilibrium by consuming water, or use a Dean-Stark trap (if solvent is Toluene).[1]
New Impurity by HPLC SnAr displacement of Fluorine.STOP using basic conditions. Ensure no alkoxide salts are present.[1] Switch to Acid Catalysis.
Dark Coloration Decomposition of Nitro group.Lower reaction temperature.[1] Ensure inert atmosphere (N₂).

Visual Workflows (Graphviz)[1]

Reaction Decision Tree

EsterificationLogic Start Start: this compound Choice Select Ester Type Start->Choice Simple Simple Alkyl Ester (Methyl, Ethyl) Choice->Simple Complex Complex/Acid Sensitive (t-Butyl, Benzyl) Choice->Complex MethodA Method A: Fischer Esterification (MeOH/H2SO4 or SOCl2) RISK: LOW Simple->MethodA Preferred MethodC Method C: Base Alkylation (R-X + Base) RISK: HIGH (SnAr) Simple->MethodC Alternative (Careful!) MethodB Method B: Acid Chloride Activation (Oxalyl Chloride -> R-OH) RISK: LOW Complex->MethodB Preferred Warning CRITICAL WARNING: Avoid Strong Bases (NaOMe) to prevent F-displacement MethodC->Warning

Caption: Decision Logic for Esterification Methodology emphasizing safety against SnAr side reactions.

Synthesis Workflow (Method A)

MethodA_Workflow Step1 1. Dissolution Acid + MeOH Step2 2. Activation Add SOCl2 or H2SO4 (Exothermic!) Step1->Step2 Step3 3. Reflux 65°C, 4-6 Hours Step2->Step3 Step4 4. Workup Concentrate -> EtOAc Dilution -> NaHCO3 Wash Step3->Step4 Step5 5. Isolation Dry & Concentrate Step4->Step5 QC QC Check: HPLC Purity >98% Step5->QC

Caption: Step-by-step workflow for the Acid-Catalyzed synthesis of the methyl ester.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 11467406, this compound.[1]

    • URL:[Link][1]

  • General Fischer Esterification Protocols

    • Source: Organic Chemistry Portal.[1] "Esterification - Fischer Speier Esterification."[1]

    • URL:[Link][1]

  • Nucleophilic Aromatic Substitution Risks in Fluoronitrobenzenes

    • Source: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions of Aromatic Derivatives." Chemical Reviews. (Contextual citation for SnAr mechanism on ortho-fluoronitro compounds).

    • URL:[Link][1]

  • Commercial Availability & CAS Verification

    • Source: ChemScene Product Data, Methyl 2-(2,3-difluoro-5-nitrophenyl)acetate (CAS 1805055-88-2).[1][3]

Sources

Application Note: Precision Reduction of Nitro Groups in Fluorinated Phenylacetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the chemoselective reduction of (2,3-Difluoro-5-nitrophenyl)acetic acid (Starting Material, SM ) to (5-Amino-2,3-difluorophenyl)acetic acid (Product, P ).

The Core Challenge: Hydrodefluorination (HDF)

The primary risk in this transformation is not the reduction of the nitro group, but the unwanted cleavage of the Carbon-Fluorine (C-F) bonds.

  • Risk Factor: High.[1] The 2,3-difluoro substitution pattern creates an electron-deficient ring, making the C-F bonds susceptible to oxidative addition by metal catalysts (particularly Palladium) under hydrogenation conditions.

  • Consequence: Formation of des-fluoro impurities (monofluoro or non-fluoro analogs) which are often inseparable by standard crystallization.

To mitigate this, we present two validated protocols:

  • Protocol A (Catalytic): Sulfided Platinum on Carbon (Pt(S)/C) Hydrogenation. (Preferred for scale-up).

  • Protocol B (Chemical): Iron/Ammonium Chloride (Fe/NH

    
    Cl) Reduction. (Preferred for lab-scale/high selectivity).
    

Chemical Reaction Scheme

The transformation involves the 6-electron reduction of the nitro group to an aniline, preserving the carboxylic acid and the difluoro-motif.



ComponentMolecular WeightRole
This compound 217.13 g/mol Substrate
(5-Amino-2,3-difluorophenyl)acetic acid 187.14 g/mol Target Product

Protocol A: Catalytic Hydrogenation (Pt(S)/C)

Rationale: While Palladium (Pd/C) is the standard for nitro reduction, it aggressively catalyzes hydrodefluorination. Sulfided Platinum (Pt(S)/C) is the "Gold Standard" for halo-nitro aromatics as the sulfur poisons the catalyst sites responsible for C-X cleavage while retaining activity for


 reduction.
Materials
  • Substrate: 10.0 g (46 mmol)

  • Catalyst: 5% Pt(S)/C (0.5 g, 5 wt% loading relative to substrate).

  • Solvent: Methanol (100 mL) or MeOH/Water (9:1).

  • Reagent: Hydrogen Gas (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
Step-by-Step Methodology
  • Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve the substrate in Methanol.

    • Note: If the acid is insoluble, add 1.0 eq of NaOH to form the soluble sodium salt.

  • Catalyst Charge: Carefully add the Pt(S)/C catalyst under an inert nitrogen atmosphere.

    • Safety: Dry noble metal catalysts can be pyrophoric. Always wet with water or solvent before exposure to air.

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 3–5 bar (45–75 psi) .

    • Stir vigorously at 25–35°C .

    • Critical Control: Do NOT heat above 50°C. Higher temperatures increase the activation energy for C-F cleavage.

  • Monitoring: Monitor H

    
     uptake. Reaction typically completes in 2–4 hours. Confirm by HPLC (disappearance of nitro peak).
    
  • Workup:

    • Filter the catalyst through a Celite pad (keep wet).

    • Concentrate the filtrate to ~20 mL.

    • Isoelectric Precipitation: The product is an amino acid. Adjust pH to its isoelectric point (approx pH 4.5–5.5) using dilute HCl or NaOH.

    • Cool to 0°C to crystallize the zwitterion. Filter and dry.

Protocol B: Iron-Mediated Reduction (Fe/NH Cl)

Rationale: For laboratories lacking high-pressure equipment or if HDF is observed even with Pt catalysts, the Bechamp-type reduction is chemically incapable of breaking the C-F bond under these conditions. We use NH


Cl instead of HCl to maintain a milder pH, preventing esterification or side reactions.
Materials
  • Substrate: 10.0 g (46 mmol)

  • Reductant: Iron Powder (13.0 g, ~5 eq). Use electrolytic grade (325 mesh) for best kinetics.

  • Electrolyte: Ammonium Chloride (NH

    
    Cl) (12.3 g, 5 eq).
    
  • Solvent: Ethanol/Water (3:1 ratio, 100 mL total).

Step-by-Step Methodology
  • Activation: In a 3-neck round bottom flask fitted with a reflux condenser and mechanical stirrer, combine Iron powder, NH

    
    Cl, and Water (25 mL). Stir vigorously at room temperature for 15 minutes to "etch" the iron surface.
    
  • Solvation: Add Ethanol (75 mL) and the Nitro substrate.

  • Reduction: Heat the mixture to Reflux (approx 75–80°C) .

    • Observation: The reaction is heterogeneous.[2] Vigorous stirring is mandatory to prevent iron settling.

    • Timeline: 2–6 hours. Monitor by TLC or HPLC.

  • Filtration (The Critical Step):

    • While hot , filter the mixture through a Celite pad to remove iron oxide sludge.

    • Tip: Wash the cake with hot ethanol. If the mixture cools, the product may crystallize in the iron sludge, leading to yield loss.

  • Isolation:

    • Concentrate the filtrate to remove Ethanol.

    • The aqueous residue contains the amino acid ammonium salt.

    • Acidify carefully with dilute HCl to pH ~5.

    • The product will precipitate as an off-white solid.

    • Recrystallize from water/ethanol if necessary.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the Fe/NH


Cl protocol, which is the most robust method for preserving the fluorine atoms.

G Start Start: this compound Setup Setup: 3-Neck Flask Solvent: EtOH/H2O (3:1) Reagents: Fe (5eq), NH4Cl (5eq) Start->Setup Activation Activation Phase Stir Fe + NH4Cl + H2O (15 mins @ RT) Setup->Activation Reflux Reaction Phase Add Substrate + EtOH Reflux @ 80°C (3-5 hrs) Activation->Reflux Check QC Check (HPLC) Nitro < 0.5%? Reflux->Check Check->Reflux No (Continue Heating) HotFilter Hot Filtration Remove Fe Sludge (Celite) Wash with Hot EtOH Check->HotFilter Yes Concentrate Concentration Remove EtOH under Vacuum HotFilter->Concentrate Precipitation Isoelectric Precipitation Adjust pH to 4.5 - 5.5 Concentrate->Precipitation Final Final Product (5-Amino-2,3-difluorophenyl)acetic acid Precipitation->Final

Figure 1: Operational workflow for the chemoselective reduction using Iron/Ammonium Chloride.

Analytical Quality Control

ParameterMethodAcceptance CriteriaNotes
Identity

H-NMR (DMSO-d

)
Consistent structureLook for disappearance of nitro-shifted aromatic protons and appearance of broad

peak (~5.0 ppm).
Purity HPLC (C18 Column)> 98.0% AreaMonitor for defluorinated impurities (M-18 or M-20 mass shifts in MS).
Fluorine Integrity

F-NMR
Two distinct signalsCritical check. Loss of signal or complex splitting indicates HDF.
Iron Content ICP-MS< 20 ppmRelevant only for Protocol B (Fe reduction).

Troubleshooting Guide

Issue: Hydrodefluorination (HDF) observed in Protocol A
  • Cause: Catalyst too active or temperature too high.

  • Fix: Switch to Protocol B (Iron). If sticking to hydrogenation, add Diphenylsulfide (0.5 mol%) to the reaction mixture to poison high-energy sites on the catalyst, or switch from Pd to Pt.

Issue: Low Yield in Protocol B
  • Cause: Product trapped in Iron sludge.

  • Fix: The amino-acid product has low solubility in cold water. Ensure the filtration is performed hot (>60°C) and the filter cake is washed thoroughly with boiling ethanol.

Issue: Product is an Oil/Gum
  • Cause: Incorrect pH during isolation.

  • Fix: Amino acids are zwitterionic. They are soluble at low pH (cation) and high pH (anion). You must titrate slowly to the Isoelectric Point (pI) . For aminophenylacetic acids, this is typically between pH 4.0 and 5.5.

References

  • Selective Catalytic Hydrogenation: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45–69. Link

  • Fe/NH4Cl Methodology: Ramadas, K., & Srinivasan, N. "A Mild, Efficient, and Inexpensive Procedure for the Reduction of Nitro Compounds." Synthetic Communications, vol. 22, no.[3] 22, 1992, pp. 3189–3195.[3] Link

  • Prevention of Dehalogenation: Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds to Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews, vol. 96, no. 6, 1996, pp. 2035–2052. Link

  • Synthesis of Fluorinated Phenylacetic Acids: Patent CN103012111B. "Preparation method of 2,4,5-trifluorophenylacetic acid." (Demonstrates Fe/AcOH reduction on similar scaffold). Link

Sources

Application Note: Synthesis and Evaluation of Sitagliptin (DPP-IV Inhibitor) via 2,4,5-Trifluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dipeptidyl peptidase-4 (DPP-IV) inhibitors, commonly known as gliptins, represent a cornerstone in the management of Type 2 diabetes mellitus. Among these, Sitagliptin (Januvia) is a highly potent, orally active inhibitor. The commercial and laboratory-scale synthesis of Sitagliptin relies fundamentally on 2,4,5-trifluorophenylacetic acid (TFAA) as the primary building block[1]. This application note details the end-to-end synthetic workflow from TFAA to the final active pharmaceutical ingredient (API), highlighting the paradigm shift from legacy rhodium-catalyzed asymmetric hydrogenation to modern, highly enantioselective biocatalytic transamination[2].

Mechanistic Grounding: The Role of Fluorinated Phenylacetic Acid

The incorporation of the 2,4,5-trifluorophenyl moiety is not arbitrary; it is a meticulously designed feature for pharmacodynamic optimization and synthetic viability:

  • Target Affinity (S1 Pocket): The trifluorophenyl group precisely occupies the hydrophobic S1 pocket of the DPP-IV enzyme. The fluorine atoms provide optimal van der Waals interactions without introducing excessive steric bulk.

  • Metabolic Stability: Fluorination of the phenyl ring significantly reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby extending the drug's half-life.

  • Synthetic Utility: 2,4,5-Trifluorophenylacetic acid serves as the ideal electrophilic precursor. Its activation and subsequent chain extension form the critical beta-amino acid backbone characteristic of the gliptin class[3][4].

Synthetic Strategy & Pathway Visualization

The synthesis of Sitagliptin from TFAA involves three major phases:

  • Chain Extension & Cyclization: TFAA is activated and reacted with Meldrum's acid, followed by amidation with a triazole derivative to form the prositagliptin ketone (dehydrositagliptin)[3].

  • Asymmetric Amination: The ketone is converted to a chiral amine. Historically, this required enamine formation and high-pressure rhodium-catalyzed hydrogenation[5]. Modern protocols utilize an engineered (R)-selective transaminase to achieve direct, highly enantioselective amination[2][6].

  • Salt Formation: The free base is crystallized as a phosphate monohydrate[3].

SynthesisPathway A 2,4,5-Trifluorophenylacetic Acid (TFAA) B Meldrum's Acid Adduct A->B Pivaloyl Chloride, DIPEA Acetonitrile C Prositagliptin Ketone (Dehydrositagliptin) B->C Triazole derivative Amidation & Cyclization D1 Enamine Formation & Rh-Catalyzed Hydrogenation C->D1 Legacy Route D2 Engineered (R)-Transaminase (Biocatalytic Amination) C->D2 Green Route E Sitagliptin Free Base (>99.9% ee) D1->E H2 (250 psi) D2->E Isopropylamine (Donor) F Sitagliptin Phosphate Monohydrate (Final API) E->F H3PO4, Crystallization

Figure 1: Synthetic workflow of Sitagliptin from 2,4,5-TFAA comparing legacy and green routes.

Experimental Protocols

Protocol 1: Synthesis of Prositagliptin Ketone (Dehydrositagliptin)

Causality & Design: Direct coupling of TFAA with the triazole amine is inefficient due to the lack of a beta-keto functionality. We first activate TFAA using pivaloyl chloride to form a mixed anhydride. This specific activation prevents the formation of symmetrical anhydrides, ensuring a high-yielding nucleophilic attack by Meldrum's acid[3].

  • Step 1 (Activation): Dissolve 2,4,5-trifluorophenylacetic acid (1.0 eq) in anhydrous acetonitrile. Add diisopropylethylamine (DIPEA, 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool to 0°C and dropwise add pivaloyl chloride (1.1 eq). Stir for 1 hour to ensure complete mixed anhydride formation[3].

  • Step 2 (Condensation): Add Meldrum's acid (1.1 eq) to the reaction mixture. Stir at room temperature for 4 hours. The formation of the Meldrum's acid adduct can be monitored via HPLC (aliquot quenched in methanol)[3].

  • Step 3 (Amidation & Cyclization): To the intermediate solution, add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq). Heat the mixture to 60°C in the presence of methanol and ammonium acetate. This induces cyclization and decarboxylation to yield the crystalline prositagliptin ketone (dehydrositagliptin)[3].

  • Validation: Isolate the product via filtration. Confirm identity via LC-MS (Expected [M+H]+ for C16H14F6N5O = 406.1) and purity via UV-HPLC (>98% a/a).

Protocol 2: Biocatalytic Asymmetric Amination (Green Route)

Causality & Design: The legacy rhodium-catalyzed hydrogenation requires high pressure (250 psi), leaves trace heavy metals, and yields only ~97% enantiomeric excess (ee), necessitating further recrystallization[5]. By utilizing an engineered (R)-selective transaminase (evolved via substrate walking and directed evolution), we achieve direct amination with >99.95% ee under mild conditions, creating a self-validating, highly pure product stream[2][6].

  • Step 1 (Enzyme Preparation): Prepare a buffered aqueous solution (pH 8.5, 100 mM triethanolamine) containing the engineered (R)-selective transaminase and pyridoxal phosphate (PLP, 1 mM) as the essential cofactor[2].

  • Step 2 (Reaction Setup): Add isopropylamine (amine donor, 1.0 M) to the buffer. Introduce prositagliptin ketone (50 g/L) dissolved in a minimal amount of DMSO (to aid solubility)[6].

  • Step 3 (Incubation): Stir the biphasic/suspension mixture at 40°C for 24 hours. The high concentration of isopropylamine drives the equilibrium toward the chiral amine product.

  • Validation (In-Process Control): Extract a 100 µL aliquot, quench with 1 volume of acetonitrile, centrifuge, and analyze via chiral HPLC. The reaction is deemed complete when ketone conversion is >98% and the ee of the Sitagliptin free base is >99.9%[5][6].

  • Step 4 (Salt Formation): Extract the free base into isopropyl acetate. Add 85% phosphoric acid (1.0 eq) dropwise at 60°C, then cool to room temperature to precipitate Sitagliptin phosphate monohydrate[3].

Protocol 3: In Vitro DPP-IV Inhibition Assay (Self-Validating System)

Causality & Design: To confirm the biological efficacy of the synthesized API, a fluorescence-based enzymatic assay is employed. The cleavage of the fluorogenic substrate Gly-Pro-AMC by DPP-IV releases free AMC (7-amino-4-methylcoumarin), which fluoresces. Active Sitagliptin will quench this signal in a dose-dependent manner[3].

  • Step 1: Prepare assay buffer (25 mM Tris-HCl, pH 8.0, 50 mM NaCl, 0.1% BSA).

  • Step 2: In a black 96-well microplate, add 50 µL of recombinant human DPP-IV enzyme (0.5 ng/well) to all test and positive control wells. Add buffer to blank wells to establish background fluorescence[3].

  • Step 3: Add 25 µL of synthesized Sitagliptin (serial dilutions from 100 nM to 0.1 nM) to the test wells. Incubate at 37°C for 30 minutes to allow enzyme-inhibitor complex formation[3].

  • Step 4: Initiate the reaction by adding 25 µL of Gly-Pro-AMC substrate (final concentration 50 µM).

  • Step 5: Read fluorescence continuously for 20 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm)[3].

  • Validation: Calculate the IC50 using non-linear regression. A valid synthesis should yield an IC50 of approximately 18 nM, matching commercial Sitagliptin standards.

Quantitative Data Presentation

The transition from chemical to biocatalytic synthesis not only improves safety but drastically alters the quantitative yield and purity metrics of the process.

MetricLegacy Route (Rh-Catalyzed Hydrogenation)Green Route (Engineered Transaminase)
Key Reagents Rhodium catalyst, H₂ gas (250 psi)[5](R)-Transaminase, Isopropylamine, PLP[2][6]
Operating Conditions High pressure, elevated temperatureAtmospheric pressure, 40°C, aqueous buffer[6]
Conversion Rate ~98%[6]>98%[6]
Enantiomeric Excess (ee) 97.0% (requires recrystallization)[5]>99.95% (direct isolation)[5][6]
Heavy Metal Waste Trace Rhodium (requires scavenging)[5]None (Environmentally benign)[2]
Overall Efficiency Lower (due to purification losses)High (Process intensification)[6]

Table 1: Quantitative and qualitative comparison of Sitagliptin synthesis routes starting from prositagliptin ketone.

References

  • BenchChem. "An In-depth Technical Guide on the Discovery and Synthesis of Sitagliptin, a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor." BenchChem, 2025.

  • Google Patents. "CN110831944A - Efficient process for the preparation of sitagliptin by very efficient preparation of intermediate 2,4,5-trifluorophenylacetic acid." Google Patents.

  • Peng, F., et al. "Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin." ACS Omega, 2020.

  • Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science 329.5989 (2010): 305-309.

  • ResearchGate. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." ResearchGate.

  • Document Server @ UHasselt. "A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction." Hasselt University.(Note: Full text accessible via institutional repositories referencing the Savile et al. techno-economic benchmarks).

Sources

Procedure for amide coupling with (2,3-Difluoro-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Amide Coupling of (2,3-Difluoro-5-nitrophenyl)acetic acid

Executive Summary & Strategic Analysis

Coupling This compound presents a distinct chemoselective challenge often overlooked in standard high-throughput screening. Unlike simple phenylacetic acids, this substrate possesses a highly electron-deficient aromatic ring activated by a nitro group at the 5-position and fluorine atoms at the 2- and 3-positions.

The Core Challenge: Competing


 Pathways 
The 2-position fluorine is para to the nitro group. This specific electronic arrangement activates the C-F bond toward Nucleophilic Aromatic Substitution (

). When reacting this acid with nucleophilic amines—particularly primary alkyl amines—there is a significant risk that the amine will attack the aromatic ring (displacing the fluorine) rather than the activated carbonyl, leading to a regioisomeric impurity that is difficult to separate.

Strategic Recommendation: To mitigate


 and suppress 

-methylene deprotonation (which can lead to oxidative degradation or racemization if the amine is chiral), we recommend Propylphosphonic Anhydride (T3P) as the primary coupling agent. Its cyclic structure and low basicity requirements offer superior chemoselectivity compared to uronium-based reagents (HATU/HBTU).

Mechanistic Insight & Risk Assessment

The following diagram illustrates the competing reaction pathways. Understanding this bifurcation is critical for process control.

ReactionPathways cluster_legend Critical Control Point Start (2,3-Difluoro-5-nitrophenyl) acetic acid Activated Activated Carboxylate (Active Ester/Anhydride) Start->Activated Activation (T3P/HATU) SideProduct SIDE PRODUCT (S_NAr Displacement of 2-F) Start->SideProduct Path B: Ring Attack (High Temp / Excess Base) Amine Amine (R-NH2) Product DESIRED PRODUCT (Amide) Amine->Product Amine->SideProduct Activated->Product Path A: Carbonyl Attack (Fast at 0-25°C)

Caption: Path A represents the desired kinetic product. Path B is the thermodynamic trap driven by the electron-deficient ring.

Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended)

Best for: Primary amines, chiral amines, and scale-up. Rationale: T3P acts as a scavenger for water and drives the reaction without requiring a large excess of base, maintaining a lower pH profile that discourages


.

Materials:

  • Acid: this compound (1.0 equiv)

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 - 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration: 0.1 M)

Step-by-Step Procedure:

  • Dissolution: Charge the reaction vessel with the Acid and the Amine in EtOAc. (Note: T3P couplings work exceptionally well in EtOAc, facilitating easy workup).

  • Cooling: Cool the mixture to 0 °C using an ice bath. Crucial: Low temperature protects the 2-fluoro position.

  • Base Addition: Add NMM dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) naturally. Stir for 2–4 hours.

    • Monitoring: Check HPLC/TLC. If starting material remains after 4 hours, add 0.5 equiv T3P and stir for another hour. Do not heat above 35 °C.

  • Workup:

    • Dilute with EtOAc.

    • Wash with Water (x2), Sat. NaHCO₃ (x2), and 1M HCl (x1, if product is not basic) or Brine .

    • Dry over MgSO₄, filter, and concentrate.

Protocol B: Acid Chloride Method (Ghosez Reagent)

Best for: Sterically hindered amines or unreactive anilines. Rationale: Generates the highly reactive acid chloride under neutral conditions without liberating HCl gas (unlike SOCl₂), minimizing side reactions.

Materials:

  • Acid: 1.0 equiv

  • Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) (1.2 equiv)

  • Solvent: Dry DCM

Step-by-Step Procedure:

  • Activation: Dissolve the Acid in dry DCM under Nitrogen at 0 °C.

  • Chlorination: Add Ghosez’s Reagent dropwise. Stir at 0 °C for 1 hour. (Monitor by quenching an aliquot with MeOH and checking for Methyl Ester via LCMS).

  • Coupling: Add the Amine (1.2 equiv) mixed with DIPEA (1.5 equiv) slowly to the acid chloride solution at 0 °C.

  • Completion: Stir at 0 °C for 30 mins, then RT for 1 hour.

Quantitative Comparison of Conditions

ParameterProtocol A (T3P)Protocol C (HATU/DIPEA)Protocol B (Acid Chloride)

Risk
Low (Mild Base)High (Strong Base/Activator)Medium (Depends on Temp)
Epimerization NegligibleModerateLow (if kept cold)
Purification Extraction often sufficientChromatography required (removes urea)Extraction
Water Tolerance HighLowZero
Yield (Typical) 85-95%70-85%80-90%

Quality Control & Troubleshooting

Identifying the


 Impurity: 
If the reaction turns a deep yellow/orange color rapidly upon base addition, you may be forming the Meisenheimer complex or the 

product.
  • 1H NMR Diagnostic: Look for the loss of the specific splitting pattern of the 2,3-difluoro system. The product should show distinct coupling constants (

    
    ) for the aromatic protons. If the 2-F is displaced, the symmetry and splitting of the aromatic region will change drastically.
    
  • 19F NMR: The starting material has two distinct Fluorine signals. The

    
     byproduct will have only one Fluorine signal (likely the 3-F remaining).
    

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance or wet solventSwitch to Protocol B (Acid Chloride) or dry solvents.
Deep Color Change

side reaction
Reduce temperature to -10°C; Switch base to Collidine or NMM.
Racemization Base-catalyzed proton abstractionUse T3P; Avoid DMF (promotes basicity); Use Collidine.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Patterson, J. et al. (2011). 2-Fluoro-5-nitro-phenylacetic acid derivatives: Synthesis and Reactivity. Journal of Organic Chemistry. (Contextual grounding on fluoronitrobenzene reactivity).
  • Bode, J. W. (2006). Emerging Methods in Amide- and Peptide-Bond Formation. Current Opinion in Drug Discovery & Development. Link

  • Ghosez, L. et al. (1979). Synthesis of Acyl Chlorides under Neutral Conditions. Organic Syntheses. Link

Sources

Troubleshooting & Optimization

Purification of (2,3-Difluoro-5-nitrophenyl)acetic acid by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (2,3-Difluoro-5-nitrophenyl)acetic acid

Executive Summary

You are attempting to purify This compound (CAS 875003-88-6) .[1] This compound presents a unique purification challenge due to the interplay between the electron-withdrawing nitro group, the lipophilic fluorine substituents, and the ionizable carboxylic acid tail.

Standard recrystallization often fails here due to "oiling out" (liquid-liquid phase separation) or persistent colored impurities typical of nitro-aromatic synthesis. This guide moves beyond generic protocols, offering a mechanism-based troubleshooting framework and a validated purification workflow.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My product comes out as a sticky oil instead of crystals upon cooling. How do I fix this "oiling out"?

The Mechanism: Oiling out occurs when the temperature of the solution drops below the "binodal" curve (phase separation limit) before it hits the solubility curve (crystallization limit). This is common with fluorinated nitro-aromatics because impurities depress the melting point of your solid below the solvent's boiling point.

The Fix:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass) at a temperature just above where the oil previously formed. This provides a nucleation template that bypasses the amorphous oil phase.

  • Adjust Solvent Ratio: You likely have too much anti-solvent (e.g., water or heptane). Add a small amount of the solubilizing solvent (e.g., Ethanol or Ethyl Acetate) to lower the saturation temperature, keeping the product in solution until crystals can form properly.

Q2: The crystals are forming, but they retain a stubborn yellow/orange color. Is this normal?

The Mechanism: Nitro-compounds often carry trace azo- or azoxy-coupling by-products, which are intensely colored. These impurities can become trapped inside the crystal lattice (occlusion) rather than staying in the mother liquor.

The Fix:

  • Activated Carbon Treatment: Do not just add carbon to the cooling solution. You must treat the hot, fully dissolved solution with activated carbon (e.g., Norit SX Ultra) for 15-30 minutes, then hot-filter through Celite.

  • Solvent Switch: If you are using a non-polar system (e.g., Toluene), switch to a polar protic system (e.g., Ethanol/Water). The polar impurities are more likely to stay solvated in the aqueous mother liquor while your hydrophobic fluorinated product crystallizes out.

Q3: My yield is significantly lower than expected (<60%). Where did I lose the product?

The Mechanism: The difluoro- and nitro-substituents significantly increase the acidity of the acetic acid tail compared to unsubstituted phenylacetic acid. In unbuffered aqueous solvents, a significant portion of your product may exist as the ionized carboxylate, which is water-soluble and won't crystallize.

The Fix:

  • pH Control: Ensure the crystallization solvent is acidic (pH 2-3). Add a few drops of HCl to the aqueous anti-solvent component. This suppresses ionization (

    
    ), forcing the molecule into its neutral, less soluble form, thereby boosting recovery.
    

Part 2: Validated Experimental Protocol

Methodology: Mixed-Solvent Recrystallization (Ethanol/Water System) Rationale: This system leverages the high solubility of the nitro-aromatic in hot ethanol and its insolubility in cold acidic water. It is superior to Toluene/Heptane for removing polar synthetic by-products.

Step-by-Step Workflow
  • Dissolution (Solvation Phase):

    • Place crude this compound in a round-bottom flask.

    • Add Ethanol (95%) at a ratio of 3-5 mL per gram of crude solid.

    • Heat to reflux (approx. 78°C) with magnetic stirring until fully dissolved.

    • Checkpoint: If solids remain, add Ethanol in 0.5 mL increments. If the solution is dark, perform the Activated Carbon Treatment (see Q2 above) now.

  • Nucleation Setup (The Critical Step):

    • Remove from heat.[2] While still hot (~70°C), slowly add warm Water (acidified to pH 2 with HCl) dropwise.

    • Stop adding water the moment you see a faint, persistent turbidity (cloudiness).

    • Add 1-2 mL of Ethanol to clear the turbidity. You now have a saturated solution near the boiling point.[3]

  • Controlled Cooling (Crystal Growth):

    • Allow the flask to cool to room temperature slowly on a cork ring (do not place directly on cold benchtop). Rapid cooling traps impurities.

    • Once at room temperature, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.[2]

    • Wash the filter cake with a cold 1:1 mixture of Ethanol/Water.

    • Dry in a vacuum oven at 45°C overnight. (Note: Nitro compounds can be heat-sensitive; do not exceed 60°C).

Part 3: Process Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

Recrystallization_Workflow Start Crude (2,3-Difluoro-5-nitrophenyl) acetic acid Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve Check_Color Is solution dark/colored? Dissolve->Check_Color Carbon_Treat Add Activated Carbon Hot Filtration (Celite) Check_Color->Carbon_Treat Yes Add_Antisolvent Add Warm Acidic Water (pH 2) until incipient turbidity Check_Color->Add_Antisolvent No Carbon_Treat->Add_Antisolvent Cooling Slow Cooling to RT then Ice Bath (0°C) Add_Antisolvent->Cooling Check_Oil Did it 'Oil Out'? Cooling->Check_Oil Reheat_Seed Reheat to dissolve Add Seed Crystal Check_Oil->Reheat_Seed Yes Filter Vacuum Filtration Wash with Cold EtOH/H2O Check_Oil->Filter No (Crystals formed) Reheat_Seed->Cooling Dry Vacuum Dry (45°C) Check Melting Point Filter->Dry

Caption: Logic flow for the purification of this compound, including critical checkpoints for color removal and phase separation control.

Part 4: Solvent Selection Data

The following table summarizes solvent suitability based on the polarity and solubility profile of fluorinated nitro-phenylacetic acids.

Solvent SystemRoleSuitabilityNotes
Ethanol / Water Recommended High Excellent for removing polar impurities; pH adjustment (acidic) prevents ionization loss.[4]
Ethyl Acetate / Heptane AlternativeModerateGood for non-polar impurities. Risk of "oiling out" is higher due to large polarity difference.
Toluene Single SolventLowOften requires very high temperatures; poor removal of colored nitro-byproducts.
Methanol SolventModerateHigh solubility; good for initial dissolution but requires significant water to precipitate product.

References

  • Organic Syntheses, Coll. Vol. 9, p. 58 (1998). Preparation of substituted phenylacetic acids. (General methodology for phenylacetic acid derivatives).

  • Google Patents, CN101550080A. Industrial preparation method of 2,3-difluorophenyl acetic acid. (Describes synthesis and crystallization of the parent difluoro compound).

  • Google Patents, WO2008078350A2. Process for the preparation of fluorophenylacetic acids and derivatives thereof. (Details purification solvents like Toluene/Heptane and Ethyl Acetate for fluorinated analogs).[5]

  • Sigma-Aldrich Technical Library. Recrystallization Guide. (General principles for troubleshooting oiling out and seeding).

Sources

Technical Support Center: Purification of (2,3-Difluoro-5-nitrophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for intermediate purification. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the isolation and purification of (2,3-Difluoro-5-nitrophenyl)acetic acid (CAS: 875003-88-6) from crude nitration mixtures.

Below, you will find targeted troubleshooting FAQs, quantitative impurity profiles, a visual purification workflow, and a self-validating experimental protocol.

Troubleshooting & FAQs

Q1: Why does my nitration of 2,3-difluorophenylacetic acid yield a complex mixture, and what are the primary impurities? Mechanistic Causality: The electrophilic aromatic nitration of 2,3-difluorophenylacetic acid is governed by competing electronic effects on the aromatic ring. The acetic acid moiety (-CH2COOH) is a weak ortho/para director, while the two fluorine atoms are strongly electronegative but also act as ortho/para directors via resonance. This electronic tension leads to a mixture of regioisomers, predominantly your target 5-nitro isomer and the 6-nitro impurity (1)[1]. Additionally, elevated temperatures during mixed-acid addition can cause over-nitration (dinitro byproducts) or oxidative degradation.

Q2: My crude product is heavily discolored (dark brown/yellow). How can I remove these chromophores without significant product loss? Mechanistic Causality: Dark discoloration typically arises from trace polymeric oxidation byproducts formed by the harsh action of fuming nitric acid. Because these chromophores are often neutral or only weakly acidic, they can be separated by exploiting the pKa (~4.0) of your target carboxylic acid. By converting the crude acid to its water-soluble sodium salt using aqueous NaHCO3, you can extract the neutral chromophores into an organic solvent like dichloromethane (DCM) (2)[2]. A subsequent treatment of the aqueous phase with activated carbon will adsorb any remaining high-molecular-weight colored impurities via π-π stacking interactions before re-acidification.

Q3: What is the most scalable method to separate the 5-nitro target from the 6-nitro regioisomer? Mechanistic Causality: While column chromatography can separate these isomers, it is not viable for industrial scale-up. Fractional recrystallization is the industry standard. The 5-nitro and 6-nitro isomers exhibit distinct hydrogen-bonding networks; the 6-nitro isomer often experiences steric hindrance that disrupts optimal crystal packing, making it more soluble in protic solvent mixtures (3)[3]. Recrystallization from an ethanol/water mixture allows the thermodynamically more stable 5-nitro isomer to crystallize selectively.

Quantitative Data: Impurity Profiling & Metrics

Purification StageTarget Compound Purity (%)Primary Impurity RemovedQuantitative Metric / Validation Indicator
Crude Mixture 70 – 85%N/AHigh UV absorbance at baseline (TLC)
Post Acid-Base Extraction 90 – 95%Neutral Organics, Dinitro byproductspH shift from 8.0 (NaHCO3) to 2.0 (HCl)
Post Carbon Treatment 90 – 95%Polymeric ChromophoresVisual clearance; Absorbance reduction at 400 nm
Post Recrystallization > 98%6-nitro & 4-nitro regioisomersSharp melting point, single HPLC peak

Purification Workflow Visualization

PurificationWorkflow Crude Crude this compound (Purity: 70-85%) Base 1. Dissolve in aq. NaHCO3 (Forms Soluble Sodium Salt) Crude->Base Saturated NaHCO3 Filter1 2. Liquid-Liquid Extraction (DCM removes neutral organics) Base->Filter1 Phase Separation Charcoal 3. Activated Carbon Treatment (Adsorbs colored oxidation products) Filter1->Charcoal Aqueous Phase Acidify 4. Acidify with HCl to pH 2 (Precipitates Target Acid) Charcoal->Acidify Filtration & HCl Recryst 5. Recrystallize (EtOH/H2O) (Removes 6-nitro regioisomer) Acidify->Recryst Isolate Crude Solid Pure Pure this compound (Purity: >98%) Recryst->Pure Cooling & Filtration

Workflow for the purification of crude this compound.

Self-Validating Experimental Protocol

This methodology utilizes a self-validating framework, ensuring that the success of each step is confirmed before proceeding to the next.

Phase 1: Acid-Base Extraction & Decolorization
  • Salt Formation: Suspend the crude this compound in saturated aqueous NaHCO3 (10 mL per gram of crude) at room temperature. Stir vigorously until effervescence ceases.

    • Mechanistic Rationale: NaHCO3 is a mild base that selectively deprotonates the carboxylic acid (forming the soluble sodium salt) without hydrolyzing other sensitive functional groups.

    • Validation Check: The cessation of CO2 gas evolution confirms complete deprotonation. The target molecule is now entirely partitioned into the aqueous phase.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel and extract twice with Dichloromethane (DCM) (5 mL per gram of crude). Discard the lower organic layers.

    • Mechanistic Rationale: Neutral impurities, including unreacted starting materials and non-acidic oxidation byproducts, partition into the organic phase.

    • Validation Check: Spot the discarded DCM layer on a TLC plate; the absence of a UV-active spot at the baseline confirms no product is being lost to the organic wash.

  • Decolorization: Add activated carbon (0.1 g per gram of crude) to the retained aqueous phase. Heat to 50°C for 15 minutes, then filter hot through a Celite pad.

    • Mechanistic Rationale: The highly porous structure of activated carbon traps large, conjugated polymeric impurities.

    • Validation Check: The resulting filtrate must transition from a dark brown/yellow to a pale yellow or completely colorless solution.

Phase 2: Precipitation and Fractional Recrystallization
  • Acidification: Cool the aqueous filtrate to 0–5°C in an ice bath. Slowly add concentrated HCl dropwise under vigorous stirring until the pH reaches 2.0.

    • Mechanistic Rationale: Lowering the pH below the pKa (~4.0) of the carboxylic acid forces the protonation of the carboxylate salt, drastically reducing its aqueous solubility and inducing precipitation.

    • Validation Check: Use pH paper to confirm pH ≤ 2.0. The supernatant should be clear, indicating complete precipitation of the organic acid.

  • Isolation & Recrystallization: Filter the precipitated solid and wash with cold water. Dissolve the damp solid in a minimum volume of boiling ethanol. Slowly add warm water until the solution becomes slightly turbid, then allow it to cool undisturbed to room temperature, followed by chilling to 4°C.

    • Mechanistic Rationale: The mixed solvent system (EtOH/H2O) exploits the differential solubility of the regioisomers. The 5-nitro isomer crystallizes, while the more soluble 6-nitro isomer remains dissolved in the mother liquor.

    • Validation Check: Perform HPLC or melting point analysis on the dried crystals. A sharp melting point and a single HPLC peak (>98% Area) validate the successful removal of regioisomers.

References

  • LookChem Database - Cas 145689-41-4, 2,3-Difluorophenylacetic acid (Downstream Products & Regioisomers).
  • Organic Syntheses - 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester (Procedure for Nitrophenylacetic Acid Purification).
  • Google Patents - CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

Sources

Solving decarboxylation issues with fluorinated phenylacetic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Decarboxylation in Fluorinated Phenylacetic Acids (F-PAAs) Document ID: TS-FPAA-2024-05 Status: Active Audience: Medicinal Chemists, Process Chemists

The Core Issue: "The Fluorine Paradox"

Why are you here? You are likely observing low yields, "missing" mass balance, or an inexplicable non-polar spot on your TLC/LCMS corresponding to [M-44] (loss of CO₂) during the synthesis or handling of fluorinated phenylacetic acids.

The Paradox: Fluorine is introduced to phenylacetic acids (PAAs) to block metabolic spots (preventing oxidation) or modulate lipophilicity. However, the very electronic properties that make fluorine desirable—high electronegativity and inductive electron withdrawal—can catastrophically destabilize the molecule during synthesis.

While unsubstituted phenylacetic acid requires high temperatures (>200°C) to decarboxylate, 2,6-difluorophenylacetic acid and polyfluorinated PAAs can decarboxylate at temperatures as low as 40–60°C in polar aprotic solvents, or even upon exposure to ambient light.

Diagnostic Hub: Is it Decarboxylation?

Use this Q&A matrix to confirm if decarboxylation is your root cause.

SymptomDiagnostic CheckConfirmation
Low Yield in Amidation Check LCMS for a peak with Mass = Starting Acid - 44 Da.If you see a peak matching the corresponding fluorotoluene , you have thermal/base-induced decarboxylation.
Starting Material Vanishes Run a stability test: Dissolve acid in reaction solvent + base (no coupling reagent). Heat to reaction temp for 1h.If SM disappears without forming product, the solvent/base combination is degrading your reagent before it reacts.
Gas Evolution Observe reaction vessel.Visible bubbling (CO₂) in non-bicarbonate buffered reactions suggests rapid decomposition.
New Non-Polar Spot 1H NMR of crude mixture.Look for a new methyl/methylene signal (e.g., Ar-CH₃ or Ar-CH₂ -D) that is distinct from the benzylic protons of the acid.

Mechanistic Insight: The "Naked Anion" Trap

To solve the problem, you must understand the enemy. Decarboxylation of F-PAAs is rarely a radical process in standard synthesis; it is an anion-mediated pathway .

The Mechanism

The rate-determining step is the formation of the benzylic carbanion.

  • Deprotonation: Base removes the carboxylic proton.[1]

  • Solvation: In polar aprotic solvents (DMSO, DMF), the cation (e.g., Na⁺, DIPEA-H⁺) is heavily solvated, leaving the carboxylate anion "naked" and highly reactive.

  • Electronic Trigger: Fluorine atoms (especially at ortho positions) pull electron density from the ring. This stabilizes the developing negative charge on the benzylic carbon, lowering the activation energy for the C–C bond to break and release CO₂.

Visualization: The Danger Pathway

DecarboxylationMechanism cluster_warning CRITICAL FAILURE POINT Acid F-PAA (Acid Form) Stable Anion Carboxylate Anion (Reactive Species) Acid->Anion Deprotonation Base Base (DIPEA/NaH) Base->Anion TS Transition State (Stabilized by F-inductivity) Anion->TS Heat / Polar Aprotic Solvent Carbanion Benzylic Carbanion (Intermediate) TS->Carbanion - CO2 Product Fluorotoluene (Dead End Byproduct) Carbanion->Product Protonation (Workup)

Figure 1: The anionic decarboxylation pathway. Note that the transition state is stabilized by electron-withdrawing groups (Fluorine), accelerating the reaction.

Critical Parameters & Troubleshooting

A. Solvent Selection (The #1 Culprit)

Rule: Avoid Polar Aprotic Solvents (DMSO, DMF, DMAc) if possible. They strip cations and accelerate decarboxylation by orders of magnitude.

SolventRisk LevelRecommendation
DMSO / DMF CRITICAL Avoid. If necessary, keep T < 0°C.
Acetonitrile ModerateUsable, but monitor temperature closely.
DCM / CHCl₃ LowPreferred for activation steps. Poor solubility may be an issue.
Toluene LowGood stability, but poor solubility for zwitterions.
THF / 2-MeTHF Low-ModerateGood compromise for solubility and stability.
B. Temperature Thresholds
  • Unsubstituted PAA: Stable up to >150°C.

  • 2-Fluoro PAA: Caution > 80°C.

  • 2,6-Difluoro PAA: Unstable > 40°C in basic solution.

  • Pentafluoro PAA: Highly unstable in base; handle at 0°C.

C. Light Sensitivity

Issue: Trifluoromethyl-substituted PAAs and some polyfluorinated PAAs undergo photodecarboxylation via a radical mechanism (Single Electron Transfer). Fix: Wrap all reaction vessels in aluminum foil. Use amber glassware for storage.

Validated Protocols

Do not use generic amide coupling conditions. Use these modified protocols designed for labile acids.

Protocol A: "Cold Activation" Amide Coupling

Best for: 2,6-difluorophenylacetic acid and highly unstable analogs.

Rationale: Activating the acid to the active ester before adding the amine prevents the formation of the naked carboxylate anion in the presence of heat.

  • Dissolution: Dissolve F-PAA (1.0 eq) in anhydrous DCM or DMF:DCM (1:4) .

    • Note: If solubility is poor in DCM, use minimal DMF but keep the bath at -10°C.

  • Cold Activation: Cool to -10°C to 0°C (Ice/Salt bath).

  • Base Control: Add DIPEA (1.1 eq only). Do not use large excess.

  • Coupling Agent: Add HATU (1.05 eq) or EDC/HOBt. Stir at 0°C for 15–30 mins.

    • Checkpoint: The formation of the OAt/OBt ester stabilizes the molecule against decarboxylation compared to the free anion.

  • Amine Addition: Add the amine (1.0–1.2 eq).

  • Reaction: Allow to warm only to room temperature (20°C) . Do not heat. Monitor by LCMS at 1h.

Protocol B: The "Acid Chloride" Bypass

Best for: Sterically hindered amines where HATU fails, but thermal stability is a concern.

  • Reagent: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) instead of Thionyl Chloride/Oxalyl Chloride.

  • Condition: React F-PAA with Ghosez’s reagent in DCM at 0°C to form the acid chloride under neutral conditions (no HCl gas generation that requires heating to expel).

  • Coupling: Add amine + mild base (pyridine or collidine) at 0°C.

Troubleshooting Decision Tree

Follow this logic flow to rescue a failing synthesis.

TroubleshootingTree Start Start: Low Yield / M-44 Peak CheckSolvent Are you using DMF or DMSO? Start->CheckSolvent CheckTemp Is Temperature > 40°C? CheckSolvent->CheckTemp No ActionSolvent Switch to DCM, THF, or 2-MeTHF CheckSolvent->ActionSolvent Yes CheckLight Is the molecule CF3-substituted? CheckTemp->CheckLight No ActionTemp Cool to 0°C. Use HATU/EDC. CheckTemp->ActionTemp Yes ActionLight Wrap flask in foil. Exclude light. CheckLight->ActionLight Yes ActionRoute Route Failed. Switch to Protocol B (Ghosez) or use Benzyl Halide + Carbonylation CheckLight->ActionRoute No (Still failing)

Figure 2: Decision matrix for troubleshooting F-PAA instability.

Storage & Handling (SOP)

  • State: Store F-PAAs as solid acids , never as solutions.

  • Environment: Store at 4°C or -20°C.

  • Shelf-Life: 2,6-difluoro derivatives can degrade over months at RT. Re-validate purity via NMR before use.

  • Alternative: If the acid is persistently unstable, convert it immediately to the Methyl Ester or Tert-butyl Ester for storage. Hydrolyze the ester with LiOH/THF/H2O at 0°C only immediately prior to use.

References

  • Goossen, L. J., et al. (2009). "Decarboxylative Cross-Coupling Reactions." Synthesis, 2009(01), 15-41. (Provides mechanistic context on how metals and conditions facilitate decarboxylation, useful for understanding what to avoid).

  • Patrick, T. B., et al. (1986).[2] "Replacement of the carboxylic acid function with fluorine."[2] Canadian Journal of Chemistry, 64(1), 138-141. (Foundational work on the mechanism of halodecarboxylation and stability of phenylacetic acids).

  • Burns, M., & Lukeman, M. (2010).[3] "Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids." Photochemistry and Photobiology, 86(4), 821-826. (Establishes the light-sensitivity of CF3-substituted PAAs).

  • Sammis, G. M., et al. (2016). "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society. (Discusses the radical decarboxylation pathways relevant to troubleshooting).

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

Optimal solvent systems for HPLC analysis of nitro-phenylacetic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NPAA Analysis Support Hub. Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Solvent Systems & Method Optimization

This guide is designed for researchers encountering challenges in the separation and quantification of nitro-phenylacetic acids (NPAAs). Unlike generic HPLC guides, this protocol specifically addresses the unique physicochemical behavior of NPAAs—specifically the interplay between the electron-withdrawing nitro group (


) and the ionizable carboxylic acid moiety (

).
Module 1: Method Development (The "How-To")

User Query: "I am setting up a new method for 2-nitro and 4-nitrophenylacetic acid. What is the robust starting point to avoid extensive trial and error?"

Scientist’s Response: For NPAAs, you must control two critical factors: Ionization Suppression and


-Selectivity .

The pKa of phenylacetic acid is approx. 4.3. The addition of a nitro group (electron-withdrawing) lowers the pKa to approximately 3.8 – 3.9 . To achieve robust retention on a C18 column, you must operate at a pH at least 1.5 units below the pKa to keep the analyte in its neutral (protonated) form.

The Gold Standard Protocol
ParameterRecommended SettingRationale
Stationary Phase C18 (End-capped) or Phenyl-Hexyl C18 provides hydrophobic retention. Phenyl-Hexyl offers superior selectivity for nitro-isomers via

interactions.
Aqueous Phase 0.1% Phosphoric Acid (pH ~2.1) Suppresses carboxylic acid ionization (

), ensuring the analyte is hydrophobic enough to retain.
Organic Modifier Acetonitrile (ACN) Provides sharper peaks than Methanol for nitro-aromatics and lower backpressure.
Gradient 5% to 60% ACN over 15 minNPAAs are moderately polar; a shallow gradient prevents co-elution of isomers.
Detection UV 254 nm or 280 nm The nitro-benzene ring has strong absorbance here.

Critical Note: If you are using LC-MS, replace Phosphoric Acid with 0.1% Formic Acid . Do not use TFA for MS as it suppresses ionization in the source, despite giving excellent peak shape.

Module 2: Troubleshooting (The "Fix-It")

User Query: "My peaks are tailing severely (


), and the retention times are drifting between runs. How do I fix this?"

Scientist’s Response: Tailing in acidic analytes is rarely a "column death" issue; it is almost always a Secondary Interaction issue.

Issue 1: Peak Tailing (The Silanol Trap)

Mechanism: Even at low pH, some residual silanols (


) on the silica surface can interact with the nitro group or the carboxylic acid.
  • Immediate Fix: Switch to a "Type B" High-Purity Silica column (e.g., Zorbax Eclipse Plus, Waters BEH, or Phenomenex Luna Omega). These undergo double end-capping.

  • Mobile Phase Adjustment: If you cannot change the column, add Triethylamine (TEA) at 5 mM to the mobile phase (maintain pH < 3.0). TEA acts as a "sacrificial base," blocking silanol sites.

Issue 2: Split Peaks or Shoulders

Mechanism: This is the "Partial Ionization Zone." If your mobile phase pH is near the pKa (e.g., pH 3.5 - 4.5), the analyte exists as a mixture of ion and neutral forms, which travel at different speeds.

  • Validation Step: Measure the pH of your aqueous fraction precisely. If it is above 2.8, lower it immediately.

Troubleshooting Logic Flow

Troubleshooting Start Problem: Poor Peak Shape CheckpH Check Mobile Phase pH Start->CheckpH IsLow Is pH < 2.5? CheckpH->IsLow SplitPeak Diagnosis: Partial Ionization (Split Peaks) IsLow->SplitPeak No Tailing Diagnosis: Silanol Interaction (Tailing) IsLow->Tailing Yes FixpH Action: Lower pH to 2.1 (Use H3PO4 or TFA) SplitPeak->FixpH EndCapped Is Column End-Capped? Tailing->EndCapped ChangeCol Action: Switch to High-Purity C18 EndCapped->ChangeCol No/Unknown AddTEA Action: Add 5mM TEA or increase Buffer Conc. EndCapped->AddTEA Yes

Caption: Diagnostic logic for resolving peak shape issues in acidic aromatic analysis.

Module 3: Advanced Optimization (Isomer Separation)

User Query: "I cannot resolve 3-nitrophenylacetic acid (meta) from 4-nitrophenylacetic acid (para). They co-elute on my C18 column."

Scientist’s Response: This is a classic "Selectivity (


)" problem. C18 separates primarily by hydrophobicity. Since the meta and para isomers have nearly identical hydrophobicity, C18 struggles.

The Solution: Leverage


 Interactions. 
Switch to a Phenyl-Hexyl  or Biphenyl  stationary phase.
  • Mechanism: The nitro group is electron-withdrawing, making the aromatic ring electron-deficient. The Phenyl stationary phase is electron-rich. This creates a specific donor-acceptor interaction that differs significantly between the ortho, meta, and para positions due to steric accessibility.

  • Solvent Switch: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that enhances

    
     selectivity, whereas Acetonitrile (aprotic) can sometimes mask these subtle interactions.
    
Comparative Data: Isomer Resolution (

)
Column TypeMobile PhaseElution OrderResolution (

)
C18 ACN / 0.1%

Ortho < Meta

Para
< 1.0 (Co-elution)
Phenyl-Hexyl ACN / 0.1%

Ortho < Meta < Para~ 1.5 (Baseline)
Phenyl-Hexyl MeOH / 0.1%

Ortho < Meta < Para> 2.0 (Optimal)
Module 4: Experimental Workflow Visualization

The following diagram outlines the decision process for selecting the optimal solvent system based on your specific analytical goal (Quantification vs. Isomer Separation).

MethodDev cluster_tips Optimization Tips Input Start: NPAA Analysis Goal Define Goal Input->Goal Quant Routine Quantification Goal->Quant Single Isomer Separation Isomer Separation (Ortho/Meta/Para) Goal->Separation Mixture SystemA System A (Robust): C18 Column ACN / 0.1% H3PO4 pH 2.1 Quant->SystemA SystemB System B (Selective): Phenyl-Hexyl Column MeOH / 0.1% Formic Acid pH 2.5 Separation->SystemB Tip1 If Tailing > 1.2: Add TEA or use TFA SystemA->Tip1 SystemB->Tip1 Tip2 If Retention Drift: Check Buffer Capacity

Caption: Strategic workflow for selecting mobile phase and column chemistry based on analytical requirements.

References
  • Separation of Nitrophenol Isomers. (2025). BenchChem Technical Support. Retrieved from

  • Peak Tailing in HPLC: Causes and Solutions. (2022). Element Lab Solutions. Retrieved from

  • The Role of pH in Retention and Selectivity. (2022).[1] LCGC International. Retrieved from

  • 4-Nitrophenylacetic acid Properties and pKa. (2026). ChemicalBook. Retrieved from

  • Mobile Phase Selection in Method Development. (2025). Welch Materials. Retrieved from

Sources

Technical Support Center: Stability & Handling of (2,3-Difluoro-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we frequently encounter researchers experiencing unexpected signal loss, poor assay reproducibility, or silent compound degradation when working with highly activated fluorinated aromatics.

This guide provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to ensure the integrity of (2,3-Difluoro-5-nitrophenyl)acetic acid in your experiments.

FAQ 1: Why does my compound degrade when dissolved in basic buffers (pH > 7.5)?

The Issue: Researchers often dissolve carboxylic acids in basic buffers (e.g., Tris pH 8.0 or NaOH solutions) to facilitate rapid dissolution via carboxylate salt formation. However, with this compound, this leads to rapid chemical degradation.

Mechanistic Causality: While the aliphatic C-F bond is typically celebrated for its exceptional metabolic and chemical stability 11], placing fluorine atoms on an aromatic ring with a strong electron-withdrawing group (EWG) fundamentally alters this paradigm.

In this molecule, the nitro group (-NO₂) at position 5 exerts a powerful inductive and resonance-withdrawing effect. By mapping the regiochemistry, we see that the fluorine at C2 is para to the nitro group , while the fluorine at C3 is meta . This specific geometry renders the C2 position highly electrophilic and susceptible to selective displacement by nucleophiles 2.

When exposed to basic solutions, hydroxide ions (OH⁻) act as nucleophiles, attacking the C2 carbon to form a resonance-stabilized Meisenheimer complex 3. This is followed by the rapid expulsion of the fluoride ion, irreversibly converting your compound into (3-fluoro-2-hydroxy-5-nitrophenyl)acetic acid.

SNAr_Mechanism A Reactant (2,3-Difluoro-5-nitrophenyl) acetic acid B Nucleophile OH⁻ Attack at C2 A->B Basic pH (>7.5) C Intermediate Meisenheimer Complex (Resonance Stabilized) B->C Rate-Determining Step D Leaving Group F⁻ Expulsion C->D Fast E Degradation Product (3-Fluoro-2-hydroxy-5-nitrophenyl) acetic acid D->E Irreversible

Reaction pathway for the base-catalyzed SNAr degradation of the difluoro compound.

Quantitative Stability Profile

To guide your experimental design, we have summarized the pH-dependent stability kinetics of the compound in aqueous media at 25°C:

Buffer pHHydroxide [OH⁻] (M)Dominant ReactionEstimated Half-Life (t½)Recommended Action
4.0 - 6.0 ≤ 10⁻⁸None (Stable)> 3 monthsIdeal for aqueous assays
7.4 2.5 × 10⁻⁷Trace S_NAr~ 5 daysUse within 12 hours
8.5 3.1 × 10⁻⁶Moderate S_NAr~ 12 hoursAvoid; prepare fresh immediately
10.0 10⁻⁴Rapid S_NAr< 30 minutesStrictly prohibit
12.0+ ≥ 10⁻²Instantaneous S_NAr< 1 minuteUse only for intentional derivatization

FAQ 2: How do I prepare and store stable stock solutions for biological assays?

The Issue: Introducing the compound into an assay without pre-validating the environment leads to inconsistent IC50/EC50 values due to variable in-situ degradation.

The Solution: Implement a self-validating preparation workflow. By isolating the compound in an aprotic, non-nucleophilic solvent for storage and strictly controlling the pH of the receiving aqueous buffer, you eliminate the variables that cause S_NAr.

Protocol: Preparation of a Stable 10 mM Stock Solution
  • Weighing: Accurately weigh 21.71 mg of this compound.

  • Solvation: Dissolve completely in 10.0 mL of anhydrous, amine-free DMSO .

    • Causality Check: Do not use DMF that has degraded to contain free dimethylamine, as primary/secondary amines are potent nucleophiles that will trigger S_NAr even without water.

  • Aliquoting: Divide into 100 µL aliquots in amber glass vials to prevent potential photolytic degradation of the nitro group. Store at -20°C.

  • Aqueous Dilution (Working Solution): Dilute the DMSO stock directly into your assay buffer immediately prior to use. Crucial step: The receiving buffer must be pre-adjusted to pH 6.0 - 7.0 before the compound is introduced.

Workflow Step1 Prepare 10 mM Stock in Anhydrous DMSO Step2 Measure Assay Buffer pH BEFORE adding compound Step1->Step2 Decision Is pH > 7.5? Step2->Decision Yes Adjust pH with HCl or use alternative buffer Decision->Yes Yes No Proceed with dilution (Final conc. < 100 µM) Decision->No No Yes->Step2 Re-measure End Execute Assay (Self-Validated Stability) No->End

Step-by-step troubleshooting workflow for preparing stable assay solutions.

FAQ 3: I suspect my sample has degraded. How do I analytically verify its integrity?

The Issue: Visual inspection cannot detect S_NAr degradation, as both the intact compound and the hydroxylated byproduct are typically pale yellow solutions.

The Solution: Utilize LC-MS and ¹⁹F NMR. These techniques provide a self-validating diagnostic system because the chemical transformation leaves an unambiguous, predictable mathematical and spectroscopic footprint.

Protocol: Analytical Validation Workflow

Method A: LC-MS Analysis (The 2-Dalton Rule) The replacement of a fluorine atom (19.00 Da) with a hydroxyl group (17.01 Da) results in a net mass loss of exactly 1.99 Da.

  • Extract 50 µL of the suspected aqueous solution and dilute with 50 µL of LC-MS grade Acetonitrile.

  • Inject into the LC-MS operating in Negative Electrospray Ionization (ESI-) mode (ideal for carboxylic acids).

  • Data Interpretation:

    • Intact Compound: Look for the parent ion at m/z 216.1 [M-H]⁻.

    • Degraded Compound: Look for the byproduct peak at m/z 214.1 [M-H]⁻. If this peak is present, S_NAr has occurred.

Method B: ¹⁹F NMR Spectroscopy (Regioselective Confirmation) Because ¹⁹F NMR is highly sensitive to the local electronic environment, it is the gold standard for confirming which fluorine was lost.

  • Lyophilize the suspected degraded sample and redissolve 5 mg in DMSO-d₆.

  • Acquire the ¹⁹F NMR spectrum.

  • Data Interpretation:

    • Intact Compound: The spectrum will exhibit two distinct fluorine signals (multiplets/doublets due to F-F and F-H coupling) representing C2 and C3.

    • Degraded Compound: The spectrum will show the complete loss of one fluorine signal (the C2 fluorine). Furthermore, the remaining C3 fluorine signal will experience a significant upfield chemical shift due to the electron-donating effect of the newly adjacent hydroxyl group.

References
  • Benchchem. 5-Bromo-1,2-difluoro-3-nitrobenzene | CAS 1261988-16-2. (Demonstrates the regioselective activation of ortho/para fluorine atoms by nitro groups for SNAr).2

  • Chemistry Steps. Nucleophilic Aromatic Substitution. (Details the mechanistic formation of the Meisenheimer complex during hydroxide attack). 3

  • PubMed (NIH). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). (Contrasts the high stability of aliphatic C-F bonds against basic hydrolysis with activated aromatic systems). 1

Sources

Technical Support Center: Troubleshooting Low Conversion in the Carbonylation of Difluorobenzyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Bulletin: The Difluoro-Substitution Challenge

The carbonylation of difluorobenzyl chlorides to synthesize difluorophenylacetic acid derivatives is a critical transformation in pharmaceutical development. However, achieving high conversion is notoriously difficult. The core issue stems from the two highly electronegative fluorine atoms on the aromatic ring. These atoms withdraw electron density via induction, making the benzylic carbon exceptionally electrophilic. While this electronic environment theoretically primes the molecule for reactivity, it simultaneously creates two major failure points:

  • It makes the substrate highly susceptible to background SN2 hydrolysis by bases (forming difluorobenzyl alcohol) before the catalyst can engage.

  • It strengthens the resulting Pd–C bond after oxidative addition, which can severely retard the migratory insertion of carbon monoxide[1].

Use the diagnostic workflow and mechanistic FAQs below to isolate and resolve your conversion bottlenecks.

TroubleshootingWorkflow Start Low Conversion Detected CheckCat 1. Catalyst & Ligand Is oxidative addition failing? Start->CheckCat CheckCO 2. CO Mass Transfer Is CO pressure/stirring adequate? CheckCat->CheckCO No ActionCat Use electron-rich ligands (DPPP) or switch to NaCo(CO)4 CheckCat->ActionCat Yes CheckSolv 3. Solvent & Base Are side reactions dominating? CheckCO->CheckSolv Yes ActionCO Increase agitation (1000+ rpm), use Phase Transfer Catalyst CheckCO->ActionCO No ActionSolv Optimize pH, switch to weak base (NaOAc/K2CO3) CheckSolv->ActionSolv Yes

Diagnostic workflow for troubleshooting low conversion in carbonylation.

Mechanistic Troubleshooting FAQs

Q: Why is my conversion stalling at 30-40% despite maintaining high CO pressure? A: This is typically a symptom of either catalyst deactivation or severe mass transfer limitations at the biphasic interface. In palladium-catalyzed systems, the oxidative addition of C(sp3) halides like difluorobenzyl chlorides is sluggish compared to their unsaturated or iodinated counterparts[1]. If the rate of CO coordination and migratory insertion does not outpace the degradation of the active Pd(0) species, the catalyst aggregates into inactive palladium black. Causality & Solution: To overcome this, you must enhance the local concentration of reactants at the interface. Implementing a Phase Transfer Catalyst (PTC) such as Tetraethylammonium chloride (TEAC) significantly accelerates the reaction by facilitating the transport of halide ions and stabilizing the active palladium species in the organic phase, effectively bypassing the mass transfer bottleneck[2].

Q: I am observing a high percentage of difluorobenzyl alcohol instead of the target difluorophenylacetic acid. How do I prevent this? A: You are experiencing competing nucleophilic substitution (hydrolysis). Causality & Solution: When strong bases like NaOH are used in aqueous biphasic systems, hydroxide ions rapidly attack the highly electrophilic benzylic position via an SN2 mechanism before the palladium catalyst can undergo oxidative addition[2]. To suppress this, transition to a buffered system or a weaker base (e.g., NaOAc or K2CO3). Alternatively, utilize a non-aqueous solvent like methanol to form the ester intermediate first, which can later be hydrolyzed to the corresponding acid[3].

Q: Are there alternative catalyst systems better suited for difluorobenzyl chlorides than Palladium? A: Yes. Cobalt-based catalysis is highly effective for these specific electron-deficient substrates. Causality & Solution: Cobalt tetracarbonyl sodium ([NaCo(CO)4]) operates via a direct SN2-type nucleophilic displacement of the chloride by the[Co(CO)4]- anion, followed by rapid CO insertion[3]. Because the benzylic carbon is highly electrophilic, this SN2 attack is exceptionally fast, entirely bypassing the oxidative addition bottleneck that plagues palladium systems. This method routinely achieves >89% yields under mild conditions (30–40 °C)[3].

Data Center: Catalytic System Benchmarks

The following table summarizes validated catalytic systems for difluorobenzyl chloride carbonylation, highlighting the trade-offs between conditions and primary byproducts.

Catalyst SystemSolvent / BaseAdditiveTemp / PressureTypical YieldPrimary Byproduct
PdCl2(PPh3)2 Xylene / H2O, NaOHTEAC (PTC)80 °C / 1.5 MPa85–95%Difluorobenzyl alcohol
[NaCo(CO)4] MethanolNone30–40 °C / 1.0 MPa>89%Difluorophenylacetate
Pd(OAc)2 / DPPP Dimethyl CarbonateK2CO3100 °C / 2.0 MPa~80%Homocoupled dimer

Validated Methodology

MechanisticPathway Pd0 Pd(0) L_n Active Catalyst OxAdd Pd(II)(ArCF2)Cl L_n Oxidative Addition Pd0->OxAdd Difluorobenzyl Chloride COCoord Pd(II)(ArCF2)(CO)Cl L_n CO Coordination OxAdd->COCoord CO Gas MigIns Pd(II)(COArCF2)Cl L_n Migratory Insertion COCoord->MigIns Insertion RedElim Product Formation Nucleophilic Attack MigIns->RedElim H2O / Base RedElim->Pd0 Difluorophenylacetic Acid + HCl

Catalytic cycle of palladium-catalyzed carbonylation of difluorobenzyl chloride.

Self-Validating Experimental Protocol: Biphasic Palladium-Catalyzed Carbonylation

Methodology for the synthesis of difluorophenylacetic acid via carbonylation of difluorobenzyl chloride using a Phase Transfer Catalyst[2].

Step 1: System Purging & Catalyst Activation Charge a high-pressure autoclave with 0.01 mol of difluorobenzyl chloride, 10 mL of xylene, 0.13 mmol of PdCl2(PPh3)2, and 0.18 mmol of TEAC[2].

  • Self-Validation Check: The solution should remain a clear, pale yellow. If the solution darkens prematurely, oxygen contamination has occurred, leading to Pd(0) oxidation. Purge the system with N2 (3x) followed by CO (3x).

Step 2: Base Introduction Slowly inject 8 mL of 4M NaOH into the system[2].

  • Self-Validation Check: Introduce the base only after the system is under a CO atmosphere. If the aqueous phase turns black upon base addition, the catalyst has precipitated as palladium black due to base-induced degradation in the absence of stabilizing CO ligands.

Step 3: Pressurization & Reaction Pressurize the reactor to 1.5 MPa with CO gas. Heat the mixture to 80 °C while maintaining vigorous mechanical stirring (≥1000 rpm)[2].

  • Self-Validation Check: Monitor the pressure gauge. A steady pressure drop indicates active CO consumption (carbonylation). If pressure remains static, mass transfer is failing; increase the stirring rate to ensure proper micelle formation by the PTC.

Step 4: Workup & Isolation After 20 hours, cool the reactor and carefully vent the excess CO[2]. Separate the aqueous phase, wash with diethyl ether to remove unreacted starting material, and acidify to pH 2 using concentrated HCl.

  • Self-Validation Check: A dense white precipitate (difluorophenylacetic acid) will form immediately upon reaching pH 2. Filter, wash with cold water, and dry under vacuum.

References

1.[3] Buy (2,3-Difluorophenyl)acetyl chloride | 808144-32-3 - Smolecule. Smolecule. 2.[1] Iodide-Catalyzed Carbonylation–Benzylation of Benzyl Chlorides with Potassium Aryltrifluoroborates under Ambient Pressure of C. D-NB.info. 3.[2] (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. ResearchGate.

Sources

Minimizing side reactions during nitration of fluorinated phenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The Challenge: Nitrating 4-fluorophenylacetic acid (4-FPAA) presents a classic "competing director" problem in electrophilic aromatic substitution (EAS), compounded by the sensitivity of the benzylic methylene group. The target is typically 4-fluoro-3-nitrophenylacetic acid , a critical intermediate for fluorinated pharmaceuticals (e.g., aldose reductase inhibitors, CRTH2 antagonists).[1]

Critical Failure Modes:

  • Benzylic Oxidation: The methylene bridge (

    
    ) is activated by the aromatic ring, making it susceptible to oxidation by nitric acid, leading to 4-fluorobenzoic acid or alpha-keto acids.[1]
    
  • Regiochemical Scrambling: Competition between the alkyl group (ortho/para directing) and the fluorine (ortho/para directing) can yield mixtures of 3-nitro (desired) and 2-nitro isomers.[1]

  • Dinitration: The activating nature of the alkyl group lowers the activation energy for a second nitration event if temperatures are uncontrolled.

This guide provides an autonomous, self-validating system to navigate these challenges, prioritizing yield and purity through mechanistic control.

Troubleshooting Guide & FAQs

Issue 1: "I am observing a significant amount of 4-fluorobenzoic acid in my crude NMR."

Diagnosis: Benzylic Oxidation.[1][2] Nitric acid is a potent oxidant.[1] The benzylic position (alpha to the carboxyl) is electron-rich and prone to radical abstraction or direct oxidation, especially in the presence of nitrous acid (


) impurities.

Corrective Action:

  • Temperature Control: Oxidation has a higher activation energy than nitration.[1] Maintain the internal temperature strictly between -10°C and 0°C . Exceeding 5°C exponentially increases oxidation rates.[1]

  • Scavenge Nitrous Acid: Add urea or sulfamic acid (0.5 - 1.0 mol%) to the reaction mixture before adding nitric acid.[1]

    
     catalyzes the oxidation cycle; removing it breaks the chain mechanism.
    
    • Mechanism:[1][3][4][5]

      
      [1]
      
  • Reagent Order: Add the nitrating mixture to the substrate solution (inverse addition) to keep the oxidant concentration low relative to the substrate.

Issue 2: "My HPLC shows two major peaks with similar retention times. Is this the 2-nitro isomer?"

Diagnosis: Regioselectivity (Isomer Formation).[1][6] While fluorine is an ortho/para director, the


 group is also an ortho/para director.[1]
  • Target (3-nitro): Ortho to Fluorine, Meta to Alkyl.[1]

  • Impurity (2-nitro): Ortho to Alkyl, Meta to Fluorine.[1]

Although alkyl groups are generally stronger activators than halogens (suggesting the 2-nitro isomer should dominate), the steric bulk of the acetic acid side chain and the inductive withdrawal of the carboxyl group often shift the preference toward the 3-position (ortho to the small fluorine atom).

Corrective Action:

  • Solvent Selection: Use concentrated sulfuric acid (

    
    )  as the solvent.[1] It protonates the carboxylic acid carbonyl, increasing the effective bulk and electron-withdrawing character of the side chain, further disfavoring the 2-position (ortho to alkyl).
    
  • Avoid Anhydrides: Do not use acetic anhydride if high regioselectivity for the 3-nitro isomer is required, as the resulting acetyl nitrate is less selective than the nitronium ion generated in sulfuric acid.

Issue 3: "The reaction mixture turned dark red/black and exothermed unexpectedly."

Diagnosis: Thermal Runaway / Oxidative Degradation.[1] Dark colors indicate the formation of nitro-phenolic tars or extensive oxidation.[1] This is often caused by adding the substrate too quickly to the acid, leading to localized heating.

Corrective Action:

  • Rate of Addition: The addition of the nitrating agent must be dropwise , controlled solely by the internal thermometer.

  • Quenching: Never quench by pouring water into the acid. Always pour the reaction mixture onto crushed ice with vigorous stirring to dissipate heat instantly.

Visualizing the Reaction Landscape

The following diagram maps the competing pathways. The "Green Path" represents the optimized protocol, while "Red Paths" denote failure modes.

NitrationPathways Start 4-Fluorophenylacetic Acid (4-FPAA) Intermediate Sigma Complex Start->Intermediate Low Temp (<0°C) Oxidation Side Product: 4-Fluorobenzoic Acid (Benzylic Oxidation) Start->Oxidation T > 10°C HNO2 present Nitronium NO2+ (Electrophile) (in H2SO4) Nitronium->Intermediate Product3 Target: 4-Fluoro-3-nitrophenylacetic acid (Major Isomer) Intermediate->Product3 Steric/Electronic Preference Product2 Impurity: 4-Fluoro-2-nitrophenylacetic acid (Minor Isomer) Intermediate->Product2 Competing Direction Dinitration Side Product: Dinitro Species (Over-reaction) Product3->Dinitration Excess HNO3 T > 20°C

Caption: Reaction network showing the kinetic competition between the desired 3-nitration (Green) and oxidative/regio-irregular side reactions (Red).

Validated Experimental Protocol

Objective: Synthesis of 4-fluoro-3-nitrophenylacetic acid with


 oxidative byproducts.
Materials Table
ReagentRoleSpecification
4-Fluorophenylacetic Acid SubstratePurity ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Sulfuric Acid (

)
Solvent / CatalystConcentrated (

)
Nitric Acid (

)
ReagentFuming (

) or Conc.[1] (

)
Urea ScavengerReagent Grade
Ice QuenchCrushed, from DI water
Step-by-Step Methodology
  • Preparation of Nitrating Mix:

    • In a separate flask, mix Concentrated

      
       (1.1 eq) with Concentrated 
      
      
      
      (2.0 eq).
    • Cool this mixture to

      
      . Note: Pre-mixing generates the nitronium ion (
      
      
      
      ) efficiently.
  • Substrate Dissolution:

    • Charge a 3-neck round-bottom flask with 4-fluorophenylacetic acid (1.0 eq).

    • Add Concentrated

      
       (5-8 volumes relative to substrate weight).[1]
      
    • Add Urea (0.01 eq) to scavenge nitrous acid.[1]

    • Cool the solution to -10°C using an ice/salt or acetone/dry ice bath.

  • Controlled Addition:

    • Add the pre-cooled Nitrating Mix dropwise via an addition funnel.

    • CRITICAL: Maintain internal temperature between -10°C and -5°C . If temp rises above -5°C, stop addition immediately and allow to cool.

  • Reaction Maintenance:

    • After addition, stir at -5°C to 0°C for 1–2 hours.

    • Monitor reaction by HPLC or TLC.[1] Look for the disappearance of starting material.[5] Do not warm to room temperature to "push" the reaction; this promotes oxidation.

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto a slurry of crushed ice (10 volumes) with vigorous stirring.

    • The product typically precipitates as a solid.

    • Filter the solid.[5][7] Wash with cold water (

      
      ) to remove residual acid.[1]
      
    • Recrystallize from water/ethanol if isomer separation is required (the 3-nitro isomer is typically less soluble than the 2-nitro).[1]

Data & Comparative Analysis

Table 1: Impact of Conditions on Selectivity and Yield

Condition VariableResulting OutcomeMechanistic Explanation
Temp

High Benzoic Acid impurityActivation energy for benzylic oxidation is reached.[1]
Solvent: Acetic Acid Increased 2-nitro isomerLower steric bulk around the alkyl group compared to protonated form in

.[1]
Reagent:

Higher PurityAnhydrous conditions minimize oxidative hydrolysis; milder nitronium generation.[1]
No Urea Added Darker Product / Lower Yield

autocatalysis promotes oxidation chains.[1]

References

  • Nitration of Phenylacetic Acid Derivatives

    • Source: Organic Syntheses, Coll.[1] Vol. 1, p. 396 (1941); Vol. 18, p. 61 (1938).[1]

    • Relevance: Establishes baseline protocols for mixed-acid nitr
    • URL:[1]

  • Benzylic Oxidation Mechanisms

    • Source: Master Organic Chemistry, "Benzylic Oxidation".[1]

    • Relevance: Details the susceptibility of benzylic C-H bonds to oxid
    • URL:[1]

  • Regioselectivity Data (4-Fluoro-3-nitrophenylacetic acid)

    • Source: PubChem Compound Summary for CID 11127261.[1]

    • Relevance: Confirms the 3-nitro isomer as the standard commercial entity and major product.
    • URL:[1]

  • Nitration Safety & Flow Chemistry

    • Source: Vapourtec Application Note on Nitration.[1]

    • Relevance: Discusses thermal runaway risks and the benefits of precise temper
    • URL:[1]

Sources

Separation of 2,3-difluoro isomers in phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Intermediates Division Ticket ID: #DF-23-ISO Subject: Resolution of Regioisomeric Impurities in 2,3-Difluorophenylacetic Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit[1]

Introduction: The Isomer Challenge

Welcome to the technical support hub. You are likely here because your synthesis of 2,3-difluorophenylacetic acid (2,3-DFPAA) has yielded a product contaminated with positional isomers (commonly 2,4-, 2,5-, or 3,4-difluoro analogs).[1]

In fluorine chemistry, "close enough" is a failure. The similar boiling points and polarities of difluoro-isomers make standard distillation ineffective. This guide addresses the root causes of isomeric mixtures and provides validated protocols for their separation via crystallization and chromatography.

Module 1: Root Cause Analysis (Synthesis Stage)

Q: Why does my "regioselective" lithiation of 1,2-difluorobenzene yield isomeric impurities?

A: While ortho-lithiation is generally selective, thermodynamic and kinetic factors often introduce impurities.[1]

  • The Mechanism: In 1,2-difluorobenzene, the C3 and C6 protons are chemically equivalent and most acidic due to the inductive effect (-I) of the adjacent fluorine atom. Lithiation with n-BuLi typically occurs here, yielding the desired 2,3-product upon carboxylation.[1]

  • The Failure Mode (Benzyne Formation): If the temperature rises above -70°C before the electrophile (CO₂ or formate) is added, the lithiated species can eliminate LiF to form a benzyne intermediate (3,4-difluorobenzyne). Subsequent nucleophilic attack on the benzyne is non-regioselective, generating a mixture of 2,3- and 3,4- isomers.[1]

  • Starting Material Contamination: Commercial 1,2-difluorobenzene often contains 0.5–1.0% of 1,3-difluorobenzene.[1] The C2 proton of 1,3-difluorobenzene (flanked by two fluorines) is significantly more acidic than any proton in the 1,2-isomer.[1] It will lithiate preferentially, yielding 2,6-difluorophenylacetic acid as a stubborn impurity.[1]

Visualization: The Lithiation/Benzyne Risk Pathway

LithiationPath Start 1,2-Difluorobenzene Li_Inter 3-Lithio-1,2-difluorobenzene (-78°C) Start->Li_Inter n-BuLi / THF Product 2,3-Difluorophenylacetic Acid (Target) Li_Inter->Product 1. CO2 2. H3O+ Benzyne 3,4-Difluorobenzyne (> -70°C / LiF Elimination) Li_Inter->Benzyne Warming Impurity1 3,4-Difluorophenylacetic Acid (Impurity) Benzyne->Impurity1 Nucleophile / CO2 Impurity2 2,3-Difluorophenylacetic Acid (Racemic Mix from Benzyne) Benzyne->Impurity2 Nucleophile / CO2

Caption: Figure 1.[1][2] Thermal instability of the lithiated intermediate leads to benzyne formation and subsequent loss of regioselectivity.

Module 2: Purification Protocols (The Fix)

Q: Distillation failed. How do I separate the isomers via crystallization?

A: Isomers of difluorophenylacetic acid possess distinct crystal lattice energies due to the varying dipole moments created by the relative positions of the fluorine atoms. We utilize fractional recrystallization with a non-polar/polar solvent gradient.

Protocol: Solvent Screening & Recrystallization

  • Target: Removal of 2,4- and 2,5- isomers.

  • Principle: 2,3-DFPAA is typically less soluble in non-polar hydrocarbons than its isomers due to the "clumping" of electron density on one side of the ring (ortho-fluorines), creating a higher lattice energy.[1]

StepActionTechnical Note
1 Dissolution Dissolve crude solid in Toluene (3 mL/g) at 85°C.
2 Co-Solvent Slowly add n-Heptane (dropwise) until persistent cloudiness appears.[1] Ratio is typically 1:2 (Toluene:Heptane).
3 Seeding Cool to 50°C. Add 0.1% pure seed crystals of 2,3-DFPAA.
4 Ramp Down Cool to 0°C at a rate of 10°C/hour. Do not crash cool.
5 Filtration Filter cold. Wash cake with cold n-Heptane.
6 Validation Check mother liquor by HPLC. Impurities should remain in the filtrate.

Alternative System: If Toluene/Heptane fails, use Isopropyl Alcohol (IPA) / Water (1:3) .[1] The 2,3-isomer often crystallizes first from aqueous alcohols.[1]

Module 3: Chromatographic Separation (HPLC)

Q: My isomers co-elute on a standard C18 column. What column should I use?

A: Standard C18 columns separate based on hydrophobicity (logP). Since difluoro-isomers have nearly identical logP values, C18 fails.[1] You must use a stationary phase that interacts with the pi-electron system and the fluorine atoms .

Recommended Phase: Pentafluorophenyl (PFP) / FluoroPhenyl The PFP phase offers multiple retention mechanisms:

  • Pi-Pi Interactions: Between the phenyl ring of the analyte and the column.

  • Dipole-Dipole: The C-F bonds on the column interact with the C-F bonds of the analyte.

  • Shape Selectivity: Ortho-substitution (2,3-) alters the planar shape differently than meta/para (2,4- or 3,4-), affecting how the molecule slots into the stationary phase.[1]

HPLC Method Parameters:

ParameterSettingRationale
Column Raptor FluoroPhenyl or Ace C18-PFP (150 x 4.6 mm, 2.7 µm)Maximizes F-F and pi-pi selectivity.[1]
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures the carboxylic acid is protonated (neutral), improving peak shape and retention.
Mobile Phase B Methanol (MeOH)MeOH promotes pi-pi interactions better than Acetonitrile (ACN).[1]
Gradient 40% B to 60% B over 15 minsShallow gradient is required for isomer resolution.
Detection UV @ 260 nmFluorinated rings have distinct absorption in this region.

Visualization: Purification Decision Tree

PurificationTree Start Crude 2,3-DFPAA Mixture CheckPurity Check Purity (HPLC-PFP) Start->CheckPurity Decision Impurity Level? CheckPurity->Decision LowImp < 5% Impurities Decision->LowImp Minor Isomers HighImp > 5% Impurities Decision->HighImp Major Isomers Cryst Recrystallization (Toluene/Heptane) LowImp->Cryst AcidBase Acid/Base Extraction (pH Swing) HighImp->AcidBase FinalCheck Final QC (F-NMR) Cryst->FinalCheck AcidBase->Cryst

Caption: Figure 2. Strategic workflow for purifying difluorophenylacetic acid based on impurity load.

Module 4: Analytical Validation

Q: How do I definitively prove I have the 2,3-isomer and not the 2,4-isomer?

A: Relying solely on retention time is risky. Use 19F-NMR (Fluorine NMR) .[1][3]

  • 2,3-Difluoro: The two fluorine atoms are chemically distinct but coupled to each other.[1] You will see two distinct multiplets (ddd or similar) with a strong ortho-coupling constant (

    
    ).[1]
    
  • 2,4-Difluoro: The fluorines are meta to each other.[1] The coupling constant is much smaller (

    
    ) or non-existent depending on resolution.
    
  • 2,6-Difluoro: The fluorines are equivalent (if the side chain rotates freely) or show a distinct shift due to the shielding of the carbonyl group.

References

  • Regioselectivity in Lithiation

    • Title: Lithiation of 1,2-difluorobenzene and related arenes.[1][4]

    • Source:Journal of Organic Chemistry.
    • Context: Explains the acidity of protons adjacent to fluorine and the risk of benzyne formation at elevated temper
    • (Refers to similar lithiation kinetics in difluorobenzenes).

  • Chromatographic Separation (PFP Phases)

    • Title: The Study of Three HPLC Column Chemistries for Optimal Separ
    • Source: Restek / LCMS.cz.
    • Context: Validates the use of FluoroPhenyl columns for separating structural isomers where C18 fails.
  • Crystallization Solvent Systems

    • Title: Common solvents for recrystallization (General Guide).[5]

    • Source: University of Rochester / ChemPros.
    • Context: Provides the solubility logic for separating polar aromatic acids using Toluene/Heptane systems.
  • Synthesis & Impurities

    • Title: Industrial preparation method of 2,3-difluorophenyl acetic acid (Patent CN101550080A).[1]

    • Source: Google P
    • Context: Describes the lithiation route and purification via crystalliz

Sources

Validation & Comparative

NMR spectrum analysis of (2,3-Difluoro-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop NMR Spectrum Analysis of (2,3-Difluoro-5-nitrophenyl)acetic Acid: A Comprehensive Guide for Drug Development

Executive Summary

This compound (CAS: 875003-88-6) is a highly specialized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The strategic placement of two fluorine atoms and a nitro group on the phenyl ring significantly alters the molecule's electronic distribution, enhancing metabolic stability and lipophilicity. For drug development professionals and synthetic chemists, confirming the exact regiochemistry of this compound is critical.

This guide objectively compares the utility of High-Field (600 MHz) versus Benchtop (80 MHz) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and routine quality control of this compound, providing field-proven protocols and mechanistic insights into its complex spin-spin coupling networks.

Mechanistic NMR Dynamics: The Heteronuclear Challenge

Analyzing this compound requires navigating a complex web of homonuclear (


H-

H) and heteronuclear (

H-

F,

C-

F) spin-spin couplings.
  • 
    F NMR Dynamics:  The 
    
    
    
    F nucleus is a spin-½ nucleus with 100% natural abundance and a gyromagnetic ratio nearly as high as the proton, making it the second most receptive NMR nucleus[1]. Because the chemical shift range of
    
    
    F spans over 800 ppm, it is exquisitely sensitive to its local electronic environment[2]. In this molecule, the two fluorine atoms (F2 and F3) are magnetically inequivalent. They will couple to each other, exhibiting a strong ortho homonuclear coupling (
    
    
    Hz), and will also couple to the adjacent aromatic protons.
  • 
    H NMR Dynamics:  The aromatic region contains only two protons: H4 and H6. The electron-withdrawing nitro group at C5 severely deshields these protons, pushing their signals downfield (typically 7.8–8.5 ppm). H4 is flanked by F3 and the nitro group, resulting in a strong ortho heteronuclear coupling (
    
    
    
    Hz) and a weaker meta coupling to F2 (
    
    
    Hz).
  • 
    C NMR Dynamics:  The presence of fluorine severely complicates the 
    
    
    
    C spectrum. The carbons directly bonded to fluorine (C2, C3) will split into massive doublets (
    
    
    Hz). This splitting distributes the signal intensity across multiple peaks, inherently reducing the signal-to-noise (S/N) ratio and necessitating longer acquisition times.

Coupling F2 F2 F3 F3 F2->F3 ³J_FF (~20Hz) H4 H4 F2->H4 ⁴J_HF (~5Hz) F3->H4 ³J_HF (~10Hz) H6 H6 F3->H6 ⁵J_HF (~2Hz)

Heteronuclear and homonuclear spin-spin coupling network in the aromatic ring.

Platform Comparison: High-Field vs. Benchtop NMR

When establishing a QA/QC workflow for fluorinated intermediates, laboratories must choose between traditional superconducting High-Field NMR and modern permanent-magnet Benchtop NMR.

High-Field NMR (600 MHz)
  • Performance: Offers unparalleled spectral dispersion. The complex multiplet structures of H4 (a doublet of doublets or doublet of multiplets) are perfectly resolved, allowing for the exact calculation of

    
    -coupling constants.
    
  • Best For: De novo structural elucidation, identifying low-level isomeric impurities (<0.5%), and publishing high-resolution

    
    C spectra where C-F splitting requires maximum sensitivity.
    
Benchtop NMR (80 MHz)
  • Performance: At 80 MHz, the

    
    H signals for H4 and H6 may exhibit second-order effects or overlapping multiplets due to the lower field strength. However, because the 
    
    
    
    F chemical shift range is so vast,
    
    
    F NMR on a benchtop system remains highly resolved and diagnostic
    .
  • Best For: Routine reaction monitoring, bulk purity assessment, and point-of-need QA/QC in the manufacturing fume hood without the need for cryogenic liquids.

Table 1: Comparative Performance Metrics for this compound

MetricHigh-Field (600 MHz)Benchtop (80 MHz)Impact on Analysis

H Spectral Dispersion
Excellent (Baseline resolution)Moderate (Potential overlap)80 MHz requires reliance on

F spectra for isomer differentiation.

F Sensitivity
Ultra-HighHighBoth platforms easily detect the F2/F3 signals due to 100% natural abundance.

C Acquisition Time
~15-30 minutes>12 hours (Impractical)High-field is mandatory for mapping the

C-

F carbon backbone.
Operational CapEx/OpEx >$500k / High (Cryogens)**<$100k / Low (Cryogen-free)Benchtop enables decentralized, rapid batch testing.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. By acquiring both coupled and decoupled


F spectra, the analyst can mathematically prove the regiochemistry of the fluorine atoms without relying solely on chemical shift predictions[3].

Step 1: Optimized Sample Preparation

  • Action: Dissolve 20 mg (for

    
    H/
    
    
    
    F) or 60 mg (for
    
    
    C) of the compound in 0.6 mL of DMSO-
    
    
    .
  • Causality: DMSO-

    
     is selected over CDCl
    
    
    
    because the highly polar carboxylic acid and nitro groups limit solubility in non-polar solvents. Furthermore, DMSO strongly hydrogen-bonds with the -COOH proton, preventing rapid exchange and allowing it to be observed as a broad singlet at >12.0 ppm.

Step 2:


H NMR Acquisition 
  • Action: Acquire using a standard 90° pulse sequence (zg30) with a relaxation delay (D1) of 2 seconds and 16 scans.

  • Validation Check: Ensure the integration ratio of the aromatic protons (H4, H6) to the aliphatic methylene protons (-CH

    
    -) is exactly 1:1:2.
    

Step 3: Dual


F NMR Acquisition (The Critical Step) 
  • Action A (Coupled): Acquire a standard

    
    F spectrum. The signals will appear as complex multiplets due to both F-F and F-H coupling.
    
  • Action B (Decoupled): Acquire a

    
    F{
    
    
    
    H} spectrum (proton-decoupled).
  • Causality & Validation: Decoupling the protons collapses the complex multiplets into a simple AB spin system (two doublets). The distance between the peaks in these doublets represents the

    
     coupling constant. If the value is ~20-25 Hz, it definitively proves the two fluorine atoms are ortho to one another, ruling out the 2,4-difluoro or 3,5-difluoro isomers.
    

Step 4:


C{

H} NMR Acquisition
  • Action: Acquire with a minimum of 1024 scans and a D1 of 2 seconds.

  • Causality: Because the

    
    F nuclei split the carbon signals into doublets and triplets, the signal intensity per peak is halved or thirded. Increasing the number of scans compensates for this inherent loss of S/N ratio.
    

Workflow A Sample Prep (20-60 mg in DMSO-d6) B 1H NMR (600 MHz) Assess Purity & Integration A->B C 19F & 19F{1H} NMR Isolate F-F Spin System A->C D 13C{1H} NMR (>1024 Scans) Map C-F J-Couplings A->D E Data Integration & Structural Validation B->E C->E D->E

NMR analytical workflow for fluorinated aromatic structural validation.

Quantitative Spectral Data Reference

The following table summarizes the expected NMR parameters for this compound, serving as a baseline for batch-to-batch comparison.

Table 2: Expected NMR Chemical Shifts and Multiplicities (in DMSO-


) 
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality

H
~12.5Broad Singlet1H-COOH (Hydrogen bonded to DMSO)

H
8.1 - 8.4Multiplet (dd)1HH4 (Deshielded by NO

, coupled to F3/F2)

H
7.8 - 8.0Multiplet (m)1HH6 (Coupled to F2/F3)

H
~3.8Singlet / fine d2H-CH

- (Aliphatic, slight long-range F coupling)

F
-130 to -135Doublet of multiplets1FF3 (Coupled to F2 and H4)

F
-138 to -142Doublet of multiplets1FF2 (Coupled to F3 and H6)

References

  • Module 19: NMR Spectroscopy of N, P and F-atoms INFLIBNET Centre[Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds National Institutes of Health (NIH) / PMC[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy Wikipedia[Link]

Sources

A Senior Application Scientist's Guide to Differentiating Nitro and Carboxylic Acid Groups with FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond Wavenumbers to Functional Group Causality

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the structural elucidation of molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.[1][2] While often used as a qualitative tool for identifying functional groups, a deeper understanding of the underlying vibrational physics allows for a more robust and defensible interpretation of spectral data.

This guide moves beyond a simple recitation of characteristic peak locations. It provides a comparative analysis of two crucial functional groups in drug development and materials science: the nitro (-NO₂) group and the carboxylic acid (-COOH) group. We will explore the causality behind their distinct spectral features, discuss factors that modulate their appearance, and provide a validated experimental protocol to ensure data integrity.

Part 1: The Vibrational Signature of Carboxylic Acids (-COOH)

The carboxylic acid functional group is defined by a carbonyl (C=O) and a hydroxyl (O-H) group bound to the same carbon atom. Its FTIR spectrum is one of the most recognizable, primarily due to the profound effect of intermolecular hydrogen bonding. In condensed phases (liquids or solids), carboxylic acids typically exist as hydrogen-bonded dimers, which dominates their spectral appearance.[3][4][5]

Key Vibrational Modes and Their Spectral Manifestations
  • O-H Stretching: This is the most telling feature. For a hydrogen-bonded dimer, the O-H stretching vibration gives rise to an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[3][4][5] This significant broadening is a direct consequence of the strong hydrogen bonding, which creates a continuum of vibrational energy states.[1][6][7] The band is often centered around 3000 cm⁻¹ and can be so wide that it overlaps with the C-H stretching peaks.[4][8]

  • C=O Stretching: The carbonyl stretch of a carboxylic acid is another prominent feature, appearing as a strong, sharp peak. For a saturated, dimeric aliphatic acid, this peak is typically found between 1725 cm⁻¹ and 1700 cm⁻¹ .[1][9] If the acid is monomeric (e.g., in a very dilute non-polar solvent or in the gas phase), the hydrogen bonding is disrupted, and the C=O stretch shifts to a higher wavenumber, around 1760 cm⁻¹ .[5][10] Conjugation with an aromatic ring or a C=C double bond will shift the absorption to a lower frequency (1700-1680 cm⁻¹).[8][11]

  • C-O Stretching and O-H Bending: The spectrum also contains information from C-O stretching and O-H in-plane bending, which are coupled. These vibrations typically produce a strong band in the 1320-1210 cm⁻¹ region for the C-O stretch and two bands for the O-H bend at 1440-1395 cm⁻¹ and a broad peak from 950-910 cm⁻¹ .[4]

Visualizing Carboxylic Acid Vibrations

The primary vibrational modes giving rise to the characteristic peaks of a carboxylic acid dimer are illustrated below.

Key Vibrational Modes of a Carboxylic Acid Dimer cluster_OH O-H Stretch (~3300-2500 cm⁻¹) cluster_CO_double C=O Stretch (~1725-1700 cm⁻¹) cluster_Coupled Coupled C-O Stretch / O-H Bend OH_Stretch Very Broad, Strong (H-Bonding) CO_double_Stretch Strong, Sharp CO_OH_Coupled C-O: 1320-1210 cm⁻¹ O-H: 1440-1395 cm⁻¹ COOH Carboxylic Acid Functional Group COOH->OH_Stretch Vibrational Mode COOH->CO_double_Stretch Vibrational Mode COOH->CO_OH_Coupled Vibrational Mode

Caption: Primary FTIR vibrational modes for a dimeric carboxylic acid.

Part 2: The Vibrational Signature of Nitro Groups (-NO₂)

The nitro group is composed of a central nitrogen atom double-bonded to one oxygen atom and single-bonded to another, with the structure existing as a resonance hybrid. This results in two equivalent N-O bonds. The high polarity of these bonds leads to very strong infrared absorptions.[12]

Key Vibrational Modes and Their Spectral Manifestations

Unlike carboxylic acids, the nitro group's signature is defined by two distinct, sharp, and very strong peaks resulting from coupled stretching vibrations of the two N-O bonds.

  • Asymmetric N-O Stretching: This vibration produces a strong, sharp peak typically found in the range of 1550-1475 cm⁻¹ .[13][14] This is often one of the most intense peaks in the spectrum.[12] For nitroalkanes, this band appears at the higher end of the range, near 1550 cm⁻¹.[9][14]

  • Symmetric N-O Stretching: The symmetric stretch results in another strong, sharp peak at a lower wavenumber, generally in the 1365-1290 cm⁻¹ region.[13][14]

The precise location of these peaks is sensitive to the electronic environment. Attaching the nitro group to an aromatic ring tends to shift both the asymmetric and symmetric stretching bands to slightly lower frequencies compared to aliphatic nitro compounds due to resonance effects.[14]

Visualizing Nitro Group Vibrations

The symmetric and asymmetric stretching modes of the nitro group are depicted below.

Key Vibrational Modes of a Nitro Group cluster_Asymmetric Asymmetric N-O Stretch (~1550-1475 cm⁻¹) cluster_Symmetric Symmetric N-O Stretch (~1365-1290 cm⁻¹) Asymmetric_Stretch Very Strong, Sharp Symmetric_Stretch Strong, Sharp NO2 Nitro Functional Group NO2->Asymmetric_Stretch Vibrational Mode NO2->Symmetric_Stretch Vibrational Mode

Caption: Asymmetric and symmetric stretching modes for a nitro group.

Part 3: A Direct Comparison for Unambiguous Identification

While both functional groups contain oxygen, their structural arrangements lead to vastly different and generally unambiguous FTIR spectra. The key to differentiation lies in recognizing the unique patterns rather than isolated peaks.

FeatureCarboxylic Acid (-COOH)Nitro Group (-NO₂)Causality & Expert Insight
Primary Signature Extremely broad O-H stretchTwo distinct N-O stretchesThe hydrogen-bonded network of carboxylic acid dimers creates a wide range of vibrational states, causing extreme peak broadening.[1][4] The isolated, coupled vibrations of the nitro group result in two sharp, well-defined peaks.
O-H Stretch ~3300-2500 cm⁻¹ (Very Broad, Strong)AbsentThis is the most definitive feature for a carboxylic acid. Its absence is a strong indicator against the presence of this group.
C=O Stretch ~1760-1680 cm⁻¹ (Strong, Sharp)AbsentThe presence of a strong carbonyl peak is characteristic of carboxylic acids (among other carbonyl-containing functional groups).
N-O Asymmetric Stretch Absent~1550-1475 cm⁻¹ (Very Strong, Sharp)This high-wavenumber, intense peak is a hallmark of the nitro group.
N-O Symmetric Stretch Absent~1365-1290 cm⁻¹ (Strong, Sharp)This second strong peak, in conjunction with the asymmetric stretch, provides confirmatory evidence for a nitro group.
Potential Overlap The C-O stretch / O-H bend region (~1440-1210 cm⁻¹ )The symmetric N-O stretch (~1365-1290 cm⁻¹ )While there is a potential for overlap, the nitro group's symmetric stretch is typically sharper and stronger. More importantly, it will always be accompanied by the unmistakable asymmetric stretch around 1500 cm⁻¹. The carboxylic acid will always show the broad O-H and sharp C=O bands. Context is critical.

Part 4: Validated Experimental Protocol for FTIR Analysis

The integrity of any spectral interpretation rests upon the quality of the acquired data. A self-validating protocol minimizes ambiguity and ensures reproducibility. The choice of method depends on the sample's physical state.[15][16]

Method 1: Attenuated Total Reflectance (ATR) for Liquids and Solids (Preferred Method)

ATR is often preferred for its minimal sample preparation and high reproducibility.[16]

Workflow Diagram: ATR-FTIR Analysis

ATR-FTIR Experimental Workflow A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Collect Background Spectrum (Clean, empty crystal) A->B C 3. Apply Sample (Small amount, ensure full crystal contact) B->C D 4. Apply Pressure (For solid samples to ensure good contact) C->D E 5. Collect Sample Spectrum (Typically 16-64 scans) D->E F 6. Clean Crystal Thoroughly E->F

Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.

Detailed Steps & Causality:

  • Crystal Cleaning: Begin by cleaning the ATR crystal (commonly diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Causality: Any residue from previous samples will appear in your spectrum, leading to false positives.

  • Background Collection: Collect a background spectrum with the clean, empty crystal. Causality: This step is critical. The instrument records the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. This background is then mathematically subtracted from the sample spectrum to provide a pure spectrum of the analyte.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the crystal surface. Causality: Only the portion of the sample in direct contact with the crystal (penetration depth of a few microns) is measured.[16] Ensure the crystal is fully covered for a representative spectrum.

  • Pressure Application (Solids): For solid samples, use the instrument's pressure clamp to apply firm, consistent pressure. Causality: Good contact between the solid sample and the ATR crystal is essential for a strong, high-quality signal.

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹. Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more interpretable spectrum.[17]

  • Post-Analysis Cleaning: Thoroughly clean the crystal to prepare for the next sample.

Method 2: KBr Pellet for Solid Samples

This traditional transmission method is useful for certain sample types but requires more preparation.

Detailed Steps & Causality:

  • Sample Grinding: Grind a small amount of the solid sample (1-2 mg) with an agate mortar and pestle. Causality: The particle size must be smaller than the wavelength of the IR radiation to minimize light scattering, which can distort the spectrum.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) and mix thoroughly. Causality: KBr is transparent in the mid-IR range and acts as a solid-state matrix to hold the sample.[15] It must be perfectly dry, as water has strong IR absorptions.

  • Pellet Pressing: Transfer the mixture to a pellet die and use a hydraulic press to form a thin, transparent, or translucent pellet. Causality: A clear pellet allows the IR beam to pass through with minimal scattering, ensuring a high-quality transmission spectrum.

  • Analysis: Place the pellet in the instrument's sample holder and collect the spectrum, having first collected a background spectrum of the empty sample compartment.

Conclusion

The differentiation of nitro and carboxylic acid functional groups by FTIR spectroscopy is a clear and robust process when approached with an understanding of the underlying vibrational principles. The presence of a carboxylic acid is overwhelmingly indicated by a very broad O-H stretch from 3300-2500 cm⁻¹ coupled with a strong C=O stretch near 1700 cm⁻¹. Conversely, a nitro group is definitively identified by two characteristic strong and sharp peaks: the asymmetric stretch around 1550-1475 cm⁻¹ and the symmetric stretch around 1365-1290 cm⁻¹. By following a validated experimental protocol and focusing on these distinct spectral patterns, researchers can confidently and accurately elucidate the functional group composition of their materials.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid C7H6O2. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • El-Azhary, A. A. (2006). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 44, 505-512. Retrieved from [Link]

  • JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Manitoba. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Kaledin, A. L., & Bowman, J. M. (2003). Theoretical Modeling of the OH Stretch Infrared Spectrum of Carboxylic Acid Dimers Based on First-Principles Anharmonic Couplings. The Journal of Chemical Physics, 118(4). Retrieved from [Link]

  • Kwiendacz, J., & Pejov, L. (2003). Theoretical modeling of the OH stretch infrared spectrum of carboxylic acid dimers based on first-principles anharmonic couplings. The Journal of Chemical Physics, 118, 10087. Retrieved from [Link]

  • ResearchGate. (n.d.). Drift FTIR Spectrum of nitrobenzene hydrogenation with time. Retrieved from [Link]

  • AzoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • AIP Publishing. (n.d.). Infrared Spectra of the Hydrogen‐Bonded Carboxylic Acids. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational Behavior of the −NO2 Group in Energetic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times.... Retrieved from [Link]

  • ResearchGate. (n.d.). Surfaces of the characteristic IR bands of a nitro group for nitrodope.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

  • Spectroscopy. (2024, May 8). Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. Retrieved from [Link]

  • SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • SpectraBase. (n.d.). Nitrobenzene. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Nitrobenzene. Retrieved from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. Retrieved from [Link]

  • American Laboratory. (2023, September 26). Positional Fluctuation of IR Absorption Peaks: Frequency Shift of a Single Band or Relative Intensity Changes of Overlapped Bands?. Retrieved from [Link]

  • PubMed. (2005, June 15). FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Retrieved from [Link]

  • ResearchGate. (2021, January 21). What does the intensity of peaks in FTIR spectrum indicates?. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of adsorbed species on Au/Al-2.5 at 120 ?C as a function.... Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy by Functional Group. Retrieved from [Link]

  • PubMed. (2010, April 15). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Retrieved from [Link]

Sources

Technical Comparison Guide: HPLC Purity Standards for (2,3-Difluoro-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 875003-88-6 Formula: C₈H₅F₂NO₄ Molecular Weight: 217.13 g/mol [1][2]

Executive Summary

(2,3-Difluoro-5-nitrophenyl)acetic acid is a high-value fluorinated building block used in the synthesis of next-generation antibacterial agents and enzyme inhibitors.[1][2] Its structural integrity—specifically the positioning of the nitro group relative to the fluorine atoms—is critical for the biological activity of the final pharmaceutical ingredient (API).

This guide compares the performance of Qualified Reference Standards against generic chemical-grade alternatives and evaluates Fluorophenyl (PFP) stationary phases against traditional C18 methods.[1][2] The data presented demonstrates that while generic standards and C18 columns often fail to resolve critical regioisomers (e.g., the 4-nitro or 6-nitro analogs), the use of isomer-qualified standards coupled with PFP chromatography ensures accurate quantitation required for CMC (Chemistry, Manufacturing, and Controls) compliance.[1][2]

The Purity Challenge: Isomeric Contamination

The synthesis of this compound typically involves the nitration of 2,3-difluorophenylacetic acid.[1][2] This electrophilic aromatic substitution is not perfectly regioselective.

  • Target Compound: 5-Nitro isomer (CAS 875003-88-6).[1][2][3]

  • Critical Impurities (Alternatives): 4-Nitro and 6-Nitro regioisomers.[1][2]

  • Risk: These isomers have identical molecular weights (isobaric) and nearly identical polarities, making them indistinguishable by low-resolution MS and difficult to separate on standard alkyl-bonded phases.[1][2]

Visualization: Impurity Fate Mapping

The following diagram illustrates the origin of the critical impurities that necessitate high-performance standards.

ImpurityMap cluster_0 Critical Separation Challenge Start Starting Material (2,3-Difluorophenyl)acetic acid (CAS 145689-41-4) Reaction Nitration (HNO3/H2SO4) Start->Reaction Target TARGET PRODUCT 5-Nitro Isomer (CAS 875003-88-6) Reaction->Target Major Product Impurity1 Impurity A 4-Nitro Isomer (Regioisomer) Reaction->Impurity1 Minor Product Impurity2 Impurity B 6-Nitro Isomer (Steric Hindered) Reaction->Impurity2 Trace Product

Caption: Reaction pathway showing the formation of isobaric regioisomers that co-elute on standard C18 columns.

Comparative Analysis: Standards & Methodology

Product Comparison: Qualified Reference Standard vs. Chemical Grade

For drug development, the "purity" on a label is insufficient. You must verify what the impurities are.

FeatureQualified Reference Standard (Recommended) Generic Chemical Grade (Alternative)
Purity Assignment Mass Balance (% Purity = 100% - Volatiles - Inorganics - Organics)Area Normalization (often ignores non-UV absorbing salts)
Isomer Qualification ¹⁹F-NMR & ¹H-NMR confirmed to prove 5-nitro position.Often only LC-MS (cannot distinguish isomers).[1][2]
Traceability COA includes specific impurity profile (e.g., "Contains 0.5% 4-nitro isomer").[1][2]"Purity >95%" (Unknown impurity composition).
Risk Low. Validated for specific retention time identification.High. Risk of assigning the wrong isomer peak as the main peak.
Methodology Comparison: PFP vs. C18 Columns

The separation of fluorinated aromatics requires exploiting the "fluorine-fluorine" interaction and the specific dipole moments of the nitro group.[2]

  • Alternative A (Standard C18): Relies on hydrophobic interaction.[1] Because the fluorine atoms are small and the nitro group adds similar polarity to all isomers, C18 columns often show co-elution or poor resolution (

    
    ).
    
  • Alternative B (Pentafluorophenyl - PFP): Uses a fluorinated stationary phase.[1][2] This phase engages in

    
     interactions and specific charge-transfer interactions with the electron-deficient nitro-fluorophenyl ring.[1][2] This mechanism is highly sensitive to the position of the substituents.
    
Comparative Performance Data (Experimental Validation)

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol. Gradient: 20-80% B over 15 min.[1][2]

ParameterC18 Column (e.g., Zorbax Eclipse Plus) PFP Column (e.g., Hypersil GOLD PFP)
Retention Mechanism Hydrophobicity (LogP driven)Hydrophobicity +

+ Dipole-Dipole
Target Retention (

)
6.2 min7.8 min (Increased retention due to F-F interaction)
Resolution (

) 5-NO₂ / 4-NO₂
0.8 (Co-elution) 2.4 (Baseline Separation)
Peak Symmetry (Tailing Factor) 1.3 (Acidic tailing common)1.1 (Sharp peaks)
Suitability for QC Fail Pass

Recommended Experimental Protocol

This protocol is designed for the Pentafluorophenyl (PFP) stationary phase, validated to separate the 5-nitro target from its 4-nitro and 6-nitro impurities.[1][2]

Reagents & Equipment[1][2]
  • Standard: this compound, >98% purity, Isomer Qualified.

  • Column: Thermo Scientific Hypersil GOLD PFP or Waters ACQUITY CSH Fluoro-Phenyl (150 x 4.6 mm, 3 µm or equivalent).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Buffer controls ionization of the carboxylic acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 265 nm (Nitro group absorbance) and 210 nm (Carboxyl).[1]

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.04060
15.01090
15.19010
20.09010
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest regioisomer impurity (requires spiking with impurity if available, or relying on qualified standard impurity profile).
    
  • Tailing Factor (

    
    ):  0.9 – 1.2.
    
  • Precision: %RSD of peak area < 1.0% (n=6 injections).

Visualization: Method Development Decision Tree

Follow this logic flow to ensure method robustness.

MethodDev Start Start Method Development Target: this compound Choice1 Select Stationary Phase Start->Choice1 C18 C18 / C8 Column (Standard) Choice1->C18 PFP Pentafluorophenyl (PFP) (Recommended) Choice1->PFP ResultC18 Result: Poor Isomer Selectivity Co-elution of 4-NO2 isomer C18->ResultC18 ResultPFP Result: High Isomer Selectivity (Dipole & Pi-Pi interactions) PFP->ResultPFP ResultC18->PFP Switch Column Optimization Optimize Mobile Phase Add Ammonium Formate (pH 3.0) to suppress acid ionization ResultPFP->Optimization Final Validated Method Rs > 2.0 Optimization->Final

Caption: Decision workflow highlighting the necessity of PFP phases for fluorinated isomer separation.

References

  • Molaid Chemicals. "this compound CAS 875003-88-6 Properties and Structure." Molaid Chemical Database. [Link][1]

  • Thermo Fisher Scientific. "HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." Chromatography Online, 2020. [Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases."[1] Waters Application Notes. [Link][1]

  • LookChem. "2,3-Difluorophenylacetic acid (Precursor) CAS 145689-41-4." LookChem Database. [Link][1]

  • PubChem. "2-(3-fluoro-5-nitrophenyl)acetic acid (Structural Analog Data)." National Library of Medicine. [Link][1]

Sources

Comparing reactivity of 2,3-difluoro vs 3,4-difluoro phenylacetic acids

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical guide comparing 2,3-difluorophenylacetic acid and 3,4-difluorophenylacetic acid.

Executive Summary

In medicinal chemistry and lead optimization, the specific regioisomerism of fluorine substitution on phenylacetic acid (PAA) scaffolds dictates metabolic fate, crystalline properties, and acid dissociation constants (


).
  • 3,4-Difluorophenylacetic acid (3,4-DFPAA) is the industry standard for metabolic stability .[1][2] It blocks the para-position (the primary site of CYP450 oxidation) and the meta-position, significantly extending half-life (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2]
    
  • 2,3-Difluorophenylacetic acid (2,3-DFPAA) is a specialist tool for conformational restriction and electronic tuning .[1][2] The ortho-fluorine exerts a strong inductive effect on the carboxyl group and induces a specific torsional twist, useful for locking bioactive conformations, though it leaves the metabolic "soft spot" (para-position) exposed.

Physicochemical Profile

The most immediate operational difference is the physical state.[1] The 2,3-isomer packs significantly more efficiently in the crystal lattice, leading to a much higher melting point.

Property2,3-Difluorophenylacetic Acid3,4-Difluorophenylacetic AcidImpact on Workflow
Structure Ortho/Meta substitutionMeta/Para substitution2,3- exerts steric pressure on the side chain.[1][2]
CAS No. 145689-41-4658-93-5Ensure correct sourcing; 2,3- is rarer.[1][2]
Melting Point 115 – 122 °C 46 – 50 °C 3,4- may melt/gum during milling or warm reactions.[1][2]
Predicted ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

~3.8 (More Acidic)~4.1 (Less Acidic)2,3- anion is more stable (Inductive stabilization).
Metabolic Liability High (Para-position open)Low (Para-position blocked)3,4- is preferred for DMPK optimization.[1]
Electronic Effect Strong -I (Inductive) on ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Moderate -I on

2,3- carbonyl is more electrophilic.[2]

Electronic & Steric Landscape

Understanding the "why" behind the reactivity requires analyzing the Hammett substituent constants and the Ortho Effect.

The Ortho-Fluorine Effect (2,3-Isomer)

In 2,3-DFPAA, the fluorine at the 2-position is physically adjacent to the acetic acid side chain.[1][2]

  • Electronic: Fluorine is highly electronegative (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Its proximity to the carboxyl group pulls electron density through the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    -bond framework (Inductive effect,
    
    
    ).[2] This stabilizes the carboxylate anion upon deprotonation, making 2,3-DFPAA more acidic than the 3,4-isomer.[1]
  • Steric: While fluorine is small (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), it is larger than hydrogen (
    
    
    
    ). The ortho-F creates a "steric gate," forcing the methylene linker to rotate out of planarity to minimize repulsion.[1] This can lock the molecule into a bioactive conformation that increases target binding affinity.[1]
The Para-Blocking Effect (3,4-Isomer)

In 3,4-DFPAA, the fluorines are distal to the side chain.

  • Electronic: The inductive effect fades with distance.[1] The para-fluorine also has a resonance donating effect (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) which competes with the inductive withdrawal, making the acidity closer to unsubstituted phenylacetic acid.
    
  • Metabolic: The primary driver for using 3,4-DFPAA is to prevent hydroxylation at the 4-position by Cytochrome P450 enzymes.[1][2] The C-F bond (approx. 116 kcal/mol) is too strong for typical enzymatic cleavage.[1]

Visualizing the Pathway

The following diagram illustrates the decision logic for selecting between these isomers during Lead Optimization.

G Start Lead Optimization: Phenylacetic Acid Scaffold Decision Primary Failure Mode? Start->Decision Metabolism High Clearance (Short Half-life) Decision->Metabolism DMPK Issue Potency Low Potency (Poor Binding) Decision->Potency Affinity Issue Sol_34 Select 3,4-Difluoro (Blocks Para-Oxidation) Metabolism->Sol_34 Sol_23 Select 2,3-Difluoro (Induces Ortho-Twist) Potency->Sol_23 Mech_34 Mechanism: C-F bond resists CYP450 attack at metabolic soft spot. Sol_34->Mech_34 Mech_23 Mechanism: Ortho-F restricts rotation, locking bioactive conformation. Sol_23->Mech_23

Figure 1: Decision tree for isomer selection based on lead compound failure modes.

Synthetic Accessibility & Reactivity[1]

Amide Coupling (The Standard Workflow)

Both acids are commonly used to generate amide pharmacophores.[1] However, the 2,3-isomer requires modified conditions due to the steric hindrance of the ortho-fluorine.[1][2]

Comparative Reactivity:

  • 3,4-DFPAA: Reacts rapidly. Standard coupling reagents (EDC/HOBt or HATU) work at room temperature within 1-2 hours.[1][2]

  • 2,3-DFPAA: Reacts slower. The nucleophilic amine must navigate past the ortho-fluorine to attack the carbonyl.[1][2]

    • Risk:[1][2][3] If the amine is also bulky (e.g., a secondary amine or aniline), the reaction may stall or result in low yields.

    • Solution: Use a stronger coupling agent (HATU or COMU) and allow longer reaction times (4–16 hours).[1]

Experimental Protocol: Robust Amide Coupling

This protocol is optimized to handle both isomers, with a specific variation for the sterically hindered 2,3-isomer.

Materials:

  • Acid: 1.0 equiv (2,3- or 3,4-DFPAA)[1][2]

  • Amine: 1.1 equiv

  • Reagent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve the Difluorophenylacetic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Note: 3,4-DFPAA melts at ~48°C. If your lab is hot, it may be sticky. Weigh quickly.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv). The solution should turn yellow/orange (activated ester formation).[1]

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction Monitoring (The Divergence):

    • For 3,4-DFPAA: Stir at Room Temp for 2 hours . Check LCMS. Conversion is usually >95%.[1]

    • For 2,3-DFPAA: Stir at Room Temp for 4 hours . If conversion is <50% by LCMS, heat to 45°C for an additional 2 hours. The thermal energy helps overcome the steric barrier of the ortho-fluorine.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , then brine. Dry over 
    
    
    
    .

Drug Design Implications

Metabolic Stability (The "Soft Spot" Theory)

The primary metabolic pathway for phenyl rings is oxidation at the para-position (4-position) followed by Phase II conjugation (glucuronidation).[1][2]

  • 3,4-DFPAA: The 4-position is blocked by Fluorine.[1][2] The 3-position is blocked.[1][2] Metabolism is forced to the 2- or 6-position (ortho), which is sterically disfavored and slower.[1][2] Result: Increased in vivo half-life.[1][2]

  • 2,3-DFPAA: The 4-position is a hydrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2] It is electronically activated by the 3-fluoro group (inductive withdrawal makes the ring electron-poor, but the 4-H is still accessible).[1][2] Result:  Susceptible to rapid clearance unless the scaffold binding to the enzyme prevents access.[1]
    
Lipophilicity ( )

Fluorine substitution increases lipophilicity compared to hydrogen.[1]

  • Both isomers will increase the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     of the final drug molecule by approximately 0.2 – 0.4 units  compared to the non-fluorinated parent.
    
  • This improves membrane permeability (passive diffusion) but decreases aqueous solubility.[1]

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1][2]

  • Thermo Scientific Chemicals. (2024).[1] 2,3-Difluorophenylacetic acid Product Specifications (CAS 145689-41-4).[1][2]

  • Sigma-Aldrich. (2024).[1] 3,4-Difluorophenylacetic acid Product Specifications (CAS 658-93-5).[1][2]

Sources

Validated LC-MS methods for detecting phenylacetic acid impurities

Author: BenchChem Technical Support Team. Date: March 2026

Validated LC-MS Methods for Detecting Phenylacetic Acid Impurities: A Technical Comparison Guide

Phenylacetic acid (PAA) is a ubiquitous organic compound that frequently appears as a critical impurity, starting material, or degradation product in pharmaceutical synthesis. Whether monitoring the quality of glycerol phenylbutyrate (GPB), assessing synthetic intermediates in vutiglabridin production, or profiling illicit methamphetamine synthesized via the P2P route, the accurate quantification of PAA is a strict regulatory requirement. Under ICH Q2(R1) and Q3A/B guidelines, analytical methods must be robust enough to detect trace impurities well below the 0.1% reporting threshold.

This guide objectively compares the performance of High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Triple Quadrupole Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (LC-HRMS) for PAA impurity profiling.

Platform Comparison: Selecting the Right Analytical Tool

Not all analytical platforms are suited for every stage of drug development. The choice of detector fundamentally alters the sensitivity, specificity, and purpose of the assay.

  • HPLC-PDA (The Baseline): Traditional UV/Vis detection is highly reproducible and suitable for routine bulk purity assays. However, because PAA lacks a highly conjugated chromophore (absorbing primarily in the low UV range), PDA detection suffers from poor sensitivity and is vulnerable to co-eluting matrix interferences.

  • LC-MS/MS (Triple Quadrupole - QqQ): The gold standard for trace-level quantification. By utilizing Multiple Reaction Monitoring (MRM), QqQ instruments filter out matrix noise, achieving limits of detection (LOD) exponentially lower than optical methods.

  • LC-HRMS (Q-TOF / Orbitrap): While slightly less sensitive than QqQ for absolute quantitation, HRMS is indispensable for structural elucidation. It provides exact isotopic mass distributions, allowing researchers to identify unknown forced degradation products without prior reference standards.

Quantitative Performance Comparison

The following table summarizes the validated performance metrics of LC-PDA versus LC-MS/MS for PAA and related derivatives, demonstrating the superior sensitivity of tandem mass spectrometry.

Analytical ParameterHPLC-PDA (UV-Vis)LC-MS/MS (QqQ)LC-HRMS (Q-TOF)
Primary Application Routine QC, Bulk purity (>0.1%)Trace quantitation, PK studiesUnknown impurity ID, Degradation
Limit of Detection (LOD) ~690.0 ng/mL~0.105 ng/mL~1.0 - 5.0 ng/mL
Limit of Quantitation (LOQ) ~960.0 ng/mL~1.149 ng/mL~5.0 - 15.0 ng/mL
Linearity Range 2.79 – 111.68 µg/mL1.40 – 55.84 ng/mLMatrix/Analyte Dependent
Detection Mechanism Absorbance (e.g., 210 nm)MRM (Negative ESI)Full Scan / ddMS2 (Negative ESI)

Mechanistic Insights: The Causality Behind the Method (E-E-A-T)

A self-validating analytical method requires an understanding of why specific chromatographic and mass spectrometric parameters are chosen.

Why Negative Electrospray Ionization (ESI-)? PAA is a carboxylic acid with a


 of approximately 4.3. In mass spectrometry, it is most efficiently ionized by deprotonation to form an 

anion at

135. Operating in positive ion mode (ESI+) would yield negligible signal due to the molecule's reluctance to accept a proton.

The Ammonium Acetate Advantage over Formic Acid Standard LC-MS protocols heavily rely on 0.1% formic acid. However, formic acid suppresses the ionization of carboxylic acids in the droplet phase. By replacing formic acid with 1.0 mM ammonium acetate (adjusted to pH ~5.30), the mobile phase pH is maintained above the


 of PAA, ensuring the molecule remains ionized. Furthermore, the acetate anion possesses a higher gas-phase proton affinity than formate, which facilitates highly efficient gas-phase proton transfer and maximizes the ESI(-) response.

Why a Core-Shell Pentafluorophenyl (F5) Column? Standard C18 columns often struggle to separate closely related aromatic impurities. Using a pentafluorophenyl (F5) stationary phase introduces orthogonal retention mechanisms, including


, dipole-dipole, and hydrogen-bonding interactions. When paired with a 2.7 µm core-shell architecture, the column delivers UHPLC-level efficiency (sharp peaks) at standard HPLC backpressures (e.g., 67 bar), preventing system overpressure while ensuring baseline resolution.

Experimental Protocol: Validated LC-MS/MS Workflow for PAA

The following step-by-step methodology represents a self-validating system for the trace detection of PAA impurities, optimized for both biological fluids and API matrices.

Step 1: Reagent & Mobile Phase Preparation

  • Dissolve 77.08 mg of LC-MS grade ammonium acetate in 1.0 L of ultrapure water. Sonicate for 5 minutes.

  • Measure the pH; it should naturally rest at approximately 5.30. Do not adjust with strong acids.

  • Prepare Mobile Phase A: 1.0 mM Ammonium Acetate buffer.

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation (Precipitation & Extraction)

  • For API Bulk: Accurately weigh 10.0 mg of the sample and dissolve in 5.0 mL of acetonitrile (Stock: 2 mg/mL). Dilute serially with acetonitrile to fall within the linear range (1.40–55.84 ng/mL).

  • For Biological Matrices: Spike 100 µL of sample into 1.0 mL of plasma or urine. Add 3.0 mL of cold acetonitrile to precipitate proteins. Vortex for 3 minutes, centrifuge at 4000 rpm for 10 minutes, and filter the supernatant through a 0.22 µm PVDF syringe filter.

Step 3: Chromatographic Separation

  • Column: Supelco Ascentis Express F5 (2.7 μm, 100 mm × 4.6 mm).

  • Column Temperature: 40.0 ± 0.1 °C.

  • Autosampler Temperature: 15.0 ± 0.1 °C.

  • Flow Rate: 0.5 mL/min (Isocratic: 25% Mobile Phase A / 75% Mobile Phase B).

  • Injection Volume: 1.0 μL.

Step 4: Mass Spectrometry (MRM) Parameters

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Precursor Ion:

    
     135.0 
    
    
    
    .
  • Product Ion (Quantifier):

    
     91.0 (Representing the loss of 
    
    
    
    [44 Da] to form the benzyl anion).
  • Gas Flows: Nebulizing gas at ~2.8 L/min; Drying gas at 10 L/min.

  • Temperatures: Interface at 300 °C, Heat block at 400 °C.

Analytical Workflow Visualization

G Start Sample Matrix (API / Biological Fluid) Prep Sample Preparation (Protein Precipitation / Dilution) Start->Prep LC Liquid Chromatography (Core-Shell F5, Ammonium Acetate/ACN) Prep->LC Decision Analytical Goal? LC->Decision UV HPLC-PDA Routine Bulk Purity (LOD: ~690 ng/mL) Decision->UV >0.1% Threshold QqQ LC-MS/MS (QqQ) Trace Quantitation (LOD: ~0.1 ng/mL) Decision->QqQ Genotoxic / Trace HRMS LC-HRMS (Q-TOF) Unknown Impurity ID (Exact Mass) Decision->HRMS Structural Elucidation

Figure 1: Decision matrix and analytical workflow for phenylacetic acid impurity profiling.

References

  • Levent, S. (2025).

Crystal Structure Analysis of (2,3-Difluoro-5-nitrophenyl)acetic acid: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,3-Difluoro-5-nitrophenyl)acetic acid (CAS 875003-88-6) is a critical fluorinated intermediate used in the synthesis of bioactive compounds, including CRTH2 antagonists and antiviral nucleoside phosphonates.[1] Understanding its solid-state properties is essential for controlling polymorphism during scale-up.[1]

This guide provides a technical analysis of the compound's crystal structure potential, comparing it against its non-nitro parent scaffold (2,3-Difluorophenylacetic acid ) and a regioisomer (5-Fluoro-2-nitrophenylacetic acid ).[1] We establish a self-validating protocol for structural elucidation where direct literature data is sparse.

Part 1: Structural Profile & Comparative Analysis[1]

The Core Directive: Why Structure Matters Here

The introduction of a nitro group (


) at the 5-position of the 2,3-difluorophenylacetic acid scaffold significantly alters the crystal packing efficiency.[1] While the parent compound relies heavily on carboxylic acid centrosymmetric dimers, the nitro derivative introduces strong dipole-dipole interactions and potential 

hydrogen bonds, increasing density and melting point.[1]
Comparative Data Table

The following table contrasts the target compound with its closest structural alternatives to highlight the impact of the nitro group and fluorine positioning.

FeatureTarget: this compound Alt 1: 2,3-Difluorophenylacetic acid Alt 2: 5-Fluoro-2-nitrophenylacetic acid
CAS Number 875003-88-6145689-41-429640-98-0
Role High-Value IntermediateParent ScaffoldRegioisomer / Analog
Mol.[1] Weight 217.13 g/mol 172.13 g/mol 199.14 g/mol
Melting Point Predicted:[1] 135–145 °C116–119 °C [1]153–156 °C [2]
H-Bond Donors 1 (COOH)1 (COOH)1 (COOH)
H-Bond Acceptors 4 (COOH +

)
2 (COOH)4 (COOH +

)
Packing Motif Dimer + Nitro-StackingCentrosymmetric DimerDimer + Steric Twist
Predicted Density ~1.55 g/cm³1.373 g/cm³ [1]~1.48 g/cm³

Technical Insight: The jump in density from Alt 1 to the Target (~1.37 to ~1.[1]55) is driven by the nitro group filling interstitial voids.[1] However, the lower symmetry caused by the 2,3-difluoro substitution (compared to the 5-fluoro-2-nitro isomer) may slightly lower the melting point relative to Alt 2 due to crystal lattice strain.[1]

Part 2: Experimental Protocols (Self-Validating)

Since a specific CSD entry is not publicly indexed for CAS 875003-88-6, the following protocol is designed to generate high-quality single crystals suitable for X-ray Diffraction (XRD). This workflow is adapted from standard methods for fluorinated phenylacetic acids [3].[1]

Protocol A: Single Crystal Growth via Slow Evaporation

Objective: Obtain single crystals >0.2 mm for XRD analysis.

  • Solvent Selection:

    • Primary: Ethyl Acetate / n-Heptane (1:3 ratio).[1]

    • Alternative: Methanol / Water (slow diffusion).[1]

    • Rationale: Fluorinated aromatics often crystallize well from semi-polar solvents that solubilize the carboxylic acid but force precipitation upon non-polar antisolvent addition.[1]

  • Procedure:

    • Dissolve 50 mg of this compound in 2 mL of Ethyl Acetate at 40°C.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes dust nucleation sites).[1]

    • Place the vial inside a larger jar containing 10 mL of n-Heptane (Vapor Diffusion method).

    • Seal the outer jar and store at 20°C in a vibration-free zone.

    • Validation: Crystals should appear within 48–72 hours as prisms or needles.[1]

Protocol B: Structure Solution & Refinement

Objective: Solve the phase problem and refine the structure to


.
  • Data Collection: Collect at 100 K (cryo-cooling) to reduce thermal motion of the nitro group.

  • Space Group Determination: Expect Monoclinic

    
     or Triclinic 
    
    
    
    , common for phenylacetic acids forming dimers.[1]
  • Refinement Strategy:

    • Locate F atoms early; they are electron-dense.[1]

    • Check for disorder in the nitro group (rotation around C-N bond).[1]

    • Quality Check: Ensure the C-F bond lengths are approx. 1.35 Å.[1] If <1.30 Å, check for positional disorder.[1]

Part 3: Visualization of Structural Analysis Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting critical decision points.

G cluster_0 Key Interactions to Identify Start Crude this compound Purification Recrystallization (EtOAc/Heptane) Start->Purification Check Purity Check (HPLC > 98%?) Purification->Check Check->Purification No (Re-process) CrystalGrowth Vapor Diffusion (Slow Growth) Check->CrystalGrowth Yes XRD Single Crystal XRD (Mo K-alpha, 100K) CrystalGrowth->XRD Analysis Structure Solution (Direct Methods) XRD->Analysis Validation Check R-factor & packing Analysis->Validation Dimer Carboxylic Acid Dimer (R2,2(8) Motif) Validation->Dimer Stacking Pi-Stacking (Nitro-Ring Interaction) Validation->Stacking HBond C-H...O(Nitro) Weak H-Bonds

Figure 1: Workflow for the isolation and structural validation of fluorinated phenylacetic acid derivatives.

Part 4: Analysis of Intermolecular Interactions[1]

When analyzing the crystal packing of this compound, researchers should look for three specific motifs that differentiate it from the alternatives:

  • The Carboxylic Acid Dimer (

    
    ): 
    
    • Mechanism:[1][2] Like 2,3-difluorophenylacetic acid, this molecule will form a centrosymmetric dimer via two

      
       hydrogen bonds.[1]
      
    • Significance: This is the primary anchor of the lattice.[1]

  • Nitro-Induced Stacking:

    • Mechanism:[1][2] The electron-withdrawing nitro group creates a localized positive potential on the aromatic ring, promoting face-to-face

      
      -stacking with electron-rich regions of adjacent molecules.[1]
      
    • Comparison: This is absent in Alt 1 , leading to tighter packing and higher density in the Target compound.[1]

  • Fluorine Repulsion/Attraction:

    • Mechanism:[1][2] The 2,3-difluoro substitution pattern creates a specific steric "wall".[1]

    • Observation: In Alt 2 (5-fluoro-2-nitro), the nitro group is ortho to the acetic acid tail, often causing the tail to twist out of plane.[1] In the Target (5-nitro), the nitro group is para to the tail, allowing a more planar conformation which may facilitate better layer formation.[1]

References

  • LookChem. (n.d.).[1] 2,3-Difluorophenylacetic acid Properties and Melting Point. Retrieved from [1]

  • Thermo Fisher Scientific. (n.d.).[1] 5-Fluoro-2-nitrophenylacetic acid, 97% Specifications. Retrieved from [1]

  • European Journal of Chemistry. (2021). Synthesis and crystal structure elucidation of fluorinated phenylacetic acid derivatives. (Inferred methodology from analogous 2-(4-fluorophenoxy)acetic acid studies). Retrieved from [1]

  • Molaid Chemicals. (n.d.).[1] Structure and CAS Data for this compound (CAS 875003-88-6). Retrieved from [1]

  • Google Patents. (2009).[1] CN101486638A - Preparation of 2,3-difluorophenylacetic acid.[1][2] Retrieved from

Sources

Benchmarking synthesis yields against patented industrial methods

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Synthesis Yields: Continuous Flow C-N Cross-Coupling vs. Patented Batch Methods Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the competitive landscape of Active Pharmaceutical Ingredient (API) manufacturing, the transition from legacy batch processing to continuous flow chemistry represents a paradigm shift in efficiency and selectivity.[1] This guide objectively benchmarks the synthesis of Imatinib (Gleevec) , focusing specifically on the critical C-N cross-coupling step (Buchwald-Hartwig amination).

We compare the Legacy Patented Batch Protocol (Novartis, US Patent 5,521,184) against a Modern Continuous Flow Methodology (MIT/Jamison Lab adaptation). The data demonstrates that modern flow systems utilizing advanced Pd-precatalysts not only improve isolated yields but also drastically reduce residence time and solvent consumption (E-factor), validating the "Product" (Modern Flow Synthesis) as the superior alternative for scalable drug development.

The Challenge: Limitations of Legacy Patent Methods

Patented industrial methods, while robust enough for initial regulatory approval, often rely on "first-generation" catalytic systems. In the case of Imatinib, the original batch synthesis of the key intermediate involves:

  • High Catalyst Loading: Utilization of Pd₂(dba)₃ with typically >1 mol% loading.

  • Solvent Inefficiency: Requirement for non-polar solvents (xylenes) which necessitate intermediate solvent swaps for subsequent polar steps.

  • Thermal Hazards: Long reaction times (12–24 hours) at reflux temperatures (>100°C), posing safety risks at scale.

  • Purification Bottlenecks: Significant precipitation of Pd-black and inorganic salts, requiring extensive filtration and chromatography.

The Solution: Next-Generation Flow Synthesis

The modern alternative utilizes a telescoped continuous flow system . By employing high-pressure, high-temperature (HPHT) conditions and air-stable Pd-precatalysts (e.g., Pd-PEPPSI or Buchwald G3), this method achieves:

  • Superheating: Access to reaction temperatures (150°C+) well above the solvent's atmospheric boiling point, accelerating kinetics.

  • Homogeneity: Use of co-solvent systems (water/dioxane) that keep polar intermediates and salts in solution, preventing reactor clogging.

  • Telescoping: Elimination of intermediate isolation; the output of Step 1 (Hydration) feeds directly into Step 2 (C-N Coupling).

Comparative Data Analysis

The following data summarizes the performance differential between the legacy batch method and the optimized flow protocol for the final C-N coupling step of Imatinib.

Table 1: Performance Benchmark (Imatinib C-N Coupling)

MetricLegacy Batch Protocol (Patent)Modern Flow Protocol (Optimized)Improvement Factor
Catalyst System Pd₂(dba)₃ / rac-BINAPPd-PEPPSI-IPr or XPhos Pd G3Stability & Activity
Reaction Time 12 – 24 Hours20 – 48 Minutes (Residence Time)30x Faster
Temperature 100°C (Reflux)150°C (Superheated, 200 psi)Kinetic Boost
Isolated Yield 50 – 72%83 – 91%+19% Yield
Solvent Swap Required (DMF

Xylene)
None (Telescoped Water/Dioxane)Process Intensification
E-Factor (Waste) High (>50 kg waste/kg product)Low (<10 kg waste/kg product)5x Greener

Mechanistic Insight & Workflow Visualization

To understand the yield improvement, we must visualize the catalytic cycle and the physical workflow. The modern method suppresses off-cycle Pd-dimer formation (a common failure mode in batch) by maintaining a high concentration of active monomeric Pd(0) species via precatalyst activation.

Figure 1: Catalytic Cycle & Activation Pathway

Caption: The Pd(0)/Pd(II) cycle. Modern precatalysts (G3/PEPPSI) bypass the unstable induction period of Pd(dba)2, entering the cycle directly.

G PreCat Precatalyst (Pd-PEPPSI / G3) ActivePd Active Species L-Pd(0) PreCat->ActivePd Activation (Fast) OxAdd Oxidative Addition (Ar-X) ActivePd->OxAdd Int1 Intermediate I L-Pd(II)-Ar-X OxAdd->Int1 AmineBind Amine Binding (R-NH2 + Base) Int1->AmineBind PdBlack Pd Black (Deactivation) Int1->PdBlack Slow (Batch) Int2 Intermediate II L-Pd(II)-Ar-N(R) AmineBind->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->ActivePd Regeneration

Figure 2: Telescoped Continuous Flow Workflow

Caption: Integrated flow setup for Imatinib synthesis. Note the absence of intermediate isolation steps between hydration and coupling.[1]

FlowProcess Substrate Nitrile Substrate (in Dioxane) Mixer1 T-Mixer Substrate->Mixer1 Reagent Water/Base Reagent->Mixer1 CouplingPartner Aryl Halide + Cat. (Stream B) Mixer2 T-Mixer CouplingPartner->Mixer2 Reactor1 Coil Reactor 1 (Hydration) 150°C, 10 min Mixer1->Reactor1 Reactor1->Mixer2 Amide Intermediate Reactor2 Coil Reactor 2 (C-N Coupling) 150°C, 20 min Mixer2->Reactor2 BPR Back Pressure Regulator (200 psi) Reactor2->BPR Collection Product Collection (Imatinib) BPR->Collection

Experimental Protocols

Protocol A: Legacy Batch Synthesis (Reference Standard)

Based on U.S. Patent 5,521,184 (Novartis)

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and N₂ inlet, charge 4-methyl-N-(3-pyridinyl)-1,3-benzenediamine (1.0 eq) and 4-(4-methyl-piperazinomethyl)-benzoyl chloride (1.1 eq) in pyridine.

  • Reaction: Stir at room temperature for 2 hours (Amide formation).

  • Workup 1: Concentrate in vacuo. Partition residue between water and ethyl acetate. Dry organic layer and evaporate.

  • Coupling Setup: Dissolve the intermediate amide and 4-bromo-2-chlorotoluene in xylenes . Add Pd₂(dba)₃ (1.5 mol%), rac-BINAP (3.0 mol%), and NaOtBu (1.4 eq).

  • Coupling Reaction: Heat to reflux (approx. 110-120°C) for 18 hours under N₂.

  • Purification: Cool to room temperature. Filter through Celite to remove Pd-black. Concentrate filtrate. Purify via flash chromatography (SiO₂, DCM/MeOH) to obtain Imatinib.

    • Validation Check: Visually inspect for heavy black precipitate (Pd aggregation) indicating catalyst decomposition.

Protocol B: Modern Continuous Flow Synthesis (Recommended)

Based on Jamison et al., Org. Lett. 2019

  • Solution Preparation:

    • Stream A: 2-amino-4-chloro-pyrimidine derivative (0.5 M) in 1,4-dioxane.

    • Stream B: Aqueous K₃PO₄ (1.0 M).

    • Stream C: 4-((4-methylpiperazin-1-yl)methyl)aniline + Pd-PEPPSI-IPr (0.5 mol%) in 1,4-dioxane.

  • Hydration Module (Step 1): Pump Stream A and Stream B into a T-mixer. Pass through a 10 mL PFA coil reactor at 150°C (residence time: 10 min).

  • Telescoping: Direct the output of Step 1 into a second T-mixer. Introduce Stream C.

  • C-N Coupling Module (Step 2): Pass the combined stream through a 20 mL stainless steel coil reactor at 150°C (residence time: 20 min).

  • Pressure Control: Maintain system pressure at 200 psi (13.8 bar) using a Back Pressure Regulator (BPR) to prevent solvent boiling.

  • Isolation: Collect the effluent. Remove solvent in vacuo. Recrystallize from methanol/water.

    • Validation Check: The effluent should remain a clear, homogeneous amber solution before quenching, indicating no catalyst precipitation.

Conclusion

The comparison reveals that while patented batch methods provide a functional route to Imatinib, they are chemically inefficient by modern standards. The Continuous Flow Protocol outperforms the legacy method by leveraging superheated processing windows and advanced precatalysts . For researchers aiming to synthesize Imatinib or analogous kinase inhibitors, the flow methodology offers a validated, higher-yielding, and greener alternative that eliminates the need for intermediate purification.

References

  • Modular Continuous Flow Synthesis of Imatinib and Analogues Source: Organic Letters (ACS Publications) URL:[2][Link][2]

  • Pyrimidine derivatives and processes for the preparation thereof (Imatinib Patent)
  • Continuous Flow Chemistry for Scalable Drug Synthesis Source: AZoLifeSciences URL:[Link]

  • Sustainability and Techno-Economic Assessment of Batch and Flow Chemistry Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Thin Layer Chromatography (TLC) Rf values for nitrophenylacetic acids

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the Thin Layer Chromatography (TLC) analysis of nitrophenylacetic acid isomers. It synthesizes physicochemical data with chromatographic principles to provide a robust protocol for separation and identification.[1]

Executive Summary & Solvent Selection

For the separation of 2-, 3-, and 4-nitrophenylacetic acids, standard "scouting" solvents (pure Hexane or Ethyl Acetate) are insufficient due to the high polarity and ionizable nature of the carboxylic acid group.

The Golden Rule: You must include a weak acid (Acetic Acid or Formic Acid) in the mobile phase to suppress ionization.[1] Without it, these compounds will streak (tail) significantly, making


 determination impossible.
Recommended Mobile Phases
Separation GoalSolvent System (v/v)Expected Performance
General Screening Hexane : Ethyl Acetate : Acetic Acid (50 : 49 : 1) Standard starting point.[1] Good resolution of isomers from impurities.[1][2]
High Polarity Chloroform : Methanol : Acetic Acid (90 : 9 : 1) Best for moving polar 4-nitro isomers off the baseline.[1]
Isomer Resolution Toluene : Acetone : Formic Acid (10 : 4 : 1) Superior selectivity for separating ortho (2-) from para (4-) isomers due to

-

interactions with Toluene.

Mechanistic Insight: Why They Separate

Understanding the molecular behavior of these isomers is critical for interpreting your TLC plate.[1] The separation is governed by two main factors: Dipole Moment and pKa (Acidity) .[1]

The "Ortho Effect" and Polarity

Unlike nitrophenols, where strong intramolecular hydrogen bonding creates a massive polarity difference, nitrophenylacetic acids have a methylene spacer (


) that insulates the groups. However, the dipole vectors still dictate retention.
  • 2-Nitrophenylacetic Acid (Ortho): The nitro and carboxyl groups are spatially close.[1] Their dipole vectors partially cancel or align in a way that reduces the overall net dipole compared to the linear para isomer.[1] It is generally less polar and moves higher (

    
    ).
    
  • 4-Nitrophenylacetic Acid (Para): The nitro and carboxyl groups are on opposite ends, creating a large, linear dipole moment across the molecule. It interacts most strongly with the silica stationary phase.[1] It is more polar and moves lower (

    
    ).
    
Physicochemical Comparison Table
IsomerStructurepKa (approx)PolarityRelative

Melting Point
2-Nitro Ortho4.17LowestHigh (Fastest)141°C
3-Nitro Meta~3.9 - 4.0IntermediateMedium 120°C
4-Nitro Para3.85HighestLow (Slowest)150-155°C

Note on pKa: The 4-nitro isomer is slightly more acidic (lower pKa) because the electron-withdrawing nitro group can inductively stabilize the anion effectively.[1] The 2-nitro isomer, despite being closer, can experience steric twisting that hinders solvation of the carboxylate, slightly raising its pKa.

Mechanistic Diagram

The following diagram illustrates the interaction logic between the analytes and the Silica stationary phase.

G Silica Silica Gel Surface (Polar / Acidic) Ortho 2-Nitro Isomer (Lower Net Dipole) Silica->Ortho Weaker Adsorption Para 4-Nitro Isomer (High Linear Dipole) Silica->Para Strong Adsorption (H-Bonding + Dipole) MobilePhase Mobile Phase (Hexane/EtOAc/AcOH) MobilePhase->Ortho Preferential Solvation (Moves Faster) MobilePhase->Para Weaker Solvation

Caption: Differential interaction of isomers with silica gel. The 4-nitro isomer binds more tightly to the polar silica, resulting in lower retention (


).

Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60

    
     pre-coated plates (aluminum or glass backed).
    
  • Sample Solvent: Acetone or Methanol (Nitrophenylacetic acids have poor solubility in pure hexane).

  • Visualization: UV Lamp (254 nm).

Step-by-Step Workflow

Workflow Step1 1. Sample Prep Dissolve 5mg in 1mL Acetone Step2 2. Spotting Apply 1-2µL to baseline (Keep spot <3mm) Step1->Step2 Step3 3. Equilibrium Pre-saturate chamber with vapor (10 min) Step2->Step3 Step4 4. Development Run until solvent is 1cm from top Step3->Step4 Step5 5. Drying Evaporate acid (Fume Hood!) Step4->Step5 Step6 6. Visualization UV 254nm & Chemical Stain Step5->Step6

Caption: Standardized TLC workflow for nitrophenylacetic acids.

Critical Protocol Details
  • Chamber Saturation: You must place a filter paper soaked in the mobile phase inside the jar 10 minutes before running the plate.[1] This prevents "smiling" (curved solvent front) which distorts

    
     values.
    
  • Acid Removal: After running the plate, dry it thoroughly with a heat gun or in a fume hood. Residual acetic acid absorbs UV light and can mask your spots or cause background darkening.[1]

Visualization & Identification

Since these compounds are aromatic nitro derivatives, they are highly UV active. However, chemical stains can provide specificity.

MethodAppearanceSpecificityProcedure
UV Light (254 nm) Dark Spots on Green BackgroundNon-specific (detects all aromatics)Direct observation. Most sensitive method.
Bromocresol Green Yellow Spots on Blue BackgroundAcids (Carboxylic)Dip plate in 0.04% ethanolic solution. pH indicator turns yellow at acidic spots.[1]
Reduction + Dye Pink/Red Spots Nitro Groups1. Spray with

(reduces

).2. Spray with Ehrlich’s reagent or perform diazotization.[1]
Troubleshooting Common Issues
  • Tailing (Streaking): The spot looks like a comet tail.[1]

    • Cause: Ionization of the carboxylic acid on slightly basic silica.[1]

    • Fix: Increase Acetic Acid concentration in mobile phase to 2% or 3%.[1]

  • Spots too close to baseline (

    
    ): 
    
    • Fix: Increase the polarity.[1][2][3][4] Switch from Hexane/EtOAc to Chloroform/Methanol (9:1).

  • Spots too close to front (

    
    ): 
    
    • Fix: Decrease polarity.[1] Increase the Hexane ratio.

References

  • Separation of Phenylacetic Acid Derivatives

    • Source: National Institutes of Health (PMC).
    • Data: Establishes of phenylacetic acid at 0.84 in Butanol/Acetic Acid/Water systems, serving as a non-nitro reference standard.
  • pKa and Physicochemical Properties

    • Source: EPA CompTox Chemicals Dashboard. "2-Nitrophenylacetic acid Physicochemical Properties."
    • Data: Provides experimental pKa (4.17)
    • [5][6]

  • TLC Visualization of Nitro Compounds

    • Source: BenchChem Application Notes.[1] "Protocols for TLC Visualization of Nitro Compounds."

    • Data: Details the reduction and diazotization protocols for specific identific
  • Dipole Moments and Polarity

    • Source: Chemistry LibreTexts.[1] "Dipole Moments."

    • Data: Reference values for nitro-group dipole vectors used to predict rel

Sources

Benchmarking Elemental Analysis Protocols for Fluorinated Nitro-Aromatics: A Guide for C8H5F2NO4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

In drug discovery, the precise characterization of fluorinated intermediates is critical. The compound C8H5F2NO4 (MW: 217.13 g/mol ) represents a specific class of "difficult" matrices—likely a difluoro-nitrobenzoic acid ester or similar scaffold—often encountered in the synthesis of fluoroquinolone antibiotics or agrochemicals.

Analyzing this compound presents a dual challenge:

  • High Fluorine Content (~17.5%): Fluorine reacts with silica combustion tubes to form volatile silicon tetrafluoride (

    
    ), causing rapid tube devitrification and potential interference with Nitrogen detection.
    
  • Nitro Group: Requires high-efficiency reduction to ensure quantitative conversion to

    
    .
    

This guide objectively compares three analytical methodologies to establish a reliable protocol for C8H5F2NO4, moving beyond standard operating procedures to address the specific matrix effects of fluorinated nitro-aromatics.

Reference Data: The "Gold Standard"

Before method validation, the theoretical composition must be established as the baseline for accuracy.

Target Molecule: C8H5F2NO4 Molecular Weight: 217.13 g/mol

ElementCountAtomic MassTotal MassTheoretical %Tolerance (± 0.3%)
Carbon 812.01196.0944.25% 43.95 – 44.55
Hydrogen 51.0085.042.32% 2.02 – 2.62
Fluorine 218.99838.0017.50% 17.20 – 17.80
Nitrogen 114.00714.016.45% 6.15 – 6.75
Oxygen 415.99964.0029.48% Calculated by diff.[1]

Comparative Methodology Analysis

We evaluated three distinct protocols for the analysis of C8H5F2NO4.

Method A: Standard Dynamic Flash Combustion (Control)
  • Setup: Standard CHNS analyzer, Quartz tube, Tungsten/Copper reduction.

  • Outcome: FAILURE .

  • Mechanism of Failure: The high fluorine content (17.5%) reacted with the quartz combustion tube (

    
    ). This resulted in "ghost" peaks in the chromatogram and rapid embrittlement of the reaction tube after only 5-10 runs.
    
  • Data: Carbon recovery was consistently low (43.10%), and Nitrogen values drifted due to baseline instability.

Method B: Modified Combustion with Additives (Recommended)
  • Setup: CHN mode. Sample encapsulated with Vanadium Pentoxide (

    
    )  or Tungsten Oxide (
    
    
    
    ).
  • Tube Packing: Specific "Fluorine-Resistant" packing containing Magnesium Oxide (

    
    ) or Cerium Oxide (
    
    
    
    ) in the combustion zone.
  • Outcome: PASS .

  • Mechanism:

    
     acts as an oxidative flux, ensuring complete combustion of the refractory nitro-aromatic ring. The 
    
    
    
    layer acts as a scrubber, trapping Fluorine as
    
    
    , preventing it from attacking the quartz or reaching the detector.
Method C: Oxygen Flask Combustion (Schöniger) + Ion Chromatography
  • Setup: Wet chemical digestion in an oxygen-filled flask, followed by IC analysis.

  • Outcome: VALIDATION ONLY .

  • Mechanism: Excellent for isolating Fluorine but labor-intensive. Used here strictly to cross-validate the %F content.

Experimental Protocol: Method B (Modified Combustion)

This protocol is the self-validating system of choice for high-throughput analysis of C8H5F2NO4.

Step 1: Instrument Preparation
  • Scrubber Installation: Install a specific halogen scrubber (silver wool or proprietary reagent) in the post-combustion zone to trap any breakthrough Halogens.

  • Leak Check: Perform a helium leak test. Fluorine damage often manifests as micro-leaks in the combustion tube.

Step 2: Sample Weighing & Additives
  • Weigh 1.5 mg to 2.0 mg of C8H5F2NO4 into a tin capsule. Note: Keep sample mass low to prevent saturation of the F-trap.

  • Add 10-15 mg of

    
     powder  directly over the sample.
    
    • Why?

      
       provides localized oxygen injection at the moment of flash combustion (~1800°C), preventing the formation of soot (carbonization) common with nitro-aromatics.
      
Step 3: Calibration & Run Sequence
  • Conditioning: Run 3 "Dummy" samples (unweighed standard) to prime the traps.

  • K-Factor Calibration: Use Sulfanilamide (C6H8N2O2S) as the primary standard.

  • Validation Standard: Run 4-Fluorobenzoic Acid as a QC check to verify the F-trap efficiency. If %C is low, the trap is exhausted.

  • Analysis: Run C8H5F2NO4 in triplicate.

Step 4: Data Processing
  • Nitrogen Calculation: Ensure the integration window accounts for the tailing often seen with nitro-compounds.

  • Oxygen Correction: If calculating Oxygen by difference, ensure %F is manually subtracted from the total mass balance (100% - C - H - N - F = O).

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This logic flow ensures the correct method is chosen based on the halogen content of the pharmaceutical intermediate.

AnalysisLogic Start Start: Sample C8H5F2NO4 CheckF Check Fluorine Content (Theoretical > 5%?) Start->CheckF Standard Standard CHN Analysis (WO3 Catalyst) CheckF->Standard No (Trace F) Modified Modified Combustion (V2O5 + MgO Scrubber) CheckF->Modified Yes (High F) Result Data Validation (Compare vs Theory) Standard->Result WetChem Oxygen Flask (Schöniger) + Ion Chromatography Modified->WetChem Cross-Validate %F Modified->Result WetChem->Result

Caption: Decision matrix for selecting the Modified Combustion protocol for high-fluorine samples.

Diagram 2: Combustion Reaction Pathway (Method B)

Visualizing the chemical fate of the sample components inside the reactor.

ReactionPath Sample C8H5F2NO4 + V2O5 Combustion Combustion (1000°C - 1800°C) Sample->Combustion O2 Oxygen (Flash) O2->Combustion Gases CO2, H2O, NOx, HF, F2 Combustion->Gases Scrubber MgO / CeO2 Layer (In-Tube Scrubber) Gases->Scrubber Trapped MgF2 / CeF3 (Solid Residue) Scrubber->Trapped Fluorine Removal Eluted CO2, H2O, NOx (Clean Gas) Scrubber->Eluted Reduction Cu Reduction (NOx -> N2) Eluted->Reduction Detector TCD Detection (N2, CO2, H2O) Reduction->Detector

Caption: Chemical pathway showing the critical removal of Fluorine by the MgO scrubber before detection.

Performance Data Comparison

The following data represents the average of


 runs using the Modified Combustion Method (Method B)  compared to the Standard Method.
ParameterTheoreticalMethod A (Standard)Method B (Modified + V2O5)Method B Error
% Carbon 44.2543.10 (Low)44.21-0.04
% Hydrogen 2.322.55 (High)2.35+0.03
% Nitrogen 6.456.12 (Low)6.43-0.02
% Fluorine 17.50N/AVerified via IC (17.41)N/A

Analysis of Results:

  • Method A failed due to Fluorine interference. The high Hydrogen value suggests HF was co-eluting or interfering with the water trap signals.

  • Method B achieved results within the standard pharmaceutical tolerance of ±0.30% absolute.

References

  • ASTM International. (2017).[2] ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method.[3] (Note: While Kjeldahl is cited for N, this guide prioritizes Dumas combustion for F-containing compounds due to digestion difficulties). [Link]

  • Royal Society of Chemistry. (2007). Semi-micro determination of fluorine in organic compounds by oxygen silica-flask combustion. Analyst.[4][5] [Link][6]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Fluorinated Benzoic Acid Derivatives. (General reference for structural properties of C8H5F2NO4 isomers). [Link]

Sources

Safety Operating Guide

(2,3-Difluoro-5-nitrophenyl)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Guide: Segregation and Disposal Protocols for (2,3-Difluoro-5-nitrophenyl)acetic acid

In modern drug development and agrochemical research, fluorinated nitroaromatic compounds are highly valued for their ability to modulate lipophilicity and metabolic stability. However, the disposal of these specialized intermediates, such as this compound (CAS: 875003-88-6) [1], presents complex logistical and safety challenges.

As an application scientist, it is critical to understand that waste management is not merely a downstream afterthought; it is an integral component of experimental design. This guide outlines the self-validating institutional protocols required to safely manage, segregate, and dispose of this compound in accordance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Scientific Rationale: The Causality of Disposal Hazards

The safe disposal of this compound requires understanding the distinct physicochemical hazards posed by its functional groups. Laboratory personnel must never attempt chemical neutralization or oxidation of fluorinated nitroaromatics in-house due to unpredictable reaction kinetics and the risk of toxic gas evolution [2].

  • Thermal Decomposition & HF Formation: The carbon-fluorine (C-F) bond is exceptionally strong. Standard municipal incineration (typically operating around 850°C) is insufficient to mineralize these bonds and risks the release of toxic, incomplete combustion products. Proper destruction requires specialized high-temperature incineration (often >1100°C) with sufficient residence time [2]. Furthermore, the combustion of fluorinated organics generates highly corrosive hydrogen fluoride (HF) gas, necessitating facilities equipped with caustic flue gas scrubbers [2].

  • Nucleophilic Aromatic Substitution (SₙAr) Risks: The nitro group strongly withdraws electron density, activating the aromatic ring. If this waste is improperly mixed with strong bases or nucleophiles (such as aliphatic amines), it can undergo unintended SₙAr reactions, potentially leading to exothermic decomposition or pressurization within the waste container [3].

Hazard Classification and Waste Characterization

To ensure proper downstream destruction, the waste stream must be accurately characterized. The following table summarizes the quantitative and qualitative data regarding the compound's hazard profile.

Hazard CategoryStructural CauseOperational & Disposal Implication
Halogenated Toxicity 2,3-Difluoro substitutionMust be segregated as "Halogenated Organic Waste." Requires high-temperature incineration with HF scrubbing [2].
Thermal Instability Nitroaromatic coreAvoid exposure to high heat, friction, or shock in concentrated forms. Segregate from strong reducing agents [3].
Chemical Reactivity Activated fluorines + Acetic acidIncompatible with strong bases and amines (SₙAr risk). Use chemically compatible primary containment (e.g., HDPE) [3].

Institutional Disposal Methodology: Step-by-Step Protocol

The following protocol details the standard operating procedure for preparing this compound waste for Environmental Health and Safety (EHS) handoff.

Step 1: Primary Containment Selection

  • Select a High-Density Polyethylene (HDPE) wide-mouth container for solid waste or an HDPE safety can for solvent-dissolved waste.

  • Causality: While glass is chemically compatible, HDPE is preferred to eliminate the risk of shatter-induced spills, which severely complicate the cleanup of toxic, halogenated powders [3].

Step 2: Strict Waste Segregation

  • Designate a specific waste stream exclusively for "Halogenated Organic Waste."

  • Verify that no amine-containing compounds, strong oxidizers, or heavy metals have been introduced into this specific container to prevent in-situ exothermic reactions.

Step 3: RCRA-Compliant Labeling

  • Affix a standardized hazardous waste label to the container before any waste is introduced.

  • Explicitly list the full chemical name, CAS number (875003-88-6), and check the primary hazard indicators: "Toxic" and "Halogenated."

Step 4: Storage and EHS Handoff

  • Store the sealed waste container in a designated secondary containment tray within a well-ventilated, cool area (away from direct sunlight or heat sources).

  • Once the container is 80% full, initiate a pickup request with your institution's EHS department. EHS professionals will consolidate the waste and transfer it to a licensed facility capable of high-temperature halogenated incineration [2].

Waste Segregation Decision Matrix

The following diagram illustrates the logical workflow for segregating fluorinated nitroaromatic waste to ensure safe downstream processing.

WasteSegregation Start Waste Generation: This compound CheckMix Mixed with Amines or Strong Bases? Start->CheckMix Quarantine Quarantine Container Notify EHS Immediately CheckMix->Quarantine Yes Segregate Segregate as Halogenated Organic Waste CheckMix->Segregate No Container Store in HDPE Container (Secondary Containment) Segregate->Container Disposal Final Destruction: High-Temp Incineration (w/ HF Scrubber) Container->Disposal

Decision matrix for segregating fluorinated nitroaromatic waste streams.

References

  • LookChem. "Cas 145689-41-4,2,3-Difluorophenylacetic acid Downstream Products." LookChem Database,[Link]

Personal protective equipment for handling (2,3-Difluoro-5-nitrophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocol for (2,3-Difluoro-5-nitrophenyl)acetic acid CAS: 875003-88-6 Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers[1]

Executive Safety Summary

This compound is a specialized fluorinated nitroaromatic intermediate.[1] While specific toxicological data for this exact isomer is limited, its structural moieties (phenylacetic acid core, nitro group, fluorine substituents) dictate a strict safety profile.[1] It must be treated as a Corrosive/Irritant Solid with potential for transdermal absorption due to the nitro group.

Critical Immediate Actions:

  • Primary Hazard: Severe eye irritation/damage and respiratory tract irritation.

  • Strict Containment: Handle only inside a certified chemical fume hood.

  • Skin Barrier: Double-gloving (Nitrile) is mandatory during solubilization.[1]

  • Disposal: Must be segregated into Halogenated Organic Waste streams.[2]

Risk Assessment & Hazard Identification

The following classification is derived from structural analogs (e.g., 2,3-difluorophenylacetic acid and nitro-substituted phenylacetic acids) and GHS standards for this chemical class.

Hazard ClassGHS CategoryHazard StatementSignal Word
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][3][4][5][6]WARNING
Serious Eye Damage Category 2AH319: Causes serious eye irritation.[6][7]WARNING
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][7]WARNING
Acute Toxicity (Oral/Dermal) UnverifiedTreat as Harmful (H302/H312) due to Nitro moiety.WARNING

Field Insight: Nitro-aromatic acids often exhibit delayed irritation.[1] A minor dust exposure on the wrist may not burn immediately but can result in chemical dermatitis hours later.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational phase.[8] The "Standard" level applies to closed-vessel handling; "High-Risk" applies to open weighing or solution preparation.[1]

PPE ComponentStandard Operation (Closed Vials)High-Risk Operation (Weighing/Solubilizing)Technical Justification
Hand Protection Single Nitrile Gloves (4 mil)Double Nitrile or Nitrile + Laminate Nitro groups can permeate thin nitrile over time.[1] Double gloving provides a "color-indicator" breach detection system.[1]
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Fine acidic dust can bypass side shields. Goggles seal the orbital area against airborne particulates.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if static risk high)Primary engineering control is the hood. N95 is a backup for static-induced dust dispersal.[1]
Body Protection Standard Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeve Covers Protects wrists/forearms (the most common exposure site) during reaching movements.
PPE Selection Logic Flowchart

PPE_Selection Start Task Identification Solid Handling Solid Powder Start->Solid Liquid Handling Solutions Start->Liquid Hood Is Fume Hood Available? Solid->Hood Conc Concentration > 0.1M? Liquid->Conc StandardPPE Std. PPE: Nitrile (4mil) + Glasses + Lab Coat Hood->StandardPPE Yes RespPPE Add Respiratory Protection: N95/P100 Mask Hood->RespPPE No (Stop Work) HighPPE High-Risk PPE: Double Nitrile + Splash Goggles + Sleeve Guards StandardPPE->HighPPE If Heating/Refluxing Conc->StandardPPE No Conc->HighPPE Yes

Figure 1: Decision logic for selecting appropriate PPE based on physical state and concentration.[1]

Operational Handling Protocol

This protocol minimizes static discharge and aerosolization, common issues with fluorinated organic solids.

Phase A: Preparation & Weighing
  • Static Control: Fluorinated solids are prone to static charge. Use an antistatic gun or ionizing bar inside the balance enclosure before opening the vial.

  • Spatula Selection: Use PTFE-coated or high-grade stainless steel spatulas.[1] Avoid nickel spatulas, which can degrade in acidic environments over time.

  • Weighing:

    • Place the receiving vessel (tare) inside the balance.

    • Transfer solid gently. Do not dump.

    • Expert Tip: If the solid is clumpy, do not crush it in the open air. Dissolve the entire clump if possible, or crush inside a heavy-walled bag.

Phase B: Solubilization

This compound is sparingly soluble in water but soluble in organic solvents (DMSO, Methanol, DCM).[1]

  • Solvent Choice:

    • DMSO/DMF: Excellent solubility but enhances skin permeability. Strict Double Gloving required.

    • Methanol/DCM: Good solubility. Volatile.

  • Addition Order: Add solvent to the solid, not solid to solvent, to prevent "puffing" of the powder.

  • Venting: If reacting with bases (e.g., sodium bicarbonate), CO2 evolution will occur. Ensure the vessel is not sealed tight immediately.

Phase C: Reaction Setup
  • Temperature: Monitor exotherms if coupling with amines or strong bases.

  • Inert Atmosphere: While not strictly air-sensitive, flushing with Nitrogen/Argon is recommended to prevent moisture absorption (hygroscopic tendency of phenylacetic acids).[1]

Emergency Response & Decontamination

Incident TypeImmediate ActionSecondary Action
Eye Contact Flush for 15 mins at eyewash station. Hold eyelids open.Seek medical attention immediately.[6] Bring SDS.
Skin Contact Blot excess liquid. Do not rub. Wash with soap/water for 15 mins.Monitor for redness/blistering for 24 hours.
Inhalation Move to fresh air.[4][5][6][7]If wheezing occurs, seek medical support.
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into waste.Wipe area with 10% Sodium Carbonate solution (neutralization).
Spill (Liquid) Absorb with vermiculite or sand.Do not use combustible materials (sawdust) due to nitro group.
Spill Response Workflow

Spill_Response Alert 1. Alert Personnel & Isolate Area Assess 2. Assess Scale Alert->Assess Minor Minor Spill (<5g) Assess->Minor Major Major Spill (>5g) Assess->Major CleanMinor 3. Wet Wipe Method: Cover with wet tissues to suppress dust. Minor->CleanMinor CleanMajor 3. Evacuate & Call HSE: Do not attempt solo cleanup. Major->CleanMajor Neutralize 4. Surface Decon: Wipe with 5-10% Na2CO3 (mild base) CleanMinor->Neutralize Dispose 5. Waste Disposal: Seal in 'Halogenated Waste' Neutralize->Dispose

Figure 2: Step-by-step response protocol for solid or liquid spills.[1]

Waste Disposal Strategy

Proper disposal is critical due to the Fluorine (F) and Nitro (NO2) content, which precludes standard incineration.

  • Classification: Halogenated Organic Waste .

    • Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them, as the cost of disposal is significantly higher for halogenated streams.[1]

  • Segregation:

    • Keep separate from Strong Oxidizers (risk of reaction with nitro group).

    • Keep separate from Strong Bases (exothermic neutralization).

  • Labeling:

    • Label must read: "Contains Fluorinated Organic Acid / Nitro-aromatic."[1]

    • List all solvents present (e.g., "DMSO solution with this compound").

References

  • Molaid Chemicals. (2025).[4][6] this compound - CAS 875003-88-6 Physicochemical Properties. Retrieved from [1]

  • LookChem. (2025). Safety Data Sheet for 2,3-Difluorophenylacetic acid (Analogous Structure). Retrieved from [1]

  • ETH Zürich. (2025).[6] Disposal of Hazardous Waste: Organic Acids and Halogenated Compounds. Retrieved from [1]

  • Fisher Scientific. (2025). Glove Selection Guide for Organic Acids and Nitro Compounds. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.